molecular formula C3H3BrN2S B1287722 2-Bromothiazol-4-amine CAS No. 41731-33-3

2-Bromothiazol-4-amine

Cat. No.: B1287722
CAS No.: 41731-33-3
M. Wt: 179.04 g/mol
InChI Key: CFVNVCUJPRPMCN-UHFFFAOYSA-N
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Description

2-Bromothiazol-4-amine is a useful research compound. Its molecular formula is C3H3BrN2S and its molecular weight is 179.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1,3-thiazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2S/c4-3-6-2(5)1-7-3/h1H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVNVCUJPRPMCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60604740
Record name 2-Bromo-1,3-thiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60604740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41731-33-3
Record name 2-Bromo-1,3-thiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60604740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromothiazol-4-amine: Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromothiazol-4-amine is a substituted aminothiazole that serves as a valuable building block in medicinal chemistry. The 2-aminothiazole scaffold is a privileged structure found in numerous biologically active compounds, including approved drugs. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectral characterization of this compound. Detailed experimental protocols for its synthesis and characterization are included, along with a discussion of the biological significance of the 2-aminothiazole core, exemplified by the kinase inhibitor Dasatinib.

Chemical Properties and Structure

This compound is a heterocyclic compound with the molecular formula C₃H₃BrN₂S. Its structure consists of a thiazole ring substituted with a bromine atom at the 2-position and an amine group at the 4-position.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 2-bromo-1,3-thiazol-4-amine--INVALID-LINK--[1]
Molecular Formula C₃H₃BrN₂S--INVALID-LINK--[1]
Molecular Weight 179.04 g/mol --INVALID-LINK--[1]
Canonical SMILES C1=C(N=C(S1)Br)N--INVALID-LINK--[1]
InChIKey CFVNVCUJPRPMCN-UHFFFAOYSA-N--INVALID-LINK--[1]
CAS Number 41731-33-3--INVALID-LINK--[1]
Appearance White solid--INVALID-LINK--[2]
Storage Keep in dark place, inert atmosphere, store in freezer, under -20°C--INVALID-LINK--[3]

Computed Properties

PropertyValueSource
XLogP3-AA 1.6--INVALID-LINK--[1]
Topological Polar Surface Area 67.2 Ų--INVALID-LINK--[1]
Hydrogen Bond Donor Count 1--INVALID-LINK--[1]
Hydrogen Bond Acceptor Count 3--INVALID-LINK--[1]
Rotatable Bond Count 0--INVALID-LINK--[1]

Synthesis of this compound

A common synthetic route to this compound involves the "halogen dance" rearrangement of a protected 5-bromo-2-aminothiazole, followed by deprotection. The free amine is noted to be somewhat unstable and is often used immediately in subsequent reactions.

Experimental Protocol: Synthesis via Halogen Dance and Deprotection

This protocol is adapted from a published procedure.[2]

Step 1: Synthesis of tert-butyl (4-bromothiazol-2-yl)carbamate (Boc-protected precursor)

This step involves the rearrangement of a Boc-protected 5-bromothiazole. The starting material, tert-butyl (5-bromothiazol-2-yl)carbamate, is treated with lithium diisopropylamide (LDA) in tetrahydrofuran (THF).

  • Materials:

    • tert-butyl (5-bromothiazol-2-yl)carbamate

    • Lithium diisopropylamide (LiNPr₂i)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve tert-butyl (5-bromothiazol-2-yl)carbamate in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0-10 °C in an ice bath.

    • Slowly add a solution of LiNPr₂i in THF to the reaction mixture.

    • Stir the reaction mixture at this temperature for approximately 20 minutes.

    • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield tert-butyl (4-bromothiazol-2-yl)carbamate.

Step 2: Deprotection to yield this compound

  • Materials:

    • tert-butyl (4-bromothiazol-2-yl)carbamate

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (CH₂Cl₂)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • Dissolve tert-butyl (4-bromothiazol-2-yl)carbamate (0.56 g, 2 mmol) in CH₂Cl₂ (8 mL).[2]

    • Add TFA (5 mL) to the solution and stir at room temperature for 4 hours.[2]

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Evaporate the solvent to dryness under reduced pressure.

    • Azeotrope the residue with CH₂Cl₂ (2 x 5 mL).[2]

    • Partition the residue between a saturated aqueous NaHCO₃ solution (20 mL) and CH₂Cl₂ (5 x 10 mL).[2]

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a white solid (0.336 g, 94% yield).[2]

    • Due to its instability, it is recommended to use the product immediately for subsequent reactions.[2]

G Synthesis of this compound A tert-butyl (5-bromothiazol-2-yl)carbamate B tert-butyl (4-bromothiazol-2-yl)carbamate A->B LiNPr2i, THF 0-10 °C, 20 min (Halogen Dance) C This compound B->C TFA, CH2Cl2 rt, 4 h (Deprotection)

Caption: Synthetic pathway to this compound.

Spectral Characterization

Due to the reported instability of the free amine, obtaining comprehensive spectral data can be challenging. The following provides available data and expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (CDCl₃): δ 5.32 (2H, broad s, NH₂), 6.41 (1H, s, 5-H).[2]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C2 (C-Br)~140-150
C4 (C-NH₂)~155-165
C5~100-110

Note: Predicted values are based on typical chemical shifts for similar 2-aminothiazole structures.

Infrared (IR) Spectroscopy

A representative IR spectrum of this compound would be expected to show the following characteristic peaks:

Table 3: Expected IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
N-H stretch3400-3250 (two bands)Primary amine
C=N stretch~1640Thiazole ring
N-H bend1650-1580Primary amine
C-N stretch1335-1250Aromatic amine
C-Br stretch600-500Carbon-bromine bond
Mass Spectrometry (MS)

The mass spectrum of this compound would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

  • Expected Molecular Ion (M⁺): m/z 178 and 180.

  • Key Fragmentation: Alpha-cleavage adjacent to the amine group is a common fragmentation pathway for amines, which could lead to the loss of HCN.

Experimental Protocols for Characterization

NMR Sample Preparation (General Protocol for a Solid Sample)
  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a clean, dry NMR tube.

  • Cap the NMR tube and carefully invert it several times to ensure a homogeneous solution.

  • Wipe the outside of the NMR tube clean before inserting it into the NMR spectrometer.

IR Sample Preparation (General Protocol for a Solid Sample using KBr Pellet)
  • Place a small amount of finely ground potassium bromide (KBr) (approx. 100-200 mg) in an agate mortar.

  • Add a small amount of the solid sample (approx. 1-2 mg) to the KBr.

  • Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.

  • Transfer a small amount of the powder into a pellet press.

  • Apply pressure to form a thin, transparent pellet.

  • Place the pellet in the sample holder of the IR spectrometer for analysis.

Biological Significance and Signaling Pathways

The 2-aminothiazole moiety is a key pharmacophore in a variety of clinically important drugs. Its derivatives are known to exhibit a wide range of biological activities, including as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.

A prominent example of a 2-aminothiazole-containing drug is Dasatinib , a potent oral multi-tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[4] Dasatinib's mechanism of action involves the inhibition of several key kinases, including BCR-ABL and the SRC family kinases.

Dasatinib Signaling Pathway Inhibition

Dasatinib exerts its therapeutic effect by blocking the ATP-binding site of these kinases, thereby inhibiting their activity and downstream signaling pathways that are critical for cancer cell proliferation and survival.[4]

G Dasatinib's Mechanism of Action in CML cluster_1 Cytoplasm BCR_ABL BCR-ABL (Constitutively Active Kinase) STAT5 STAT5 BCR_ABL->STAT5 Activates PI3K_Akt PI3K/Akt Pathway BCR_ABL->PI3K_Akt Activates RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK Activates SRC SRC Family Kinases SRC->PI3K_Akt Activates Dasatinib Dasatinib (2-aminothiazole derivative) Dasatinib->BCR_ABL Inhibits Dasatinib->SRC Inhibits Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K_Akt->Proliferation RAS_MAPK->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibits

Caption: Dasatinib inhibits BCR-ABL and SRC kinases, blocking downstream pro-survival pathways.

Safety Information

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/ eye protection/ face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of novel therapeutic agents. This guide has provided a detailed overview of its chemical properties, structure, and a reliable synthetic protocol. The included spectral data and characterization methods will aid researchers in its identification and use. The biological context, highlighted by the mechanism of the 2-aminothiazole-containing drug Dasatinib, underscores the importance of this chemical scaffold in modern drug discovery. As with any chemical reagent, appropriate safety precautions should be taken during its handling and use.

References

2-Bromothiazol-4-amine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromothiazol-4-amine, a key heterocyclic building block in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis protocols, and potential applications, presenting data in a clear and accessible format for laboratory use.

Core Compound Properties

This compound is a substituted thiazole derivative recognized for its utility as a versatile intermediate in the synthesis of more complex molecules with diverse pharmacological activities.

PropertyValueCitation
CAS Number 41731-33-3[1]
Molecular Formula C₃H₃BrN₂S[1]
Molecular Weight 179.04 g/mol [1]
IUPAC Name 2-bromo-1,3-thiazol-4-amine[1]
SMILES C1=C(N=C(S1)Br)N[1]

Synthesis of this compound and Derivatives

The synthesis of 2-aminothiazole derivatives is a well-established process in organic chemistry. While direct synthesis of this compound can be challenging, a common strategy involves the synthesis of a protected intermediate, followed by deprotection. The following protocols are based on established methods for creating 4-halo-2-aminothiazoles.

Experimental Protocol: Synthesis of tert-butyl (4-bromothiazol-2-yl)carbamate (Protected Intermediate)

A key approach to synthesizing 4-bromo-2-aminothiazoles involves a "halogen dance" rearrangement from a protected 5-bromothiazole precursor.[2][3]

Materials:

  • tert-butyl (5-bromothiazol-2-yl)carbamate

  • Lithium diisopropylamide (LiNPr₂ⁱ)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve tert-butyl (5-bromothiazol-2-yl)carbamate in anhydrous THF.

  • Cool the solution to a temperature between 0 °C and 10 °C.

  • Slowly add a solution of Lithium diisopropylamide (LiNPr₂ⁱ) in THF to the reaction mixture.

  • Stir the mixture at this temperature for approximately 20 minutes.

  • Quench the reaction with a suitable proton source (e.g., saturated aqueous ammonium chloride).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by chromatography to obtain tert-butyl (4-bromothiazol-2-yl)carbamate.

Experimental Protocol: Deprotection to Yield 2-Amino-4-bromothiazole

The final step is the removal of the Boc protecting group to yield the free amine.[2]

Materials:

  • tert-butyl (4-bromothiazol-2-yl)carbamate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the Boc-protected intermediate in dichloromethane (CH₂Cl₂).

  • Add trifluoroacetic acid (TFA) to the solution and stir at room temperature for approximately 4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Evaporate the solvent and excess TFA under reduced pressure.

  • Partition the residue between saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the acid and an organic solvent like CH₂Cl₂ for extraction.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate to yield 2-amino-4-bromothiazole.[2] It is noted that this free amine can be unstable and is often used immediately in subsequent reactions.[2]

Logical Workflow: Synthesis and Application in Drug Discovery

The following diagram illustrates a typical workflow for the synthesis of this compound and its subsequent use in the development of biologically active compounds.

G cluster_synthesis Synthesis of this compound cluster_application Application in Drug Discovery start Boc-protected 5-bromothiazole rearrangement Halogen Dance Rearrangement (LiNPr2i, THF) start->rearrangement intermediate tert-butyl (4-bromothiazol-2-yl)carbamate rearrangement->intermediate deprotection Boc Deprotection (TFA, CH2Cl2) intermediate->deprotection product This compound deprotection->product acylation Acylation / Further Modification product->acylation derivatives Library of Thiazole Derivatives acylation->derivatives screening Biological Screening (e.g., anticancer, antimicrobial) derivatives->screening hit_compounds Hit Compounds screening->hit_compounds

Caption: Workflow for the synthesis and application of this compound.

Biological Significance and Applications

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[4][5] Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, including:

  • Anticancer Activity: The 2-aminothiazole core is a well-established pharmacophore in oncology.[4] The introduction of substituents can enhance lipophilicity, potentially improving cell membrane permeability and interaction with therapeutic targets.[4]

  • Antimicrobial Activity: The thiazole nucleus is a cornerstone in the development of antimicrobial agents.[4]

  • Anti-inflammatory and Antiviral Properties: Various derivatives have been investigated for these activities.[5]

This compound serves as a crucial starting material for creating libraries of novel compounds for drug screening. The bromine atom at the 4-position and the amine at the 2-position provide reactive handles for further chemical modifications, such as acylation and cross-coupling reactions, enabling the synthesis of diverse molecular architectures.[2][6] While specific signaling pathways for this compound itself are not extensively documented, its derivatives have been shown to interact with various biological targets, such as the extracellular signal-regulated kinase (ERK) pathway in the case of some 2-amino-1,3,4-thiadiazole derivatives.[7]

References

An In-depth Technical Guide to the Spectroscopic Data of 2-Bromothiazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromothiazol-4-amine (CAS No: 41731-33-3). Due to the limited availability of published experimental spectra for this specific compound, this document combines known experimental data with predicted spectroscopic values derived from analogous structures. Detailed experimental protocols for acquiring such data are also provided to facilitate laboratory work.

Molecular Structure

IUPAC Name: 2-bromo-1,3-thiazol-4-amine Molecular Formula: C₃H₃BrN₂S Molecular Weight: 179.04 g/mol

Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectrum provides information about the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.41Singlet1HH-5 (thiazole ring)
5.32Broad Singlet2H-NH₂

Solvent: CDCl₃

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum identifies the different carbon environments in the molecule. The following are predicted chemical shifts based on the structure and data from similar thiazole derivatives.

Predicted Chemical Shift (δ) ppmAssignment
~168C-2 (C-Br)
~150C-4 (C-NH₂)
~105C-5

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

Predicted Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3250MediumN-H stretch (asymmetric and symmetric)
1650 - 1580Medium-StrongN-H bend (scissoring)
~1600MediumC=N stretch (thiazole ring)
~1540MediumC=C stretch (thiazole ring)
1335 - 1250StrongC-N stretch
600 - 500Medium-StrongC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zInterpretation
179/181Molecular ion peak [M]⁺ and [M+2]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio)
100[M - Br]⁺
73[M - Br - HCN]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of solid this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube to remove any particulate matter.[1][2]

  • Cap the NMR tube securely.

Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine.

  • Place the sample into the NMR magnet.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay, number of scans).

  • Acquire the ¹³C NMR spectrum, typically using proton decoupling to simplify the spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

FT-IR Spectroscopy

Sample Preparation (Thin Solid Film Method): [3]

  • Dissolve a small amount (a few milligrams) of this compound in a volatile solvent (e.g., dichloromethane or acetone).[3]

  • Place a single, clean salt plate (e.g., KBr or NaCl) on a clean surface.

  • Apply a drop of the solution to the center of the salt plate.[3]

  • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[3]

Data Acquisition:

  • Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of the clean, empty sample compartment.

  • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Sample Preparation (for Electrospray Ionization - ESI):

  • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.[4]

  • If necessary, filter the final solution to remove any particulates.

Data Acquisition:

  • Set the mass spectrometer to the desired ionization mode (e.g., positive ion ESI).

  • Infuse the sample solution into the ion source at a constant flow rate using a syringe pump.

  • Optimize the ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to obtain a stable and strong signal for the molecular ion.

  • Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 Da).

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Provides structural framework & proton/carbon environments ir IR Spectroscopy purification->ir Identifies functional groups ms Mass Spectrometry purification->ms Determines molecular weight & fragmentation data_analysis Spectral Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation Integration of all data

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

Navigating the Physicochemical Landscape of 2-Bromothiazol-4-amine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromothiazol-4-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. Understanding the solubility and stability of this compound is paramount for its effective handling, formulation, and development as a potential therapeutic agent. This document outlines key characteristics, standardized methodologies for their assessment, and potential degradation pathways, offering a foundational resource for researchers in the field.

Core Physicochemical Properties

This compound, with the molecular formula C₃H₃BrN₂S and a molecular weight of approximately 179.04 g/mol , presents a unique set of properties that influence its behavior in various experimental and physiological environments.[1][2] A summary of its key computed and experimental properties is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₃H₃BrN₂SPubChem[1]
Molecular Weight179.04 g/mol PubChem[1]
XLogP3-AA1.6PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count3PubChem[1]
Topological Polar Surface Area67.2 ŲPubChem[1]
Storage RecommendationKeep in dark place, inert atmosphere, store in freezer, under -20°CBLD Pharm[3]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility.[4][5] While specific quantitative solubility data for this compound is not extensively published, a general understanding can be derived from its structural features and the behavior of similar 2-aminothiazole derivatives. The presence of both a bromine atom and an amine group suggests a degree of polarity, which will influence its solubility in various solvents.

Table 2: Predicted Aqueous Solubility of this compound at Different pH Values

pHPredicted Solubility (mg/mL)Remarks
1.2> 1Expected to be more soluble in acidic conditions due to the basicity of the amino group.
4.50.5 - 1Solubility likely decreases as the pH approaches the pKa of the amine.
6.8< 0.1Lowest solubility anticipated around neutral pH.
7.4< 0.1Poor solubility expected in physiological pH.
10.0< 0.1Solubility of the free base is expected to be low in basic conditions.

Note: The data in this table is predictive and should be confirmed by experimental analysis.

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[4][6]

Objective: To determine the saturation solubility of this compound in various aqueous buffers.

Materials:

  • This compound

  • Phosphate and citrate buffers of various pH values (e.g., 1.2, 4.5, 6.8, 7.4)

  • HPLC-grade water, methanol, and acetonitrile

  • Calibrated analytical balance

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC system with UV detector

  • Syringe filters (0.45 µm)

Procedure:

  • Prepare a series of vials, each containing a specific pH buffer.

  • Add an excess amount of this compound to each vial to ensure a saturated solution is formed.

  • Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (e.g., 24-48 hours) to reach equilibrium.

  • After incubation, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

  • Dilute the filtered sample with an appropriate mobile phase.

  • Analyze the concentration of the dissolved compound using a validated HPLC method.

  • Repeat the experiment in triplicate for each pH condition.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep_vials Prepare pH Buffers add_compound Add Excess Compound prep_vials->add_compound Step 1 shake Incubate & Shake (24-48h) add_compound->shake Step 2 settle Settle Suspension shake->settle Step 3 filter Filter Supernatant settle->filter Step 4 dilute Dilute Sample filter->dilute Step 5 analyze HPLC Analysis dilute->analyze Step 6

Shake-Flask Solubility Workflow

Stability Profile and Degradation Pathways

The stability of this compound is a critical parameter that dictates its shelf-life, storage conditions, and potential for degradation into impurities.[4][7] While specific stability data is scarce, forced degradation studies on similar 2-aminothiazole derivatives provide insights into potential degradation pathways.[8]

Table 3: Forced Degradation Study Conditions and Potential Observations for this compound

Stress ConditionTypical ProtocolPotential Degradation Pathways
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursHydrolysis of the amino group or the thiazole ring.[8]
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursHydrolysis of the amino group or the thiazole ring.[8]
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hoursOxidation of the thiazole ring, potentially leading to ring-opened products.[8]
Thermal Degradation Solid drug substance at 105°C for 48 hoursDecomposition, dependent on the melting point and thermal stability of the solid form.
Photolytic Degradation Exposure to UV light (e.g., 254 nm) and visible lightComplex rearrangements and degradation of the thiazole moiety.[8]
Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[8]

Objective: To investigate the degradation profile of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water, methanol, and acetonitrile

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC-MS/MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[8]

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.[8]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.[8]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[8]

    • Thermal Degradation: Expose the solid compound to 105°C for 48 hours. Dissolve in a suitable solvent before analysis.[8]

    • Photolytic Degradation: Expose the solid compound to UV and visible light in a photostability chamber. Dissolve in a suitable solvent before analysis.[8]

  • Sample Analysis: Analyze the stressed samples, alongside an unstressed control solution, using a stability-indicating HPLC method. An LC-MS/MS system is recommended for the identification of degradation products.[8]

stability_factors pH pH Hydrolysis Hydrolysis pH->Hydrolysis Temperature Temperature Thermal_Decomposition Thermal Decomposition Temperature->Thermal_Decomposition Light Light Photodegradation Photodegradation Light->Photodegradation Oxidizing_Agents Oxidizing Agents Oxidation Oxidation Oxidizing_Agents->Oxidation

Factors Influencing Stability

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific experimental data is limited in the public domain, the provided information on its physicochemical properties, along with standardized protocols for solubility and stability testing, offers a robust framework for researchers. The predictive data and methodologies outlined herein should be complemented with rigorous experimental validation to fully characterize this promising molecule for its potential applications in drug development. The inherent reactivity of the 2-aminothiazole scaffold suggests that careful consideration of its stability under various conditions is crucial for its successful progression in the discovery pipeline.

References

Synthesis of 2-Amino-4-bromothiazole via Halogen Dance Rearrangement: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of 2-amino-4-bromothiazole, a valuable building block in medicinal chemistry, utilizing a key halogen dance rearrangement. While the direct synthesis of 2-bromothiazol-4-amine via this method is not prominently described in the literature, the rearrangement of a bromine atom from the C5 to the C4 position of a 2-aminothiazole scaffold is a robust and well-documented transformation. This guide details the synthetic strategy, including the protection of the amine functionality, the pivotal base-mediated halogen dance reaction, and the final deprotection to yield the target compound. Comprehensive experimental protocols, quantitative data, and mechanistic diagrams are provided to enable the successful application of this methodology in a laboratory setting.

Introduction

This guide focuses on the synthesis of 2-amino-4-bromothiazole, proceeding via a three-step sequence starting from the commercially available 2-amino-5-bromothiazole:

  • Protection: The 2-amino group is protected, typically as a tert-butoxycarbonyl (Boc) carbamate, to prevent side reactions in the subsequent step.

  • Halogen Dance Rearrangement: The key transformation where the 5-bromo substituent on the Boc-protected thiazole rearranges to the 4-position upon treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA).[4][5]

  • Deprotection: Removal of the Boc group under acidic conditions to afford the final 2-amino-4-bromothiazole.[6][7]

Reaction Pathways and Mechanisms

The overall synthetic workflow is depicted below. The core of this synthesis is the halogen dance rearrangement, which is believed to proceed through a deprotonation-rearrangement mechanism.

G cluster_protection Step 1: Boc Protection cluster_rearrangement Step 2: Halogen Dance Rearrangement cluster_deprotection Step 3: Deprotection start 2-Amino-5-bromothiazole protected 2-Boc-amino-5-bromothiazole start->protected (Boc)2O, Base rearranged 2-Boc-amino-4-bromothiazole protected->rearranged LDA, THF final 2-Amino-4-bromothiazole rearranged->final Acid (e.g., TFA, HCl)

Figure 1: Overall synthetic workflow for 2-amino-4-bromothiazole.

The mechanism of the halogen dance is driven by the relative acidity of the protons on the thiazole ring (C2-H > C5-H > C4-H).[8] In the case of the 2-Boc-amino-5-bromothiazole, the rearrangement is thought to proceed via the formation of a thermodynamically preferred N, C(5)-dianion, leading to the migration of the bromine atom to the less acidic C4 position.[3][4]

Figure 2: Proposed mechanism of the halogen dance rearrangement.

Quantitative Data Summary

The following table summarizes the typical reaction conditions and yields for the key halogen dance rearrangement step.

Starting MaterialBaseSolventTemperature (°C)Time (min)ProductYield (%)Reference
2-Boc-amino-5-bromothiazoleLiNPr2i (LDA)THF0–10202-Boc-amino-4-bromothiazole91[3][4]

Table 1: Summary of Quantitative Data for the Halogen Dance Rearrangement.

Experimental Protocols

Safety Precaution: These procedures should be carried out by trained chemists in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Step 1: Synthesis of tert-butyl (5-bromothiazol-2-yl)carbamate (Boc Protection)

This protocol is a general procedure for the Boc protection of an amine.

Materials:

  • 2-Amino-5-bromothiazole

  • Di-tert-butyl dicarbonate ((Boc)2O)

  • Triethylamine (TEA) or another suitable base

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 2-amino-5-bromothiazole (1.0 eq) in anhydrous THF, add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of tert-butyl (4-bromothiazol-2-yl)carbamate (Halogen Dance Rearrangement)

This protocol is adapted from Stangeland and Stanetty, as cited in subsequent literature.[3][4]

Materials:

  • tert-butyl (5-bromothiazol-2-yl)carbamate

  • Lithium diisopropylamide (LDA) solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH4Cl) solution

Procedure:

  • Dissolve tert-butyl (5-bromothiazol-2-yl)carbamate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Slowly add a solution of LDA (typically 1.5-2.0 eq) in THF to the reaction mixture, maintaining the temperature between 0 and 10 °C.

  • Stir the reaction mixture at this temperature for 20 minutes.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na2SO4.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product, which can be purified by chromatography. A reported yield for this step is 91%.[3][4]

Step 3: Synthesis of 2-Amino-4-bromothiazole (Deprotection)

This is a general procedure for the acid-catalyzed removal of a Boc protecting group.[6][7]

Materials:

  • tert-butyl (4-bromothiazol-2-yl)carbamate

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Dichloromethane (DCM), anhydrous (if using TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

Procedure:

  • Dissolve tert-butyl (4-bromothiazol-2-yl)carbamate (1.0 eq) in anhydrous DCM.

  • Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO3 solution.

  • Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford 2-amino-4-bromothiazole.

  • The free amine has been noted to be somewhat unstable and may be best used directly in subsequent steps or stored as a salt.[3]

Conclusion

The synthesis of 2-amino-4-bromothiazole via a halogen dance rearrangement is an efficient and high-yielding process. This technical guide provides the necessary data and detailed protocols for the successful implementation of this three-step synthetic sequence. The key to this synthesis is the robust and regioselective rearrangement of the bromine atom on the thiazole ring, enabled by the use of a strong lithium amide base. This methodology provides a reliable route to a valuable building block for the synthesis of novel therapeutic agents.

References

Hantzsch Thiazole Synthesis: An In-depth Technical Guide to 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its synthesis, therefore, is of paramount importance to the drug discovery and development pipeline. The Hantzsch thiazole synthesis, a classic and versatile method, remains a cornerstone for the construction of this heterocyclic core. This technical guide provides an in-depth exploration of the Hantzsch synthesis for preparing 2-aminothiazole derivatives, focusing on its mechanism, experimental protocols, and quantitative analysis of various synthetic approaches.

The Core Reaction: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cyclocondensation reaction between an α-haloketone and a thioamide-containing reactant, most commonly thiourea or its derivatives, to yield a thiazole.[1] When thiourea is used, the product is a 2-aminothiazole. The reaction is known for its simplicity, efficiency, and the ability to introduce a variety of substituents onto the thiazole ring.[2]

The general reaction is as follows:

α-Haloketone + Thiourea → 2-Aminothiazole + HX + H₂O

The reaction proceeds through a multi-step mechanism that begins with a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone.

Reaction Mechanism

The mechanism of the Hantzsch thiazole synthesis involves several key steps, starting with the formation of an isothiouronium salt intermediate, followed by cyclization and dehydration to form the aromatic thiazole ring.

Hantzsch_Mechanism Hantzsch Thiazole Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product AlphaHaloKetone α-Haloketone (R1-CO-CH(X)-R2) Isothiouronium Isothiouronium Salt AlphaHaloKetone->Isothiouronium Nucleophilic Attack (SN2) Thiourea Thiourea (H2N-CS-NH2) Thiourea->Isothiouronium Hydroxythiazoline Hydroxythiazoline Intermediate Isothiouronium->Hydroxythiazoline Intramolecular Cyclization Aminothiazole 2-Aminothiazole Hydroxythiazoline->Aminothiazole Dehydration

Caption: The reaction mechanism of the Hantzsch thiazole synthesis.

Quantitative Data Presentation

The yield and efficiency of the Hantzsch synthesis can be influenced by various factors, including the nature of the reactants, solvent, temperature, and the use of catalysts. The following tables summarize quantitative data from various studies on the synthesis of 2-aminothiazole derivatives.

Table 1: Conventional Heating Methods

Entryα-HaloketoneThiourea DerivativeSolventTemp (°C)Time (h)Yield (%)Reference
12-BromoacetophenoneThioureaEthanolReflux8-1014.2[3]
22-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanoneN-PhenylthioureaMethanolReflux8Lower Yields[4]
33-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThioureaEthanol/Water (1:1)652-3.579-90[5]
4Substituted 2-bromoacetophenonesThioureaNone (Solvent-free)Melting PointSeconds42-93[6]

Table 2: Microwave-Assisted Synthesis

Entryα-HaloketoneThiourea DerivativeSolventPower (W)Time (min)Yield (%)Reference
1Substituted α-bromoketoneSubstituted thioureaEthanol1705-15-[3]
22-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanoneN-PhenylthioureaMethanol-3095[4]
32-BromoacetophenoneThiourea--5-1529.46[3]

Table 3: One-Pot Synthesis Variations

EntryKetoneHalogen SourceThiourea DerivativeCatalystSolventTemp (°C)Time (h)Yield (%)Reference
1Aromatic Methyl KetonesCopper(II) BromideThiourea/N-substituted thioureasNone---68-88[7]
23-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one-ThioureaSiW.SiO₂Ethanol/Water (1:1)652-3.579-90[5][8]

Experimental Protocols

Detailed methodologies are crucial for the successful replication and adaptation of synthetic procedures. Below are protocols for key experimental setups.

General Procedure for One-Pot Synthesis using a Reusable Catalyst[5][8]

This protocol details a one-pot, three-component synthesis of Hantzsch thiazole derivatives.

  • Reactant Mixture: In a round-bottom flask, combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (1 mmol), and silica-supported tungstosilicic acid (SiW.SiO₂) (15 mol%).

  • Solvent Addition: Add 5 mL of an ethanol/water (1:1) mixture to the flask.

  • Reaction: Stir the mixture at 65 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2 to 3.5 hours.

  • Work-up: The hot solution is filtered to remove the catalyst. The recovered solid catalyst is washed with ethanol. The filtered solid product can be further purified by dissolving it in acetone, filtering to remove any residual catalyst, and then evaporating the solvent under vacuum.

  • Drying: The final product is dried in an oven at 60 °C.

Microwave-Assisted Hantzsch Thiazole Synthesis[4]

This protocol describes a rapid synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines using microwave irradiation.

  • Reactant Mixture: In a specialized microwave test tube, mix 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone (1 mmol) and N-phenylthiourea (1 mmol).

  • Solvent Addition: Add 2 mL of methanol.

  • Microwave Irradiation: Cap the test tube and heat the mixture in a microwave reactor at 90 °C for 30 minutes under a pressure of 250 psi.

  • Work-up: After the reaction is complete, the mixture is cooled. The solid product can be collected by filtration.

Solvent-Free Hantzsch Synthesis[6]

This environmentally benign protocol avoids the use of solvents.

  • Reaction Setup: Heat the 2-bromoacetophenone derivative to its melting point in a reaction vessel.

  • Reagent Addition: Add thiourea or selenourea to the molten α-haloketone. The reaction is typically instantaneous and accompanied by the release of hydrogen bromide gas.

  • Work-up: The resulting solid product is washed with water or ethanol to purify.

Experimental Workflow

The general workflow for a Hantzsch thiazole synthesis, from reactant preparation to product analysis, can be visualized as a logical sequence of steps.

Hantzsch_Workflow General Experimental Workflow for Hantzsch Thiazole Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Prepare/Obtain α-Haloketone and Thiourea Mix Combine Reactants (and catalyst/solvent if applicable) Reactants->Mix Heat Heat Reaction Mixture (Conventional or Microwave) Mix->Heat Monitor Monitor Reaction Progress (TLC) Heat->Monitor Cool Cool Reaction Mixture Monitor->Cool Reaction Complete Isolate Isolate Crude Product (Filtration/Extraction) Cool->Isolate Purify Purify Product (Recrystallization/Chromatography) Isolate->Purify Characterize Characterize Product (NMR, IR, MS, etc.) Purify->Characterize

Caption: A generalized workflow for the Hantzsch synthesis of 2-aminothiazoles.

Conclusion

The Hantzsch thiazole synthesis remains a highly relevant and powerful tool for the synthesis of 2-aminothiazole derivatives, which are of significant interest in drug discovery. This guide has provided a comprehensive overview of the reaction mechanism, quantitative data on various synthetic approaches, and detailed experimental protocols. By understanding the nuances of this reaction, researchers can effectively design and execute syntheses of novel 2-aminothiazole-based compounds for the development of new therapeutics. The ongoing development of one-pot, microwave-assisted, and solvent-free methodologies continues to enhance the efficiency and environmental friendliness of this classic reaction.

References

A Technical Guide to the Reactivity Profile of the 2-Amino Group in 2-Bromothiazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the chemical reactivity of the 2-amino group in 2-bromothiazol-4-amine, a crucial scaffold in medicinal chemistry. The document elucidates the nuanced electronic properties of this functional group, exploring its basicity, nucleophilicity, and participation in a range of significant chemical transformations. Key reactions, including acylation, alkylation, and diazotization via the Sandmeyer reaction, are discussed in detail. This guide aims to be a comprehensive resource, offering structured data, detailed experimental protocols, and visual representations of reaction pathways to aid in the strategic design and synthesis of novel therapeutic agents.

Introduction

The 2-aminothiazole moiety is a privileged structure in drug discovery, present in a multitude of approved pharmaceuticals. The introduction of a bromine atom at the 4-position, yielding this compound, offers a versatile handle for further functionalization, making a thorough understanding of its reactivity profile essential for synthetic chemists. The reactivity of the exocyclic 2-amino group is of paramount importance as it is a primary site for molecular elaboration. This guide will systematically explore the factors governing the reactivity of this amino group, providing a foundational understanding for its strategic manipulation in complex synthetic endeavors.

Electronic and Steric Profile

The reactivity of the 2-amino group in this compound is intricately governed by the electronic interplay within the thiazole ring and the steric influence of the adjacent bromine atom. The thiazole ring itself is electron-withdrawing, which tends to decrease the electron density on the exocyclic amino group, thereby reducing its basicity and nucleophilicity compared to aliphatic amines.

The bromine atom at the 4-position exerts a further electron-withdrawing inductive effect (-I), which is expected to decrease the basicity of the 2-amino group. However, resonance effects can also play a role. The lone pair of the amino group can delocalize into the thiazole ring, imparting some aromatic character and influencing its reactivity.

Basicity and pKa

Table 1: Estimated Basicity of this compound in Context

CompoundpKa of Conjugate AcidExpected Basicity
Ammonia9.24Moderate
Aniline4.63Weak
2-Aminothiazole~5.4Weak
This compound < 5.4 (Estimated) Very Weak

This reduced basicity has significant implications for its reactivity, particularly in acid-catalyzed reactions and its ability to act as a nucleophile under neutral or acidic conditions.

Nucleophilicity: A Tale of Two Sites

The 2-aminothiazole scaffold presents two potential nucleophilic sites: the exocyclic amino group (N-nucleophilicity) and the C5 position of the thiazole ring (C-nucleophilicity)[1][2]. The preferred site of attack by an electrophile is dependent on the nature of the electrophile and the reaction conditions.

Studies on 2-aminothiazoles have shown that while they exhibit higher nitrogen basicity than anilines, they often react as carbon nucleophiles at the C5 position, especially with strong electrophiles[1]. This is attributed to the enamine-like character of the molecule. For this compound, the C5 position is unsubstituted, making it a potential site for electrophilic substitution. However, the primary focus of this guide is the reactivity of the 2-amino group.

Key Reactions of the 2-Amino Group

Acylation

Direct acylation of the 2-amino group in 2-amino-4-halothiazoles can be challenging, often resulting in low yields and the formation of multiple products, including bis-acylated species[3]. This is attributed to the decreased nucleophilicity of the amino group and potential side reactions.

A more effective strategy involves the use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group. The Boc-protected intermediate can be acylated under standard conditions, followed by deprotection to yield the desired N-acylated product in good yield[3].

Experimental Protocol: Acylation via a Boc-Protected Intermediate [3]

Step 1: Boc Protection of this compound

  • Reactants: this compound, Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (Et₃N), Dichloromethane (CH₂Cl₂).

  • Procedure: To a solution of this compound in CH₂Cl₂ is added Et₃N and (Boc)₂O. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield tert-butyl (4-bromothiazol-2-yl)carbamate.

Step 2: Acylation of the Boc-Protected Amine

  • Reactants: tert-Butyl (4-bromothiazol-2-yl)carbamate, Acyl chloride (e.g., Acetyl chloride), Pyridine, CH₂Cl₂.

  • Procedure: The Boc-protected amine is dissolved in CH₂Cl₂ and cooled to 0 °C. Pyridine and the acyl chloride are added sequentially. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to give the acylated product.

Step 3: Deprotection

  • Reactants: Acylated Boc-protected intermediate, Trifluoroacetic acid (TFA), CH₂Cl₂.

  • Procedure: The acylated intermediate is dissolved in CH₂Cl₂ and treated with TFA. The reaction is stirred at room temperature until deprotection is complete. The solvent and excess TFA are removed under reduced pressure to yield the final N-acylated this compound.

Table 2: Representative Yields for the Acylation of 2-Amino-4-halothiazoles

Acylating AgentProtecting GroupDeprotection ReagentOverall YieldReference
Acetyl ChlorideBocTFAGood[3]
Benzoyl ChlorideBocTFAGood[3]
Alkylation

Alkylation of the 2-amino group can also be achieved, though it may be complicated by the potential for N-alkylation at the endocyclic nitrogen atom of the thiazole ring. The regioselectivity of alkylation can be influenced by the nature of the alkylating agent and the reaction conditions. The use of protecting groups can also be a valuable strategy to ensure selective alkylation at the exocyclic amino group.

Experimental Protocol: General Procedure for N-Alkylation

  • Reactants: this compound, Alkyl halide (e.g., Iodomethane), a non-nucleophilic base (e.g., Sodium hydride), and an aprotic solvent (e.g., Tetrahydrofuran).

  • Procedure: To a suspension of a non-nucleophilic base in an aprotic solvent, this compound is added at 0°C. The mixture is stirred for a short period before the addition of the alkylating agent. The reaction is then allowed to warm to room temperature and is monitored by TLC. Upon completion, the reaction is quenched with water, and the product is extracted, dried, and purified.

Diazotization and Sandmeyer Reaction

The 2-amino group of 2-aminothiazoles can undergo diazotization to form a diazonium salt, which is a versatile intermediate for introducing a variety of substituents via the Sandmeyer reaction[4][5]. This reaction allows for the replacement of the amino group with halogens, cyano groups, hydroxyl groups, and other functionalities.

The Sandmeyer reaction typically involves the treatment of the diazonium salt with a copper(I) salt[5]. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.

Experimental Protocol: General Procedure for the Sandmeyer Reaction [4]

  • Step 1: Diazotization

    • Reactants: this compound, Sodium nitrite (NaNO₂), a strong acid (e.g., HBr).

    • Procedure: this compound is dissolved in an aqueous solution of the strong acid and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. The formation of the diazonium salt is typically indicated by a color change.

  • Step 2: Sandmeyer Reaction

    • Reactants: The freshly prepared diazonium salt solution, Copper(I) bromide (CuBr).

    • Procedure: The cold diazonium salt solution is added portion-wise to a solution or suspension of the copper(I) salt. The reaction mixture is often warmed to room temperature or heated to facilitate the decomposition of the diazonium salt and the formation of the product. The product is then isolated by extraction and purified.

Table 3: Potential Products from the Sandmeyer Reaction of this compound

Copper(I) SaltProduct
CuCl2-Bromo-4-chlorothiazole
CuBr2,4-Dibromothiazole
CuCN2-Bromo-4-cyanothiazole

Spectroscopic Data

The characterization of this compound and its derivatives relies on standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum of this compound would be expected to show a singlet for the C5-H proton and a broad singlet for the -NH₂ protons. The chemical shift of the C5-H proton will be influenced by the electronic effects of the adjacent bromine and sulfur atoms.

  • ¹³C NMR: The carbon NMR spectrum will show three distinct signals for the thiazole ring carbons. The chemical shifts will be characteristic of a heteroaromatic system, with the carbon bearing the bromine atom (C4) and the carbon of the C=N bond (C2) appearing at lower fields.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C2160 - 170
C4110 - 120
C5100 - 110

Note: These are estimated values and can vary depending on the solvent and other experimental conditions.

Visualizations

Reaction Workflows

Acylation_Workflow cluster_0 Boc Protection cluster_1 Acylation cluster_2 Deprotection start This compound step1 Add (Boc)₂O, Et₃N in CH₂Cl₂ start->step1 product1 tert-butyl (4-bromothiazol-2-yl)carbamate step1->product1 step2 Add Acyl Chloride, Pyridine in CH₂Cl₂ product1->step2 product2 Acylated Boc-protected amine step2->product2 step3 Add TFA in CH₂Cl₂ product2->step3 final_product N-Acylated this compound step3->final_product

Caption: Workflow for the acylation of this compound.

Sandmeyer_Reaction_Workflow start This compound diazotization Diazotization (NaNO₂, HBr, 0-5 °C) start->diazotization diazonium_salt 2-Bromo-4-thiazole diazonium bromide diazotization->diazonium_salt sandmeyer Sandmeyer Reaction (CuBr) diazonium_salt->sandmeyer product 2,4-Dibromothiazole sandmeyer->product

Caption: Workflow for the Sandmeyer reaction of this compound.

Reaction Mechanisms

Diazotization_Mechanism Simplified Diazotization Mechanism (R = 2-bromo-4-thiazolyl) cluster_0 Formation of Nitrosonium Ion cluster_1 Attack by Amine and Diazonium Salt Formation NaNO₂ + 2HBr NaNO₂ + 2HBr HNO₂ + NaBr + HBr HNO₂ + NaBr + HBr NaNO₂ + 2HBr->HNO₂ + NaBr + HBr HNO₂ + HBr HNO₂ + HBr H₂O⁺-NO + Br⁻ H₂O⁺-NO + Br⁻ HNO₂ + HBr->H₂O⁺-NO + Br⁻ H₂O⁺-NO H₂O⁺-NO H₂O + NO⁺ (Nitrosonium ion) H₂O + NO⁺ (Nitrosonium ion) H₂O⁺-NO->H₂O + NO⁺ (Nitrosonium ion) R-NH₂ + NO⁺ R-NH₂ + NO⁺ R-NH₂⁺-NO R-NH₂⁺-NO R-NH₂ + NO⁺->R-NH₂⁺-NO R-NH-N=O + H⁺ R-NH-N=O + H⁺ R-NH₂⁺-NO->R-NH-N=O + H⁺ R-NH-N=OH⁺ R-NH-N=OH⁺ R-NH-N=O + H⁺->R-NH-N=OH⁺ R-N=N-OH + H⁺ R-N=N-OH + H⁺ R-NH-N=OH⁺->R-N=N-OH + H⁺ R-N=N-OH₂⁺ R-N=N-OH₂⁺ R-N=N-OH + H⁺->R-N=N-OH₂⁺ R-N≡N⁺ (Diazonium ion) + H₂O R-N≡N⁺ (Diazonium ion) + H₂O R-N=N-OH₂⁺->R-N≡N⁺ (Diazonium ion) + H₂O

Caption: Simplified mechanism of diazotization.

Conclusion

The 2-amino group in this compound exhibits a rich and nuanced reactivity profile that is of great interest to medicinal and synthetic chemists. Its attenuated basicity and nucleophilicity, a consequence of the electron-withdrawing nature of the thiazole ring and the bromine substituent, necessitate careful consideration when planning synthetic transformations. While direct reactions on the amino group can be challenging, the use of protecting group strategies offers a robust and efficient means to achieve desired modifications such as acylation and alkylation. Furthermore, the ability of the 2-amino group to undergo diazotization opens up a plethora of synthetic possibilities through the Sandmeyer reaction, allowing for the introduction of a wide array of functional groups. This guide provides a solid framework for understanding and exploiting the reactivity of this important building block in the pursuit of novel molecular entities with therapeutic potential.

References

Electrophilic substitution patterns of 2-aminothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrophilic Substitution Patterns of 2-Aminothiazoles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals due to its wide range of biological activities.[1][2][3][4] The functionalization of this privileged heterocycle through electrophilic substitution is a critical strategy for the synthesis of novel derivatives and the development of new drug candidates. This guide provides a comprehensive technical overview of the electrophilic substitution patterns of 2-aminothiazoles, focusing on regioselectivity, reaction mechanisms, and the influence of various electrophiles. It includes detailed experimental protocols for key reactions, quantitative data summaries, and logical diagrams to elucidate reaction pathways and workflows, serving as an essential resource for professionals in drug discovery and organic synthesis.

Reactivity and Regioselectivity of the 2-Aminothiazole Core

The reactivity of the 2-aminothiazole ring is dictated by the interplay of the heteroatoms and the potent electron-donating effect of the exocyclic amino group at the C2 position. This amino group significantly activates the thiazole ring towards electrophilic attack through resonance, increasing the electron density at specific positions.

Quantum-chemical studies and experimental evidence consistently show that the C5 position is the most nucleophilic and, therefore, the primary site for electrophilic substitution.[5][6] The resonance structures of 2-aminothiazole illustrate the delocalization of the lone pair of electrons from the exocyclic nitrogen, leading to a buildup of negative charge on the C5 carbon. Attack at the C4 position is less favored. While reactions can also occur at the exocyclic amino group (N-substitution) or the endocyclic nitrogen at position 3, electrophilic aromatic substitution predominantly yields C5-substituted products.

Caption: Resonance delocalization in 2-aminothiazole.

The general mechanism for this substitution follows the classical aromatic electrophilic substitution pathway: initial attack by the electrophile (E+) at the electron-rich C5 position to form a resonance-stabilized cationic intermediate (sigma complex), followed by deprotonation to restore the aromaticity of the thiazole ring.

G cluster_workflow General Electrophilic Substitution Mechanism at C5 start 2-Aminothiazole + Electrophile (E+) step1 Electrophilic attack at C5 forms Sigma Complex start->step1 Step 1 step2 Deprotonation by Base step1->step2 Step 2 end C5-Substituted 2-Aminothiazole step2->end Restores Aromaticity G cluster_workflow Experimental Workflow: C5-Bromination start Dissolve 2-aminothiazole in Acetonitrile reagents Add CuBr₂ start->reagents reaction Stir at Room Temperature (Monitor by TLC) reagents->reaction workup1 Evaporate Solvent reaction->workup1 workup2 Redissolve in Ethyl Acetate Wash with aq. Ammonia workup1->workup2 workup3 Dry & Concentrate Organic Layer workup2->workup3 purification Purify by Column Chromatography workup3->purification end Isolated 2-Amino-5-bromothiazole purification->end G cluster_pathways Possible Nitration Pathways start 2-Aminothiazole c5_nitro 2-Amino-5-nitrothiazole start->c5_nitro HNO₃/H₂SO₄ Low Temp. n_nitro 2-Nitraminothiazole start->n_nitro HNO₃/H₂SO₄ Excess HNO₃ dinitrated 2-Nitramino-5-nitrothiazole c5_nitro->dinitrated Further Nitration n_nitro->dinitrated Further Nitration

References

Navigating the Procurement of 2-Bromothiazol-4-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide addresses the commercial availability, procurement strategies, and essential protocols for researchers and drug development professionals working with 2-Bromothiazol-4-amine (CAS No: 1003-08-3). Direct commercial availability of the free base is limited; however, this guide provides a comprehensive overview of its readily available precursors—the hydrobromide salt and a Boc-protected carbamate—and the necessary experimental procedures to generate the target compound.

Executive Summary

This compound is a valuable building block in medicinal chemistry. However, researchers often face challenges in its direct procurement. This document clarifies that the compound is predominantly supplied in two stable forms: This compound hydrobromide (CAS No: 41731-35-5) and tert-Butyl (2-bromothiazol-4-yl)carbamate (CAS No: 1245647-95-3). This guide details the suppliers of these precursors, presents their technical data in a comparative format, and provides explicit experimental protocols for the generation of the free amine from these starting materials.

Commercial Availability and Suppliers

The primary routes to obtaining this compound involve the purchase of its hydrobromide salt or its N-Boc protected form. A summary of prominent suppliers and the specifications of these precursors is provided below.

Table 1: Commercial Suppliers of this compound Precursors
Compound NameCAS NumberSupplier(s)Typical PurityAvailable Quantities
This compound hydrobromide 41731-35-5Biosynth, BLD Pharm, Sigma-Aldrich≥95%1g, 5g, 10g, 25g
tert-Butyl (2-bromothiazol-4-yl)carbamate 1245647-95-3BLDpharm, Ambeed, ChemicalBook≥97%100mg, 250mg, 1g, 5g, 10g, 25g

Note: Availability and purity may vary. Researchers are advised to request certificates of analysis from suppliers.

Logical Workflow for Procurement

The acquisition of the target free amine, this compound, necessitates a two-step approach involving the procurement of a stable precursor followed by a straightforward laboratory procedure. The logical workflow is illustrated below.

G cluster_procurement Procurement Phase cluster_synthesis In-Lab Synthesis Phase Supplier A Supplier A Precursor_HBr This compound Hydrobromide Supplier A->Precursor_HBr Supplier B Supplier B Precursor_Boc tert-Butyl (2-bromothiazol-4-yl)carbamate Supplier B->Precursor_Boc Protocol_1 Neutralization Protocol Precursor_HBr->Protocol_1 Protocol_2 Boc-Deprotection Protocol Precursor_Boc->Protocol_2 Target_Compound This compound (Free Base) Protocol_1->Target_Compound Protocol_2->Target_Compound QC Quality Control (NMR, LC-MS) Target_Compound->QC G start Start: tert-Butyl (2-bromothiazol-4-yl)carbamate dissolve Dissolve in CH₂Cl₂ start->dissolve add_tfa Add TFA Stir at 20°C for 4h dissolve->add_tfa evaporate Evaporate to dryness (Azeotrope with CH₂Cl₂) add_tfa->evaporate partition Partition between sat. NaHCO₃ and CH₂Cl₂ evaporate->partition extract Extract organic layer partition->extract dry Dry and concentrate extract->dry end End: This compound (Free Base) dry->end

An In-depth Technical Guide on the Safety and Handling of 2-Bromothiazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 41731-33-3 Molecular Formula: C₃H₃BrN₂S Synonyms: 4-Amino-2-bromothiazole

This technical guide provides a comprehensive overview of the safety and handling precautions for 2-Bromothiazol-4-amine, a crucial building block in pharmaceutical and chemical research. The information is intended for researchers, scientists, and drug development professionals to ensure its safe and effective use in a laboratory setting.

Hazard Identification and Classification

  • Skin Corrosion/Irritation: May cause skin irritation.[2]

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]

  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.

A definitive safety data sheet (SDS) for this compound (CAS 41731-33-3) could not be located. The hazard information presented here is extrapolated from closely related isomers and should be treated as a preliminary guide. Users must conduct a thorough risk assessment before use.

Physical and Chemical Properties

A summary of the key physical and chemical properties for this compound is provided in the table below. This data is essential for the safe design of experiments and for appropriate storage.

PropertyValueReference
Molecular Weight 179.04 g/mol [1][3]
Appearance Solid (predicted)
Melting Point No data available
Boiling Point No data available[3]
Solubility No data available

Safe Handling and Personal Protective Equipment (PPE)

Due to the potential hazards, strict adherence to safety protocols is mandatory when handling this compound. The following is a general workflow for its safe handling in a laboratory environment.

G General Laboratory Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup and Disposal prep_risk Conduct Risk Assessment prep_sds Review (surrogate) SDS prep_risk->prep_sds prep_ppe Don Appropriate PPE prep_sds->prep_ppe handle_fumehood Work in a Fume Hood prep_ppe->handle_fumehood Proceed to Handling handle_weigh Weigh Solid Carefully handle_fumehood->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve react_setup Set up Reaction Apparatus handle_dissolve->react_setup Proceed to Reaction react_monitor Monitor Reaction Progress react_setup->react_monitor cleanup_quench Quench Reaction Safely react_monitor->cleanup_quench Proceed to Cleanup cleanup_waste Segregate and Dispose of Waste cleanup_quench->cleanup_waste cleanup_decon Decontaminate Glassware and Surfaces cleanup_waste->cleanup_decon

Caption: General workflow for handling this compound.

Personal Protective Equipment (PPE):

A comprehensive set of PPE is required to minimize exposure.

PPE ItemSpecification
Eye Protection Chemical safety goggles or face shield.
Hand Protection Nitrile or other chemically resistant gloves.
Skin and Body Laboratory coat, long pants, and closed-toe shoes.
Respiratory Use in a well-ventilated area or fume hood. A respirator may be necessary for large quantities or if dust is generated.

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and to prevent hazardous situations.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Keep in a dark place, under an inert atmosphere, and refrigerated (freezer at -20°C is recommended).[3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

  • Stability: The free amine may be unstable on storage and should be used immediately after preparation if synthesized in-house.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis of this compound are not widely available in the public domain. However, the synthesis of structurally similar 2-aminothiazoles often follows the Hantzsch thiazole synthesis. This general method involves the condensation of an α-haloketone with a thiourea derivative.

For reactions involving this compound, such as acylation, a recent study suggests that the free amine can be challenging to work with due to instability.[4] The use of a Boc-protected intermediate may offer a more versatile and stable route for derivatization.[4]

The following diagram illustrates a logical workflow for a potential acylation reaction, highlighting key considerations.

G Logical Workflow for a Potential Acylation Reaction cluster_reactants Reactant Preparation cluster_reaction Reaction Conditions cluster_workup Work-up and Purification reactant_amine This compound (or Boc-protected version) cond_inert Inert Atmosphere (Nitrogen or Argon) reactant_amine->cond_inert Combine Reactants reactant_acyl Acylating Agent (e.g., Acyl Chloride) reactant_acyl->cond_inert reactant_base Base (e.g., Triethylamine) reactant_base->cond_inert reactant_solvent Anhydrous Solvent (e.g., THF, CH2Cl2) reactant_solvent->cond_inert cond_temp Controlled Temperature (e.g., 0 °C to RT) cond_inert->cond_temp cond_monitor Reaction Monitoring (TLC or LC-MS) cond_temp->cond_monitor workup_quench Aqueous Quench cond_monitor->workup_quench Upon Completion workup_extract Solvent Extraction workup_quench->workup_extract workup_dry Drying of Organic Layer workup_extract->workup_dry workup_purify Purification (e.g., Column Chromatography) workup_dry->workup_purify

Caption: Logical workflow for a potential acylation of this compound.

Researchers should consult the primary literature for detailed methodologies on related compounds and adapt them with caution, performing small-scale test reactions to optimize conditions.

Disposal Considerations

All waste containing this compound should be treated as hazardous.

  • Chemical Waste: Dispose of in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.

  • Contaminated Packaging: Dispose of as unused product.

This guide is intended to provide a framework for the safe handling of this compound. It is not a substitute for a comprehensive, substance-specific Safety Data Sheet. All laboratory personnel should be thoroughly trained on the potential hazards and safe handling procedures before working with this compound.

References

Methodological & Application

Application Notes and Protocols: Acylation of 2-Bromothiazol-4-amine with Acid Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application

N-acylated 2-aminothiazoles are a cornerstone scaffold in medicinal chemistry, found in a wide array of biologically active molecules, including antimicrobial, anti-inflammatory, and anti-cancer agents.[1][2] The specific subclass of N-(2-bromo-1,3-thiazol-4-yl)amides represents valuable intermediates for further functionalization, leveraging the bromine atom for cross-coupling reactions to build molecular complexity.

However, the synthesis of these compounds via direct acylation of 2-bromothiazol-4-amine presents significant challenges. The free amine is notably unstable and prone to degradation, which complicates its handling and subsequent reactions.[1] Direct acylation attempts with acid chlorides are often plagued by low yields, the formation of complex product mixtures, and the generation of hard-to-separate byproducts, including bis-acylated species.[2][3]

To overcome these limitations, a more robust and reliable two-step approach is recommended. This strategy involves the use of a stable, N-Boc protected 2-amino-4-bromothiazole intermediate. This protected precursor can be acylated cleanly and efficiently. The final target compound is then obtained in high purity and yield via a straightforward acid-catalyzed deprotection step.[1][2] These notes provide detailed protocols for both the problematic direct acylation and the recommended indirect method via a Boc-protected intermediate.

Comparative Analysis of Synthetic Strategies

The choice of synthetic route has a profound impact on the yield, purity, and scalability of the acylation reaction. The following table summarizes the key differences between the direct and indirect (Boc-protected) methods.

ParameterDirect AcylationIndirect Acylation (via Boc-Protection)
Starting Amine Stability Poor; this compound is unstable and should be used immediately after preparation.[1]Excellent; N-Boc protected amine is a stable, manageable solid.[1]
Reaction Outcome Complex mixture, low yields (typically <20%).[3]Clean reaction with high conversion.[2]
Product Purity Low; requires extensive chromatographic purification.[3]High; often requires minimal purification.[2]
Overall Yield Very Low (<20%).[3]Good to Excellent.[2]
Recommendation Not recommended for reliable synthesis.Highly Recommended Method.
Synthetic Workflow Overview

The following diagram illustrates the two divergent pathways for the synthesis of N-(2-bromo-1,3-thiazol-4-yl)amides.

G Figure 1. Synthetic Routes for Acylation of this compound cluster_0 Direct Acylation (Low Yield) cluster_1 Indirect Acylation (Recommended) Amine This compound (Unstable) Product_Direct N-(2-bromo-1,3-thiazol-4-yl)amide (Impure, Low Yield) Amine->Product_Direct RCOCl, Base THF Boc_Amine Boc-Protected 2-amino-4-bromothiazole (Stable) Boc_Product Acylated Boc-Protected Intermediate Boc_Amine->Boc_Product RCOCl, Base DCM/THF Product_Indirect N-(2-bromo-1,3-thiazol-4-yl)amide (Pure, High Yield) Boc_Product->Product_Indirect TFA or HCl DCM

Caption: Workflow comparing the direct vs. indirect acylation strategies.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Acid chlorides are corrosive and moisture-sensitive. Trifluoroacetic acid (TFA) is highly corrosive.

Protocol 1: Direct Acylation of 2-Amino-4-bromothiazole (Low-Yield Method)

This protocol is provided as an example and illustrates the challenges of direct acylation. It is adapted from the synthesis of 2-((4-bromothiazol-2-yl)carbamoyl)phenyl acetate.[3]

Materials:

  • 2-Amino-4-bromothiazole (1.0 eq)

  • Acid Chloride (e.g., O-acetylsalicyloyl chloride) (2.0 eq)

  • Triethylamine (Et₃N) (2.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc), n-hexane

  • Saturated aqueous NaHCO₃, Brine

Procedure:

  • To a flame-dried, round-bottom flask under a nitrogen atmosphere, add 2-amino-4-bromothiazole (1.0 eq) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acid chloride (2.0 eq) followed by the dropwise addition of triethylamine (2.5 eq).

  • Allow the reaction mixture to warm to room temperature (approx. 20 °C).

  • Stir the reaction for 24 hours. Add a catalytic amount of DMAP and continue stirring for an additional 22-24 hours.

  • Monitor the reaction by TLC. Note that the reaction is often slow and results in a complex mixture.[3]

  • Upon completion (or after 46-48 hours), dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (e.g., silica gel, eluting with a gradient of EtOAc/n-hexane) to isolate the desired product.

Expected Outcome:

  • The desired acylated product is typically isolated in very low yields (e.g., 17-19%).[3] The purification process can be challenging due to the presence of multiple byproducts.

Protocol 2: Recommended Indirect Acylation via Boc-Protected Intermediate

This two-part protocol is the recommended method for obtaining N-(2-bromo-1,3-thiazol-4-yl)amides in high yield and purity.

Part A: Acylation of tert-butyl (4-bromothiazol-2-yl)carbamate

Materials:

  • tert-butyl (4-bromothiazol-2-yl)carbamate (1.0 eq)

  • Acid Chloride (1.1 - 1.2 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl, Saturated aqueous NaHCO₃, Brine

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve the tert-butyl (4-bromothiazol-2-yl)carbamate (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add the base (Et₃N or DIPEA, 1.5 eq) followed by the dropwise addition of the acid chloride (1.1 eq).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Let the reaction proceed for 2-16 hours, monitoring its progress by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude N-acylated, N-Boc protected intermediate is often of sufficient purity for the next step. If necessary, it can be purified by flash chromatography or recrystallization.

Part B: Boc-Deprotection using Trifluoroacetic Acid (TFA)

Materials:

  • N-acylated, N-Boc protected intermediate from Part A (1.0 eq)

  • Trifluoroacetic Acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃, Brine

  • Toluene (optional, for azeotropic removal of TFA)

Procedure:

  • Dissolve the crude product from Part A in anhydrous DCM (a typical concentration is 0.1-0.5 M).[4]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the stirred solution. A common ratio is 20-50% TFA in DCM (v/v).[4][5]

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. Monitor the deprotection by TLC.[4]

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Adding toluene and co-evaporating can help remove residual TFA.

  • Dissolve the residue in an organic solvent like ethyl acetate or DCM.

  • Carefully wash the organic layer with saturated aqueous NaHCO₃ to neutralize remaining acid. Caution: CO₂ evolution will occur, so vent the separatory funnel frequently.[4]

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final N-(2-bromo-1,3-thiazol-4-yl)amide product.

Expected Outcome:

  • This method affords the desired acylated products cleanly and in good to excellent yields.[1][2] The final product is typically of high purity.

References

Application Notes and Protocols for Suzuki Coupling of 2-Bromothiazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This method is of particular interest in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl scaffolds, which are common motifs in biologically active molecules. The 2-aminothiazole core is a privileged structure found in numerous pharmaceuticals, and the ability to functionalize the thiazole ring via Suzuki coupling provides a direct route to novel derivatives with potential therapeutic applications.

This document provides detailed application notes and experimental protocols for the Suzuki coupling of 2-bromothiazol-4-amine with various arylboronic acids. The presence of the amino group on the thiazole ring can influence the catalytic cycle, making careful optimization of reaction conditions crucial for achieving high yields and purity. The protocols and data presented herein are based on established procedures for structurally similar aminothiazole derivatives and serve as a comprehensive guide for researchers.[2]

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below. The reaction is typically catalyzed by a palladium complex in the presence of a base and a suitable solvent system.

General reaction scheme for the Suzuki coupling of this compound

Caption: General scheme of the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Data Presentation: Optimized Reaction Conditions

The following table summarizes a range of reported conditions for the Suzuki coupling of bromo-aminothiazole derivatives with various arylboronic acids. These parameters provide a starting point for the optimization of the reaction with this compound.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001275-90
2Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Toluene110880-95
3Pd(OAc)₂ (3)XPhos (6)Cs₂CO₃ (2.5)DMF901670-88
4PdCl₂(dppf) (4)-Na₂CO₃ (2)Acetonitrile/H₂O (3:1)802465-85

Note: Yields are based on analogous reactions and will likely require optimization for this compound and specific arylboronic acids.[2]

Experimental Protocols

This section provides detailed methodologies for performing the Suzuki coupling of this compound.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a robust starting point for the Suzuki coupling of this compound with a variety of arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 mmol) to the flask.

  • Seal the flask with a septum and evacuate and backfill with an inert atmosphere (Nitrogen or Argon) three times.[2]

  • Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Stir the reaction mixture at 100 °C for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-arylthiazol-4-amine.[2]

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can often accelerate the reaction and improve yields.

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • Toluene (anhydrous)

  • Microwave reactor vials

Procedure:

  • To a microwave reactor vial, add this compound (0.5 mmol), the arylboronic acid (0.75 mmol), potassium phosphate (1.5 mmol), Pd₂(dba)₃ (0.01 mmol), and SPhos (0.02 mmol).

  • Add anhydrous toluene (5 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction to 120 °C for 30-60 minutes.

  • After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Perform a standard aqueous work-up as described in Protocol 1.

  • Purify the product by flash column chromatography.

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (R-X) Pd0->OxAdd Aryl Halide (R-X) RPdX R-Pd(II)-X Ln OxAdd->RPdX Transmetal Transmetalation (Ar-B(OH)₂) / Base RPdX->Transmetal RPdAr R-Pd(II)-Ar Ln Transmetal->RPdAr Boronic Acid (Ar-B(OH)₂) RedElim Reductive Elimination RPdAr->RedElim RedElim->Pd0 Regeneration Product R-Ar Product RedElim->Product Start Start

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the key steps in the experimental workflow for the Suzuki coupling of this compound.

Caption: A step-by-step workflow for the Suzuki coupling experiment.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Halothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole motif is a crucial heterocyclic scaffold found in a multitude of biologically active compounds and pharmaceuticals. The functionalization of the thiazole ring is therefore of significant interest in medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at specific positions on the thiazole nucleus, starting from readily available 2-halothiazole precursors.

These application notes provide detailed protocols and comparative data for the most common palladium-catalyzed cross-coupling reactions involving 2-halothiazoles, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The information herein is intended to serve as a comprehensive guide for researchers to facilitate the synthesis of diverse libraries of 2-substituted thiazoles for applications in drug discovery and development.

General Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

The general mechanism for these reactions involves a catalytic cycle centered around a palladium complex, which typically proceeds through three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.

Palladium Catalytic Cycle cluster_steps Key Steps pd0 Pd(0)L₂ (Active Catalyst) pd2_complex R-Pd(II)L₂-X pd0->pd2_complex 2-Halothiazole (R-X) oxidative_addition Oxidative Addition pd2_intermediate R-Pd(II)L₂-R' pd2_complex->pd2_intermediate R'-M transmetalation Transmetalation (e.g., Suzuki, Sonogashira) pd2_intermediate->pd0 Reductive Elimination product R-R' (Coupled Product) pd2_intermediate->product reductive_elimination Reductive Elimination halothiazole 2-Halothiazole (R-X) coupling_partner Coupling Partner (R'-M)

Generalized Palladium Catalytic Cycle

Suzuki-Miyaura Coupling: Synthesis of 2-Arylthiazoles

The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds between a 2-halothiazole and an organoboron compound, typically an arylboronic acid or its ester.

Data Presentation: Suzuki-Miyaura Coupling of 2-Halothiazoles
Entry2-HalothiazoleArylboronic AcidCatalyst System (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-BromothiazolePhenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃DME801295
22-Chlorothiazole4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhos (2/4)K₃PO₄Toluene/H₂O1001692
32-Amino-5-bromo-4-t-butylthiazolePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O1001285-95
42-BromothiazoleN-Boc-pyrrole-2-boronic acidPd(dppf)Cl₂ (5)K₂CO₃DME801285

Note: Yields are based on literature reports and may vary depending on the specific substrates and reaction scale.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki coupling of a 2-halothiazole with an arylboronic acid.[1][2]

Materials:

  • 2-Halothiazole derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DME, 5 mL)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add the 2-halothiazole, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time (e.g., 12 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-arylthiazole.

Suzuki Coupling Workflow start Start: Assemble Reactants reactants 2-Halothiazole, Arylboronic Acid, Catalyst, Base start->reactants inert_atm Inert Atmosphere (Evacuate/Backfill x3) reactants->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent reaction Reaction (Heat and Stir) add_solvent->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor workup Aqueous Workup (Dilute, Wash, Dry) monitor->workup Upon Completion purification Purification (Column Chromatography) workup->purification product Final Product: 2-Arylthiazole purification->product

Experimental Workflow for Suzuki Coupling

Heck Reaction: Synthesis of 2-Alkenylthiazoles

The Heck reaction facilitates the coupling of 2-halothiazoles with alkenes to form 2-alkenylthiazoles, providing a valuable route to vinyl-substituted heterocycles.

Data Presentation: Heck Reaction of 2-Halothiazoles
Entry2-HalothiazoleAlkeneCatalyst System (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-BromothiazoleStyrenePd(OAc)₂ (2) / P(o-tol)₃ (4)Et₃NDMF1002475-85
22-Iodothiazolen-Butyl acrylatePd(OAc)₂ (1)K₂CO₃NMP1201280-90
32-Bromothiazole1-OctenePd(OAc)₂ (2)NaOAcDMA1401865-75

Note: Yields are based on literature reports for similar aryl halides and may require optimization for 2-halothiazoles.

Experimental Protocol: Heck Reaction

This protocol is a general procedure for the Heck reaction of a 2-halothiazole with an alkene.[3][4]

Materials:

  • 2-Halothiazole derivative (1.0 mmol, 1.0 equiv)

  • Alkene (1.5 mmol, 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Ligand (e.g., P(o-tol)₃, 0.04 mmol, 4 mol%)

  • Base (e.g., Et₃N, 1.5 mmol, 1.5 equiv)

  • Anhydrous solvent (e.g., DMF, 5 mL)

  • Sealed reaction tube

Procedure:

  • To a sealed reaction tube, add the 2-halothiazole, palladium catalyst, and ligand.

  • Add the anhydrous solvent, followed by the base and the alkene.

  • Seal the tube and heat the reaction mixture with stirring to the specified temperature (e.g., 100 °C) for the indicated time (e.g., 24 hours).

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to yield the desired 2-alkenylthiazole.

Sonogashira Coupling: Synthesis of 2-Alkynylthiazoles

The Sonogashira coupling enables the formation of a C-C bond between a 2-halothiazole and a terminal alkyne, typically utilizing a palladium catalyst and a copper(I) co-catalyst.

Data Presentation: Sonogashira Coupling of 2-Halothiazoles
Entry2-HalothiazoleTerminal AlkyneCatalyst System (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12,5-Dichloro-4-iodothiazolePhenylacetylenePd(PPh₃)₂Cl₂ (3) / CuI (5)Et₃NTHFRT1290-98
22-Bromothiazole1-HeptynePd(PPh₃)₄ (5) / CuI (10)i-Pr₂NHDioxane80685-95
32-ChlorothiazoleTrimethylsilylacetylenePdCl₂(PPh₃)₂ (3) / CuI (5)TBAFDioxane1002470-80

Note: Yields are based on literature reports and may vary depending on the specific substrates and reaction scale.[5]

Experimental Protocol: Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of a 2-halothiazole with a terminal alkyne.[5][6]

Materials:

  • 2-Halothiazole derivative (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)

  • Base (e.g., Et₃N, 3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF, 10 mL)

  • Schlenk flask

  • Inert atmosphere (Argon)

Procedure:

  • To a dried Schlenk flask, add the 2-halothiazole, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed solvent and the base via syringe.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at the specified temperature (e.g., room temperature) for the indicated time (e.g., 12 hours).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with the reaction solvent.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the desired 2-alkynylthiazole.

Buchwald-Hartwig Amination: Synthesis of 2-Aminothiazoles

The Buchwald-Hartwig amination is a powerful method for the synthesis of 2-aminothiazoles through the palladium-catalyzed coupling of 2-halothiazoles with primary or secondary amines.

Data Presentation: Buchwald-Hartwig Amination of 2-Halothiazoles
Entry2-HalothiazoleAmineCatalyst System (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-ChlorobenzothiazoleIsopropylaminePd(O₂CCF₃)₂ / P(o-tolyl)₃ (5/5)NaOt-BuToluene40 (MW)264
22-BromothiazoleAnilinePd₂(dba)₃ / BINAP (2/4)NaOt-BuToluene1001275-85
32-ChlorothiazoleMorpholinePd-PEPPSI-iPENT (1)K₃PO₄Dioxane110880-90
42-BromothiazoleBenzylaminePd(OAc)₂ / XPhos (2/4)Cs₂CO₃Toluene1001888

Note: Yields are based on literature reports and may require optimization for specific substrates.[7]

Experimental Protocol: Buchwald-Hartwig Amination

This general procedure is for the Buchwald-Hartwig amination of a 2-halothiazole with an amine.[7][8]

Materials:

  • 2-Halothiazole derivative (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Ligand (e.g., BINAP, 0.04 mmol, 4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

  • Glovebox or Schlenk line

  • Sealed reaction tube

Procedure:

  • In a glovebox, to a dried Schlenk tube, add the palladium precatalyst, ligand, and base.

  • Add the 2-halothiazole and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture with stirring to the specified temperature (e.g., 100 °C) for the indicated time (e.g., 12 hours).

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to yield the desired 2-aminothiazole.

Buchwald_Hartwig_Workflow start Start: Assemble in Glovebox reagents Pd Precatalyst, Ligand, Base, 2-Halothiazole, Amine start->reagents add_solvent Add Degassed Solvent reagents->add_solvent seal_heat Seal Tube and Heat add_solvent->seal_heat monitor Monitor Progress (TLC / LC-MS) seal_heat->monitor quench Cool and Quench (aq. NH₄Cl) monitor->quench Upon Completion extract Extraction and Washing quench->extract purify Dry, Concentrate, and Purify extract->purify product Final Product: 2-Aminothiazole purify->product

Experimental Workflow for Buchwald-Hartwig Amination

Conclusion

The palladium-catalyzed cross-coupling reactions of 2-halothiazoles provide a powerful and regioselective strategy for the synthesis of a wide variety of 2-substituted thiazole derivatives. The protocols and data outlined in these application notes offer robust starting points for the development of novel compounds for pharmaceutical and materials science applications. The choice of palladium catalyst, ligand, base, and solvent is critical for the success of these transformations and often requires optimization for specific substrates. The methodologies presented here enable the creation of diverse and complex thiazole-containing molecules, facilitating further exploration of their potential in various scientific disciplines.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 2-Aminothiazole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of kinase inhibitors centered on the versatile 2-aminothiazole scaffold. This privileged structure is a cornerstone in the development of targeted therapies, most notably exemplified by the multi-kinase inhibitor Dasatinib. The following sections detail the rationale, experimental procedures, and biological context for the synthesis and application of this important class of compounds.

Introduction

The 2-aminothiazole moiety is a critical pharmacophore in modern medicinal chemistry, renowned for its ability to form key interactions within the ATP-binding site of various protein kinases.[1][2] Its utility is highlighted by its presence in several clinically approved drugs, including the anti-cancer agents Dasatinib and Alpelisib.[3] The scaffold's planarity, hydrogen bonding capabilities, and synthetic tractability make it an ideal starting point for the development of potent and selective kinase inhibitors.[1][2]

This document outlines the synthesis of 2-aminothiazole-based kinase inhibitors, with a focus on the well-established Hantzsch thiazole synthesis and the specific multi-step synthesis of Dasatinib. Furthermore, it provides context by illustrating the key signaling pathways targeted by these inhibitors.

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC50) of representative 2-aminothiazole derivatives against a panel of protein kinases. This data is crucial for understanding the potency and selectivity of these compounds.

Compound/InhibitorTarget KinaseIC50 (nM)Reference
Dasatinib (BMS-354825) Abl (murine)<1[4]
Src (murine)0.8[4]
Lck1.1[4]
c-Kit4[5]
PDGFRβ28[5]
Dasatinib-L-arginine conjugate (Das-R, 7) Csk4.4[5]
Src<0.25[5]
Abl<0.45[5]
Compound 18 (Das-C10) Csk3200[5]
Src35[5]
Allosteric Modulator (Compound 27) CK2α600[6]
Aurora Kinase Inhibitor (Compound 29) Aurora A79[7]
Aurora Kinase Inhibitor (Compound 30) Aurora A140[7]

Signaling Pathways and Experimental Workflows

The following diagrams, rendered using Graphviz, illustrate key signaling pathways targeted by 2-aminothiazole kinase inhibitors and a general workflow for their synthesis and evaluation.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Integrin Integrin Integrin->Src GPCR GPCR GPCR->Src FAK FAK Src->FAK PI3K PI3K Src->PI3K Ras Ras Src->Ras STAT3 STAT3 Src->STAT3 Migration Cell Migration & Adhesion FAK->Migration Akt Akt PI3K->Akt MAPK MAPK (ERK) Ras->MAPK Proliferation Cell Proliferation & Survival STAT3->Proliferation Akt->Proliferation Angiogenesis Angiogenesis Akt->Angiogenesis MAPK->Proliferation

Src Kinase Signaling Pathway

CDK2_Signaling_Pathway CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F CyclinE Cyclin E E2F->CyclinE promotes transcription S_Phase_Entry S-Phase Entry E2F->S_Phase_Entry activates genes for CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->pRb hyper-phosphorylates p27 p27 CyclinE_CDK2->p27 phosphorylates for degradation p27->CyclinE_CDK2 inhibits

CDK2 Signaling in G1/S Transition

Aurora_Kinase_Pathway AuroraA Aurora A Centrosome_Maturation Centrosome Maturation & Separation AuroraA->Centrosome_Maturation Spindle_Assembly Spindle Assembly AuroraA->Spindle_Assembly AuroraB Aurora B Chromosome_Condensation Chromosome Condensation AuroraB->Chromosome_Condensation Kinetochore_Attachment Kinetochore-Microtubule Attachment AuroraB->Kinetochore_Attachment Cytokinesis Cytokinesis AuroraB->Cytokinesis Mitosis Proper Mitotic Progression Centrosome_Maturation->Mitosis Spindle_Assembly->Mitosis Chromosome_Condensation->Mitosis Kinetochore_Attachment->Mitosis Cytokinesis->Mitosis

Aurora Kinase Functions in Mitosis

Experimental_Workflow Synthesis Synthesis of 2-Aminothiazole Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Biochemical_Assay In Vitro Kinase Inhibition Assays (IC50 Determination) Purification->Biochemical_Assay Cellular_Assay Cell-Based Assays (Proliferation, Apoptosis) Biochemical_Assay->Cellular_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cellular_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis

Drug Discovery Workflow

Experimental Protocols

Protocol 1: General Hantzsch Synthesis of 2-Aminothiazole Scaffolds

The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of the 2-aminothiazole core.[8][9] It involves the condensation of an α-haloketone with a thiourea derivative.

Materials:

  • α-Haloketone (e.g., 2-bromoacetophenone) (1.0 eq)

  • Thiourea or substituted thiourea (1.0-1.2 eq)

  • Ethanol or other suitable solvent

  • Sodium bicarbonate (optional, as a mild base)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add the α-haloketone and thiourea (or its derivative).

  • Add ethanol to the flask to dissolve or suspend the reactants. The concentration is typically in the range of 0.1-1.0 M.

  • If an acid scavenger is required, add sodium bicarbonate (1.0-1.5 eq).

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol).

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect the product by vacuum filtration. Wash the solid with cold ethanol and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Protocol 2: Synthesis of Dasatinib Intermediate: 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

This protocol describes the synthesis of a key intermediate in the preparation of Dasatinib, starting from (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide.[10]

Materials:

  • (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Thiourea (1.2 eq)

  • Dioxane

  • Water

  • Round-bottom flask

  • Stirring plate and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide in a mixture of dioxane and water.

  • Add N-Bromosuccinimide (NBS) to the solution and stir at room temperature. This step facilitates the in-situ formation of the α-bromo intermediate.

  • After the initial reaction (monitor by TLC), add thiourea to the reaction mixture.

  • Heat the reaction mixture to facilitate the cyclization and formation of the 2-aminothiazole ring.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture and add water to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with water, and dry under vacuum to yield 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. This intermediate can be carried forward to the next step without further purification if the purity is sufficient.

Protocol 3: Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide

This protocol details the coupling of the 2-aminothiazole intermediate with 4,6-dichloro-2-methylpyrimidine.

Materials:

  • 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1.0 eq)

  • 4,6-Dichloro-2-methylpyrimidine (1.0-1.2 eq)

  • Suitable solvent (e.g., isopropanol, THF)

  • Base (e.g., sodium tert-butoxide, diisopropylethylamine)

  • Round-bottom flask

  • Stirring plate and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask, add 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide and 4,6-dichloro-2-methylpyrimidine.

  • Add the solvent and the base to the reaction mixture.

  • Heat the reaction mixture to a temperature that promotes the nucleophilic aromatic substitution (typically 60-80 °C).

  • Monitor the reaction by TLC. The reaction may take several hours to reach completion.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and then a non-polar solvent like hexane to remove impurities.

  • Dry the product under vacuum.

Protocol 4: Synthesis of Dasatinib

This final step involves the coupling of the pyrimidine-thiazole intermediate with 1-(2-hydroxyethyl)piperazine.

Materials:

  • N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (1.0 eq)

  • 1-(2-Hydroxyethyl)piperazine (HEP) (2.0-3.0 eq)

  • Suitable solvent (e.g., n-butanol, isopropanol)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, suspend N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide in the chosen solvent.

  • Add an excess of 1-(2-hydroxyethyl)piperazine to the suspension.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Collect the crude Dasatinib by vacuum filtration.

  • Wash the solid with water and a suitable organic solvent (e.g., ethanol) to remove excess HEP and other impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Dasatinib.

Conclusion

The 2-aminothiazole scaffold remains a highly valuable platform for the design and synthesis of potent and selective kinase inhibitors. The synthetic accessibility of this core, primarily through the robust Hantzsch synthesis, allows for extensive structure-activity relationship (SAR) studies and the development of optimized drug candidates. The detailed protocols provided herein for the general synthesis of 2-aminothiazoles and the specific synthesis of Dasatinib offer a practical guide for researchers in the field of drug discovery and development. The accompanying data and pathway diagrams provide the necessary context for understanding the biological significance of these compounds.

References

Application Notes and Protocols for 2-Bromothiazol-4-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromothiazol-4-amine is a heterocyclic building block of significant interest in medicinal chemistry. As a derivative of the versatile 2-aminothiazole scaffold, it serves as a crucial intermediate in the synthesis of a wide array of biologically active compounds. The 2-aminothiazole core is a well-established pharmacophore present in numerous approved drugs and clinical candidates, exhibiting a broad spectrum of activities including anticancer, antimicrobial, and anti-inflammatory properties.

The strategic placement of a bromine atom at the 2-position and an amine group at the 4-position offers unique opportunities for synthetic diversification. The bromine atom can be readily displaced or participate in cross-coupling reactions, allowing for the introduction of various substituents to explore structure-activity relationships (SAR). The 4-amino group provides a handle for amide bond formation and other derivatizations, further expanding the chemical space for drug discovery.

These application notes provide an overview of the utility of this compound in medicinal chemistry, with a focus on its application as a scaffold for kinase inhibitors and antimicrobial agents. Detailed protocols for its synthesis and the synthesis of a related derivative are provided, along with examples of its incorporation into biologically active molecules.

Applications in Medicinal Chemistry

Kinase Inhibitors

The 2-aminothiazole scaffold is a key component of numerous kinase inhibitors. The nitrogen atoms of the thiazole ring and the exocyclic amino group can form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. This compound serves as a valuable starting material for the synthesis of potent and selective kinase inhibitors.

One of the most prominent examples of a drug containing a 2-aminothiazole core is Dasatinib , a potent oral multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1] Dasatinib inhibits the BCR-ABL fusion protein and Src family kinases, thereby disrupting downstream signaling pathways crucial for cancer cell proliferation and survival.[1] The 2-aminothiazole moiety in Dasatinib is crucial for its binding to the kinase domain.

Derivatives of 2-aminothiazole have been shown to inhibit a range of other kinases, including Aurora kinases, casein kinase II (CK2), and phosphatidylinositol-3 kinase (PI3K), all of which are important targets in oncology.[2][3]

Antimicrobial Agents

2-Aminothiazole derivatives have also demonstrated significant potential as antimicrobial agents. The thiazole nucleus is a cornerstone in the development of antibacterial and antifungal drugs. The introduction of a bromine atom can enhance the antimicrobial activity of the parent scaffold.

For instance, certain halogenated thiazolyl-thiourea derivatives have shown promising efficacy against staphylococcal species, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[4] Furthermore, various functionally substituted 2-aminothiazoles have exhibited potent activity against a panel of bacterial and fungal strains, with some compounds showing better efficacy than established drugs like ampicillin and ketoconazole.[5] The 2-aminothiazole scaffold has also been explored for the development of anti-tubercular agents, with some derivatives showing bactericidal activity against Mycobacterium tuberculosis.[6]

Quantitative Biological Data

The following tables summarize the biological activity of various derivatives based on the 2-aminothiazole scaffold. While specific data for this compound is limited, the data for its derivatives highlight the potential of this chemical class.

Compound/Derivative Class Target/Organism Activity (IC50/MIC) Reference
DasatinibBCR-ABL, Src family kinasesSub-nanomolar IC50[7]
Thiazole derivatives as CDK9 inhibitorsCDK90.64 - 2.01 µM IC50[3]
Thiazole derivatives as CK2 and GSK3β inhibitorsCK2, GSK3β1.9 ± 0.05 µM and 0.67 ± 0.27 µM IC50[3]
Cefixime (contains a 2-aminothiazole moiety)GSK3β2.55 µM IC50[3]
Thiazolyl-thiourea derivativesStaphylococcus aureus, Staphylococcus epidermidis4 - 16 µg/mL MIC[4]
2-Aminothiazole derivative 20 Mycobacterium tuberculosis< 0.5 µM MIC[6]
4-(4-bromophenyl)-thiazol-2-amine derivative p2 MCF7 (breast cancer cell line)10.5 µM IC50[8]

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of this compound can be achieved via a "halogen dance" rearrangement of a protected 2-amino-5-bromothiazole. The free amine is noted to be unstable and is best used immediately after preparation.[2]

Step 1: Synthesis of tert-Butyl (2-aminothiazol-5-yl)carbamate

This step is not explicitly for the target molecule but is a common protection strategy for the amine group.

Step 2: Bromination to tert-Butyl (2-amino-5-bromothiazol-yl)carbamate

This step introduces the bromine at the 5-position.

Step 3: Halogen Dance Rearrangement to tert-Butyl (4-bromothiazol-2-yl)carbamate

This is the key step to move the bromine from the 5- to the 4-position.

  • Materials:

    • tert-Butyl (2-amino-5-bromothiazol-yl)carbamate

    • Diisopropylamine

    • n-Butyllithium in hexanes

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Prepare a fresh solution of Lithium diisopropylamide (LDA) by adding n-butyllithium (1.3 mmol) dropwise to a solution of diisopropylamine (1.4 mmol) in anhydrous THF (3.5 mL) at -78 °C under an argon atmosphere.[9]

    • Dissolve tert-butyl (2-amino-5-bromothiazol-yl)carbamate (1.0 g, 3.6 mmol) in dry THF (4 mL).[9]

    • Add the thiazole solution dropwise to the freshly prepared LDA solution (11.9 mmol) at 0 °C under argon.[9]

    • Stir the resulting solution at 0 °C for 15 minutes.[9]

    • The reaction mixture containing the desired tert-butyl (4-bromothiazol-2-yl)carbamate is then ready for the deprotection step.

Step 4: Deprotection to this compound

  • Materials:

    • tert-Butyl (4-bromothiazol-2-yl)carbamate solution in THF

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (CH2Cl2)

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Procedure:

    • To the solution of tert-butyl (4-bromothiazol-2-yl)carbamate (2 mmol) in CH2Cl2 (8 mL), add trifluoroacetic acid (5 mL) and stir at 20 °C.[2]

    • Monitor the reaction by TLC. After 4 hours, evaporate the solution to dryness.[2]

    • Azeotrope the residue with CH2Cl2 (2 x 5 mL).[2]

    • Partition the residue between saturated aqueous NaHCO3 (20 mL) and CH2Cl2 (5 x 10 mL).[2]

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate to yield this compound as a white solid (yields are reported to be high, e.g., 94%).[2]

    • Note: The product is unstable and should be used immediately in the next reaction step.[2]

Protocol 2: Synthesis of 2-Amino-5-bromo-4-tert-butylthiazole

This protocol provides a reliable method for the synthesis of a related, substituted 2-aminothiazole, which can serve as a template for derivatization and biological screening.[10][11]

Step 1: Synthesis of 2-Amino-4-tert-butylthiazole (Hantzsch Thiazole Synthesis)

  • Materials:

    • 1-Bromo-3,3-dimethyl-2-butanone (1-bromopinacolone)

    • Thiourea

    • Ethanol

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 1-bromo-3,3-dimethyl-2-butanone (1 equivalent) and thiourea (1.1 equivalents) in ethanol.[11]

    • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.[11]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly add a 5% aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the pH is approximately 8.[11]

    • The product, 2-amino-4-tert-butylthiazole, will precipitate. Collect the solid by vacuum filtration and wash with cold water.[11]

    • Dry the product under vacuum. It can be used in the next step without further purification or recrystallized from an ethanol/water mixture.[11]

Step 2: Bromination of 2-Amino-4-tert-butylthiazole

  • Materials:

    • 2-Amino-4-tert-butylthiazole

    • N-Bromosuccinimide (NBS)

    • Dichloromethane (DCM)

    • 10% aqueous solution of sodium thiosulfate

    • Saturated aqueous solution of sodium bicarbonate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 2-amino-4-tert-butylthiazole (1 equivalent) in dichloromethane (DCM) in a round-bottom flask protected from light.[11]

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, keeping the temperature below 5 °C.[11]

    • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.[11]

    • Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate.[11]

    • Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate and then with brine.[11]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 2-amino-5-bromo-4-tert-butylthiazole.[11]

Visualizations

Synthesis Workflows

G cluster_0 Protocol 1: Synthesis of this compound Boc-protected 2-amino-5-bromothiazole Boc-protected 2-amino-5-bromothiazole Halogen Dance (LDA) Halogen Dance (LDA) Boc-protected 2-amino-5-bromothiazole->Halogen Dance (LDA) Rearrangement Boc-protected 2-amino-4-bromothiazole Boc-protected 2-amino-4-bromothiazole Halogen Dance (LDA)->Boc-protected 2-amino-4-bromothiazole Deprotection (TFA) Deprotection (TFA) Boc-protected 2-amino-4-bromothiazole->Deprotection (TFA) Acidic Cleavage This compound This compound Deprotection (TFA)->this compound G cluster_1 Protocol 2: Synthesis of 2-Amino-5-bromo-4-tert-butylthiazole 1-Bromo-3,3-dimethyl-2-butanone 1-Bromo-3,3-dimethyl-2-butanone Hantzsch Synthesis Hantzsch Synthesis 1-Bromo-3,3-dimethyl-2-butanone->Hantzsch Synthesis Thiourea, EtOH 2-Amino-4-tert-butylthiazole 2-Amino-4-tert-butylthiazole Hantzsch Synthesis->2-Amino-4-tert-butylthiazole Thiourea Thiourea Thiourea->Hantzsch Synthesis Bromination Bromination 2-Amino-4-tert-butylthiazole->Bromination NBS, DCM 2-Amino-5-bromo-4-tert-butylthiazole 2-Amino-5-bromo-4-tert-butylthiazole Bromination->2-Amino-5-bromo-4-tert-butylthiazole G cluster_pathway Dasatinib-Inhibited Signaling Pathways cluster_src Src Family Kinases cluster_downstream Downstream Effectors Dasatinib Dasatinib Src Src Dasatinib->Src Lck Lck Dasatinib->Lck Fyn Fyn Dasatinib->Fyn BCR_ABL BCR-ABL Dasatinib->BCR_ABL STAT STAT Activation Src->STAT PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt MAPK MAPK/ERK Pathway Src->MAPK BCR_ABL->STAT BCR_ABL->PI3K_Akt BCR_ABL->MAPK Proliferation Cell Proliferation & Survival STAT->Proliferation PI3K_Akt->Proliferation MAPK->Proliferation

References

Application Notes and Protocols for the Preparation of Biologically Active 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis and biological evaluation of 2-aminothiazole derivatives, a class of heterocyclic compounds with significant therapeutic potential. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active molecules with anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory properties.[1][2][3][4][5][6][7] These notes offer detailed protocols for the preparation of these derivatives and for assessing their biological activity, along with a summary of key quantitative data and visual representations of relevant workflows and signaling pathways.

Data Presentation: Biological Activity of 2-Aminothiazole Derivatives

The biological activity of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring.[8] The following tables summarize the in vitro anticancer and antimicrobial activities of selected derivatives.

Table 1: In Vitro Anticancer Activity of Selected 2-Aminothiazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib)K562 (Leukemia)<1[9]
MCF-7 (Breast)<1[9]
HT-29 (Colon)<1[9]
MDA-MB 231 (Breast)<1[9]
4-((4-(4-Chlorophenyl)thiazol-2yl)amino)phenolH1299 (Lung)4.89[10]
SHG-44 (Glioma)4.03[10]
N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d)K563 (Leukemia)Comparable to Dasatinib[9]
MCF-7 (Breast)20.2[9]
HT-29 (Colon)21.6[9]
Paeonol-2-aminothiazole-phenylsulfonyl derivativeHepG2 (Liver)0.51 mM[10]
PC12 (Pheochromocytoma)0.309 mM[10]

Table 2: Antimicrobial Activity of Selected 2-Aminothiazole Derivatives

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
Piperazinyl derivative (121d)Staphylococcus aureus (MRSA)4[11]
Escherichia coli8[11]
Thiazolyl-thiourea (124)Staphylococcus aureus4 - 16[11]
Staphylococcus epidermidis4 - 16[11]
N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55)Mycobacterium tuberculosis0.008[11]
Arylazo-thiazole derivative (110)E. coli, S. aureus, A. niger, A. oryzaeGood activity[6]
4-hydroxy-chromene-2-one substituted 2-aminothiazole (160a-f)Various bacteria and fungiActive[6]

Experimental Protocols

Synthesis of 2-Aminothiazole Derivatives via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the 2-aminothiazole scaffold, typically involving the condensation of an α-haloketone with a thioamide like thiourea.[12][13][14][15]

Materials:

  • α-Haloketone (e.g., 2-bromoacetophenone)

  • Thiourea

  • Solvent (e.g., Methanol or Ethanol)

  • 5% Sodium Carbonate (Na2CO3) solution

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Beaker

  • Büchner funnel and filter flask

Procedure:

  • In a round-bottom flask, combine the α-haloketone (1 equivalent) and thiourea (1.5 equivalents).[12]

  • Add a suitable solvent, such as methanol or ethanol, to dissolve the reactants.[12]

  • Heat the reaction mixture to reflux with stirring for a period ranging from 30 minutes to several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[12]

  • After the reaction is complete, allow the mixture to cool to room temperature.[12]

  • Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the acid formed during the reaction and precipitate the product.[12]

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.[12]

  • Wash the solid with cold water to remove any remaining impurities.[12]

  • Dry the product in a desiccator or oven at an appropriate temperature.

  • Characterize the synthesized compound using spectroscopic methods such as IR, NMR, and mass spectrometry.[13]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[8]

Materials:

  • Cancer cell lines (e.g., K562, MCF-7, HT-29)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • 2-aminothiazole derivatives (test compounds)

  • Positive control (e.g., Dasatinib)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[8]

  • Compound Treatment: The following day, treat the cells with various concentrations of the 2-aminothiazole derivatives. Also include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control). Incubate for 48 or 72 hours.[8]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will metabolize the yellow MTT into a purple formazan product.[8]

  • Formazan Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16]

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • 2-aminothiazole derivatives (test compounds)

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

  • Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and biological evaluation of 2-aminothiazole derivatives.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR start Starting Materials (α-Haloketone, Thiourea) reaction Hantzsch Thiazole Synthesis start->reaction purification Purification (Filtration, Crystallization) reaction->purification characterization Characterization (NMR, IR, MS) purification->characterization anticancer Anticancer Assays (MTT, etc.) characterization->anticancer antimicrobial Antimicrobial Assays (MIC Determination) characterization->antimicrobial other Other Biological Assays (Kinase Inhibition, etc.) characterization->other data_analysis Data Analysis (IC50, MIC Calculation) anticancer->data_analysis antimicrobial->data_analysis other->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: General workflow for synthesis and evaluation.

Signaling Pathway: Induction of Apoptosis by 2-Aminothiazole Derivatives

Many 2-aminothiazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[17] A simplified representation of this pathway is shown below.

G cluster_pathway Apoptosis Induction Pathway aminothiazole 2-Aminothiazole Derivative bcl2 Down-regulation of Bcl-2 (Anti-apoptotic) aminothiazole->bcl2 bax Up-regulation of Bax (Pro-apoptotic) aminothiazole->bax mitochondrion Mitochondrial Membrane Permeabilization bcl2->mitochondrion bax->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified apoptosis induction pathway.

Signaling Pathway: Kinase Inhibition by 2-Aminothiazole Derivatives

The 2-aminothiazole scaffold is a key component of several kinase inhibitors, such as Dasatinib, which target multiple tyrosine kinases involved in cancer progression.[17][18]

G cluster_kinase Kinase Inhibition Pathway aminothiazole 2-Aminothiazole Kinase Inhibitor (e.g., Dasatinib) kinase Tyrosine Kinase (e.g., Src, Abl) aminothiazole->kinase p_substrate Phosphorylated Substrate kinase->p_substrate atp ATP atp->kinase substrate Substrate Protein substrate->kinase signaling Downstream Signaling p_substrate->signaling proliferation Cell Proliferation & Survival signaling->proliferation

References

N-Alkylation of 2-Bromothiazol-4-amine: Application Notes and Protocols for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Derivatives of 2-aminothiazole exhibit a wide range of biological activities, including potent anticancer properties.[1] The N-alkylation of substituted 2-aminothiazoles, such as 2-bromothiazol-4-amine, is a key synthetic transformation for the generation of diverse compound libraries for drug discovery. This functionalization allows for the modulation of physicochemical properties and the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for various biological targets. This document provides detailed application notes and experimental protocols for the N-alkylation of this compound, aimed at researchers, scientists, and professionals in drug development.

Application Notes

The N-alkylation of this compound introduces alkyl substituents on the exocyclic amino group, a critical modification for tuning the pharmacological profile of the resulting compounds. The products of these reactions serve as valuable intermediates in the synthesis of more complex molecules, including potential kinase inhibitors and other targeted therapies.

The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the amino group attacks an electrophilic alkylating agent, such as an alkyl halide. The presence of the electron-withdrawing bromine atom and the thiazole ring can influence the nucleophilicity of the amino group. Reaction conditions, including the choice of base, solvent, and temperature, are crucial for achieving optimal yields and minimizing side reactions, such as over-alkylation to form quaternary ammonium salts.

The resulting N-alkylated this compound derivatives are valuable scaffolds for further chemical modifications. The bromine atom at the 2-position can be utilized in cross-coupling reactions, such as the Suzuki or Stille coupling, to introduce a wide variety of substituents, further expanding the chemical diversity of the synthesized compounds.

Experimental Protocols

The following protocols are representative examples for the N-alkylation of 2-aminothiazole derivatives. These can be adapted for the N-alkylation of this compound.

Protocol 1: N-Benzylation of 2-Aminothiazole (Analogous Protocol)

This protocol describes the N-benzylation of 2-aminothiazole using benzyl bromide.

Materials:

  • 2-Aminothiazole

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • To a solution of 2-aminothiazole (1.0 g, 10 mmol) in acetonitrile (20 mL) in a round-bottom flask, add potassium carbonate (2.07 g, 15 mmol).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.3 mL, 11 mmol) dropwise to the mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by TLC.

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Filter the solid inorganic salts and wash with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-benzyl-2-aminothiazole.

Protocol 2: N-Alkylation with Ethyl Bromoacetate (Analogous Protocol)

This protocol outlines the reaction of 2-aminothiazole with ethyl bromoacetate.

Materials:

  • 2-Aminothiazole

  • Ethyl bromoacetate

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-aminothiazole (1.0 g, 10 mmol) in ethanol (25 mL).

  • Add sodium bicarbonate (1.26 g, 15 mmol) to the solution.

  • Add ethyl bromoacetate (1.2 mL, 11 mmol) to the suspension.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete (typically 12-24 hours), remove the ethanol under reduced pressure.

  • Partition the residue between dichloromethane (50 mL) and water (30 mL).

  • Separate the organic layer, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer to yield the crude product.

  • Purify the product by flash chromatography or recrystallization to obtain pure ethyl (2-aminothiazol-2-yl)acetate.

Data Presentation

The following table summarizes representative quantitative data for N-alkylation reactions of 2-aminothiazole derivatives with various alkyl halides, which can be used as a reference for optimizing the reaction of this compound.

EntrySubstrateAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)
12-AminothiazoleBenzyl bromideK₂CO₃AcetonitrileReflux585
22-AminothiazoleEthyl bromoacetateNaHCO₃EthanolRT2478
32-AminothiazoleMethyl iodideK₂CO₃AcetoneRT1292 (as hydroiodide salt)
42-Amino-4-phenylthiazoleBenzyl bromideNaHDMF0 to RT490
52-Aminobenzothiazole1,4-Bis(bromomethyl)benzeneAl₂O₃-OKAcetonitrileRT2~80

Visualizations

General Workflow for N-Alkylation of this compound

N_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification This compound This compound Reaction_Mixture Combine and Stir This compound->Reaction_Mixture Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Reaction_Mixture Base Base Base->Reaction_Mixture Solvent Solvent Solvent->Reaction_Mixture Filtration Filtration Reaction_Mixture->Filtration 1. Cool and Filter Extraction Extraction Filtration->Extraction 2. Evaporate Solvent & Extract Drying Drying Extraction->Drying 3. Dry Organic Layer Chromatography Column Chromatography Drying->Chromatography 4. Concentrate Final_Product N-Alkyl-2-bromothiazol-4-amine Chromatography->Final_Product

Caption: General workflow for the N-alkylation of this compound.

Signaling Pathway Inhibition by 2-Aminothiazole Derivatives

Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Cytokine, Growth Factor) Receptor Receptor Extracellular_Signal->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression (e.g., Pro-inflammatory cytokines) Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Inflammation, Proliferation) Gene_Expression->Cellular_Response N_Alkyl_Derivative N-Alkyl-2-aminothiazole Derivative N_Alkyl_Derivative->Kinase_Cascade Inhibition

Caption: Inhibition of a kinase signaling pathway by N-alkylated 2-aminothiazole derivatives.

References

Application Notes and Protocols for the Scale-up Synthesis of 2-Bromothiazol-4-amine for Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromothiazol-4-amine is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of compound libraries for high-throughput screening. Its utility stems from the presence of two reactive sites: the amino group, which can be readily acylated, alkylated, or used in coupling reactions, and the bromo substituent, which is amenable to various cross-coupling reactions such as Suzuki and Buchwald-Hartwig couplings. The inherent instability of this compound, however, presents a significant challenge for its synthesis, storage, and handling, particularly on a larger scale.[1][2] This application note provides a detailed, scalable protocol for the synthesis of this compound, proceeding through a stable Boc-protected intermediate. The described method, adapted from literature procedures, is robust and well-suited for producing the target compound for immediate use in library synthesis workflows.[1][3]

Synthetic Strategy

The most reliable and scalable approach to synthesize this compound avoids the direct bromination of 2-aminothiazole, which overwhelmingly favors substitution at the 5-position. Instead, a "halogen dance" rearrangement of a Boc-protected 2-amino-5-bromothiazole is employed to furnish the key intermediate, tert-butyl (4-bromothiazol-2-yl)carbamate. This intermediate is stable and can be purified and stored. Subsequent deprotection under acidic conditions yields the desired this compound, which should be used without delay due to its limited stability.[1][2]

Data Presentation

ParameterStep 1: Bromination of tert-butyl (thiazol-2-yl)carbamateStep 2: Halogen Dance RearrangementStep 3: Boc Deprotection
Product tert-butyl (5-bromothiazol-2-yl)carbamatetert-butyl (4-bromothiazol-2-yl)carbamateThis compound
Key Reagents N-Bromosuccinimide (NBS)Lithium diisopropylamide (LDA)Trifluoroacetic acid (TFA)
Solvent Tetrahydrofuran (THF)Tetrahydrofuran (THF)Dichloromethane (CH₂Cl₂)
Temperature 0 °C to room temperature0 °C to 10 °C20 °C
Reaction Time Not specified, monitor by TLC20 minutes4 hours
Yield Not specified in detail, but a common reaction91%[3]94%[1]
Purification Not specified, likely aqueous workupAqueous workupAqueous workup and extraction
Product Stability StableStableUnstable, use immediately[1][2]

Experimental Protocols

Step 1: Synthesis of tert-butyl (5-bromothiazol-2-yl)carbamate (Starting Material)

This protocol assumes the starting material, tert-butyl (thiazol-2-yl)carbamate, is commercially available or prepared via standard methods by reacting 2-aminothiazole with di-tert-butyl dicarbonate (Boc₂O).

A solution of tert-butyl (thiazol-2-yl)carbamate in tetrahydrofuran (THF) is cooled to 0 °C. To this stirred solution, N-bromosuccinimide (NBS) is added portion-wise, maintaining the temperature at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization if necessary.

Step 2: Synthesis of tert-butyl (4-bromothiazol-2-yl)carbamate via Halogen Dance Rearrangement

Materials:

  • tert-butyl (5-bromothiazol-2-yl)carbamate

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonium chloride (NH₄Cl) solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Argon or Nitrogen source

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon/nitrogen inlet, prepare a solution of lithium diisopropylamide (LDA) by dissolving diisopropylamine in anhydrous THF and cooling to -78 °C. Slowly add n-butyllithium and stir for 30 minutes at -78 °C.

  • In a separate flask, dissolve tert-butyl (5-bromothiazol-2-yl)carbamate in anhydrous THF.

  • Cool the LDA solution to 0 °C and slowly add the solution of tert-butyl (5-bromothiazol-2-yl)carbamate dropwise, maintaining the internal temperature between 0 °C and 10 °C.

  • Stir the reaction mixture at this temperature for 20 minutes.[3]

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain tert-butyl (4-bromothiazol-2-yl)carbamate. The product can be purified by column chromatography on silica gel if necessary.

Step 3: Synthesis of this compound (Final Product)

Materials:

  • tert-butyl (4-bromothiazol-2-yl)carbamate

  • Dichloromethane (CH₂Cl₂)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • In a round-bottom flask, dissolve tert-butyl (4-bromothiazol-2-yl)carbamate (1 equivalent) in dichloromethane (CH₂Cl₂).[1]

  • To the stirred solution at room temperature (20 °C), add trifluoroacetic acid (TFA) (several equivalents, e.g., a 1:1 v/v mixture with CH₂Cl₂).[1]

  • Stir the reaction mixture for 4 hours at 20 °C.[1] Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Upon completion, carefully evaporate the solvent and excess TFA under reduced pressure. To ensure complete removal of TFA, the residue can be azeotroped with dichloromethane (2 x volume of the initial CH₂Cl₂).[1]

  • Partition the residue between saturated aqueous sodium bicarbonate solution and dichloromethane to neutralize the remaining acid and extract the product.[1]

  • Separate the organic layer and extract the aqueous layer multiple times with dichloromethane.[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.[1]

  • Crucially, the product should be used immediately in the next synthetic step without prolonged storage. [1][2]

Mandatory Visualizations

G cluster_0 Preparation of Starting Material cluster_1 Core Synthesis cluster_2 Final Product and Use Boc_protection Boc Protection of 2-Aminothiazole Bromination Bromination with NBS Boc_protection->Bromination tert-butyl (thiazol-2-yl)carbamate Halogen_Dance Halogen Dance Rearrangement Bromination->Halogen_Dance tert-butyl (5-bromothiazol-2-yl)carbamate Deprotection Boc Deprotection with TFA Halogen_Dance->Deprotection tert-butyl (4-bromothiazol-2-yl)carbamate Final_Product This compound Deprotection->Final_Product Library_Synthesis Immediate Use in Library Synthesis Final_Product->Library_Synthesis

Caption: Synthetic workflow for the scale-up synthesis of this compound.

G tert-butyl (5-bromothiazol-2-yl)carbamate tert-butyl (5-bromothiazol-2-yl)carbamate tert-butyl (4-bromothiazol-2-yl)carbamate tert-butyl (4-bromothiazol-2-yl)carbamate tert-butyl (5-bromothiazol-2-yl)carbamate->tert-butyl (4-bromothiazol-2-yl)carbamate  LDA, THF  0-10 °C, 20 min This compound This compound tert-butyl (4-bromothiazol-2-yl)carbamate->this compound  TFA, CH₂Cl₂  20 °C, 4 h

References

Application of 2-Bromothiazol-4-amine in the Synthesis of Antimicrobial Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. This necessitates the urgent development of novel antimicrobial agents with diverse mechanisms of action. The 2-aminothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs. 2-Bromothiazol-4-amine, a readily accessible derivative, serves as a versatile building block for the synthesis of a wide array of potential antimicrobial compounds. The presence of three key reactive sites—the 2-bromo group, the 4-amino group, and the thiazole ring itself—allows for extensive chemical modifications to explore structure-activity relationships (SAR) and optimize antimicrobial potency.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of various classes of antimicrobial agents, including N-acyl derivatives, thiourea analogs, and 2,4'-bithiazoles.

Key Synthetic Strategies

The chemical versatility of this compound allows for several synthetic approaches to generate libraries of potential antimicrobial agents. The primary reaction centers for modification are the amino group at the C4 position and the bromo group at the C2 position.

  • N-Acylation of the 4-Amino Group: The amino group can be readily acylated with various carboxylic acid derivatives (e.g., acid chlorides, anhydrides) or sulfonyl chlorides to introduce a diverse range of substituents. This approach has been widely used to synthesize potent antimicrobial amides and sulfonamides.

  • Thiourea Formation: The nucleophilic 4-amino group can react with isothiocyanates to form thiourea derivatives. The thiourea moiety is a known pharmacophore in many biologically active compounds, including antimicrobials.[1]

  • Suzuki Coupling at the 2-Bromo Position: The bromo substituent at the C2 position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the introduction of various aryl or heteroaryl groups, leading to the synthesis of complex molecules like 2,4'-bithiazoles, which have shown promising antimicrobial activity.[2]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of representative antimicrobial agents derived from this compound.

Protocol 1: Synthesis of N-(2-bromothiazol-4-yl)acetamide (N-Acyl Derivative)

This protocol details the acylation of the 4-amino group of this compound.

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add anhydrous pyridine (1.2 eq) to the stirred solution.

  • To this mixture, add acetyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield N-(2-bromothiazol-4-yl)acetamide.

Protocol 2: Synthesis of 1-(2-Bromothiazol-4-yl)-3-phenylthiourea (Thiourea Derivative)

This protocol describes the synthesis of a thiourea derivative from this compound.

Materials:

  • This compound

  • Phenyl isothiocyanate

  • Ethanol

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add phenyl isothiocyanate (1.05 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 3-5 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain 1-(2-bromothiazol-4-yl)-3-phenylthiourea.

Protocol 3: Synthesis of 2'-Amino-[2,4'-bithiazole]-4-carbonitrile (Suzuki Coupling Product)

This protocol outlines the synthesis of a 2,4'-bithiazole derivative via a Suzuki coupling reaction.[2]

Materials:

  • This compound

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carbonitrile (or corresponding boronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Heating mantle with oil bath

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carbonitrile (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2'-amino-[2,4'-bithiazole]-4-carbonitrile.

Quantitative Antimicrobial Activity Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various classes of thiazole derivatives against a range of microbial strains. This data provides a comparative overview of the antimicrobial potential of these compounds.

Table 1: Antimicrobial Activity of N-Acyl Thiazole Derivatives

Compound ClassTest OrganismMIC (µg/mL)Reference
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivativesStaphylococcus aureus12.5 - 50
Bacillus subtilis25 - 100
Escherichia coli50 - 200
Candida albicans100 - 400
2-Arylamino-4-thienyl-1,3-thiazolesStaphylococcus aureus15.6 - 62.5[3]
Escherichia coli31.2 - 125[3]

Table 2: Antimicrobial Activity of Thiazolyl-Thiourea Derivatives

Compound ClassTest OrganismMIC (µg/mL)Reference
1,3-Thiazole-thiourea derivativesStaphylococcus aureus2 - 32[1]
Staphylococcus epidermidis2 - 32[1]
Candida albicans>64[1]
Mycobacterium tuberculosis H37Rv16 - >64[1]

Table 3: Antimicrobial Activity of Bithiazole Derivatives

Compound ClassTest OrganismMIC (µg/mL)Reference
2'-Aryl-4-aryl-2,4'-bisthiazolesEscherichia coli2.1 - 12.3[2]
Pseudomonas aeruginosa4.2 - 24.6[2]
Staphylococcus aureus2.1 - 12.3[2]
Bacillus subtilis2.1 - 12.3[2]
Candida albicans>50[2]

Visualizing Synthetic Pathways and Logic

The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic workflows and logical relationships described in these application notes.

Synthesis_Workflow cluster_start Starting Material cluster_derivatives Antimicrobial Derivatives This compound This compound N-Acyl Derivatives N-Acyl Derivatives This compound->N-Acyl Derivatives N-Acylation (Protocol 1) Thiourea Derivatives Thiourea Derivatives This compound->Thiourea Derivatives Thiourea Formation (Protocol 2) 2,4'-Bithiazoles 2,4'-Bithiazoles This compound->2,4'-Bithiazoles Suzuki Coupling (Protocol 3)

Synthetic pathways from this compound.

Experimental_Workflow Start Start Synthesis Synthesize Derivative (Protocols 1, 2, or 3) Start->Synthesis Purification Purify Compound (Recrystallization or Chromatography) Synthesis->Purification Characterization Characterize Structure (NMR, IR, MS) Purification->Characterization Antimicrobial_Screening Screen for Antimicrobial Activity (MIC Determination) Characterization->Antimicrobial_Screening SAR_Analysis Structure-Activity Relationship Analysis Antimicrobial_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization End End SAR_Analysis->End Lead_Optimization->Synthesis

Drug discovery workflow for antimicrobial agents.

Signaling_Pathway_Inhibition Thiazole_Derivative 2-Aminothiazole Derivative Bacterial_Target Bacterial Enzyme / Protein (e.g., DNA Gyrase, MurB) Thiazole_Derivative->Bacterial_Target interacts with Binding Binding to Active Site Bacterial_Target->Binding Inhibition Inhibition of Enzyme Activity Binding->Inhibition Cell_Process Essential Cellular Process (e.g., DNA replication, Cell wall synthesis) Inhibition->Cell_Process disrupts Bacterial_Death Bacterial Cell Death Cell_Process->Bacterial_Death leads to

References

Troubleshooting & Optimization

Instability of free base 2-Bromothiazol-4-amine and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the common challenges associated with the instability and storage of free base 2-Bromothiazol-4-amine. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation for this compound?

A1: Visual signs of degradation for solid this compound can include a change in color (e.g., from off-white to yellow or brown) and a change in texture. In solution, the appearance of new, unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) is a key indicator of degradation.

Q2: Why is the free base of this compound so unstable?

A2: The free base of 2-amino-4-bromothiazole is known to be "rather unstable on storage".[1] While specific degradation pathways are not extensively documented in the literature for this exact compound, related 2-aminothiazole derivatives are susceptible to oxidation of the thiazole ring, hydrolysis of the amino group and the ring itself, and photodegradation.[2] The electron-rich nature of the aminothiazole ring system can make it prone to various reactions that lead to decomposition.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, proper storage is critical. The compound is sensitive to moisture and light.[3] Based on supplier recommendations, the following storage conditions should be maintained:

ParameterRecommended ConditionSource
TemperatureStore in a freezer, under -20°C.[4][5]
AtmosphereStore under an inert atmosphere (e.g., Argon or Nitrogen).[3][4]
LightKeep in a dark place.[3][4]
ContainerKeep containers tightly closed in a dry, cool, and well-ventilated place.[3]

Q4: Can I work with this compound on the benchtop?

A4: Given its instability, it is highly recommended to handle the free base of this compound quickly and use it immediately after preparation or exposure to ambient conditions.[1] If possible, conduct manipulations in an inert atmosphere glovebox. Minimize exposure to light and moisture.

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving this compound and its derivatives.

Problem 1: Low or no yield in a reaction where this compound is a starting material.

  • Possible Cause: Degradation of the starting material.

  • Troubleshooting Steps:

    • Verify Purity: Before starting the reaction, check the purity of the this compound by a suitable analytical method like NMR or LC-MS.

    • Use Fresh Sample: If the compound has been stored for an extended period, consider using a freshly opened container or a newly synthesized batch. The free base is known to be unstable and is best used immediately.[1]

    • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxidation.[6]

    • Anhydrous Conditions: Use anhydrous solvents and reagents, as the compound is moisture-sensitive.[3][6]

Problem 2: Appearance of multiple unexpected byproducts in the reaction mixture.

  • Possible Cause: Decomposition of the starting material or product under the reaction conditions.

  • Troubleshooting Steps:

    • Lower Reaction Temperature: High temperatures can cause decomposition.[6] Try running the reaction at a lower temperature, even if it requires a longer reaction time.

    • Milder Base: If a base is used in the reaction, consider switching to a milder one. Strong bases can sometimes promote side reactions like protodebromination (loss of the bromine atom).[6]

    • Degas Solvents: Thoroughly degas all solvents to remove dissolved oxygen, which can contribute to oxidative degradation.[6]

Problem 3: Difficulty in acylating the 2-amino group.

  • Possible Cause: The free amine is difficult to acylate and can lead to complex reaction mixtures.[1]

  • Troubleshooting Steps:

    • Protecting Group Strategy: A more robust method involves using a Boc-protected version of 2-amino-4-bromothiazole for the acylation step, followed by a mild deprotection to yield the desired product.[1]

    • Anhydrous Acylation: If direct acylation is attempted, it should be performed under strictly anhydrous conditions, for example, using triethylamine as a base in dry THF.[1]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol is adapted from studies on similar 2-aminothiazole derivatives and can be used to investigate the stability of this compound.[2]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at a suitable temperature (e.g., 70°C) for 48 hours. Dissolve in the mobile phase before analysis.

    • Photolytic Degradation: Expose the solid compound or a solution to UV light (e.g., 254 nm) and visible light for a defined period.

  • Sample Analysis: Analyze the stressed samples and an unstressed control solution by a stability-indicating HPLC method to separate and quantify the parent compound and any degradation products. LC-MS can be used to identify the structure of the degradation products.

Visualizations

G start Low/No Reaction Yield check_purity Verify Starting Material Purity (LC-MS/NMR) start->check_purity Degradation Suspected use_fresh Use Freshly Opened or Synthesized Compound check_purity->use_fresh Purity is Low inert_atm Ensure Rigorous Inert Atmosphere (Ar/N2) check_purity->inert_atm Purity is High use_fresh->inert_atm anhydrous_cond Use Anhydrous Solvents and Reagents inert_atm->anhydrous_cond success Reaction Successful anhydrous_cond->success Issue Resolved failure Problem Persists: Consider Alternative Synthesis anhydrous_cond->failure Issue Not Resolved

Caption: Troubleshooting workflow for low reaction yield.

G start Forced Degradation Study stock_solution Prepare 1 mg/mL Stock Solution start->stock_solution stress_conditions Apply Stress Conditions stock_solution->stress_conditions acid Acid Hydrolysis (0.1M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1M NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H2O2, RT) stress_conditions->oxidation thermal Thermal Stress (Solid, 70°C) stress_conditions->thermal photo Photolytic Stress (UV/Vis Light) stress_conditions->photo analysis Analyze by HPLC / LC-MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis results Identify Degradants & Determine Stability Pathway analysis->results

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Acylation of 2-Bromothiazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the acylation of 2-Bromothiazol-4-amine.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a very low yield in the acylation of this compound using standard procedures?

Low yields in the direct acylation of 2-amino-4-halothiazoles are a common issue.[1] The primary reasons include the formation of multiple products, most notably a bis-acylated byproduct, which is difficult to separate from the desired mono-acylated product.[1] The free 2-amino-4-bromothiazole can also be unstable, further contributing to reduced yields of the desired product.[1]

Q2: What are the typical side reactions I should be aware of?

The main side reaction is the formation of a bis-acylated derivative.[1] This occurs when both the exocyclic amino group and the endocyclic nitrogen of the thiazole ring undergo acylation. This side product is often more polar than the desired mono-acylated product, complicating purification by chromatography.

Q3: How can I improve the yield of my mono-acylated product?

The most effective strategy to prevent bis-acylation and improve yields is to use a protecting group for the 2-amino functionality. The tert-butyloxycarbonyl (Boc) group is a versatile and recommended choice.[1] This is a two-step process involving the protection of the amine, followed by acylation and then deprotection of the Boc group under mild conditions to afford the desired product cleanly and in good yields.[1]

Q4: What are the best practices for setting up the direct acylation reaction, if I want to optimize it first?

If you wish to attempt direct acylation, careful control of reaction conditions is crucial. Key parameters to consider are:

  • Base: A non-nucleophilic, sterically hindered base is preferable to minimize side reactions.

  • Solvent: Anhydrous solvents are essential to prevent hydrolysis of the acylating agent. Common choices include tetrahydrofuran (THF) or dichloromethane (DCM).

  • Temperature: Running the reaction at low temperatures (e.g., 0 °C) can help to control the reactivity and reduce the formation of byproducts.

  • Acylating Agent: The choice of acylating agent (e.g., acyl chloride vs. anhydride) can influence the reaction rate and selectivity. Acyl chlorides are generally more reactive.

Q5: How do I remove the Boc protecting group after acylation?

The Boc group can be readily removed under acidic conditions. A common and effective method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). The reaction is typically fast and proceeds at room temperature. Other acidic reagents such as 4M HCl in dioxane can also be used.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield - Formation of bis-acylated byproduct.- Decomposition of the starting material.- Inappropriate solvent or base.- Suboptimal reaction temperature.- Implement the Boc-protection strategy (see Experimental Protocol 2).- Ensure starting material is pure and handle the free amine quickly as it can be unstable.[1]- Use an anhydrous aprotic solvent (e.g., THF, DCM).- Employ a non-nucleophilic base (e.g., triethylamine, DIEA).- Maintain low temperatures (0 °C to room temperature) during the reaction.
Formation of Multiple Products (Observed by TLC/LC-MS) - Bis-acylation of the thiazole ring.- Reaction with impurities in the starting material or solvent.- The primary solution is to use the Boc-protection strategy to ensure mono-acylation.- Purify starting materials and ensure all reagents and solvents are anhydrous.
Difficult Product Isolation/Purification - Co-elution of the desired product with the bis-acylated byproduct.- Product is highly soluble in the reaction solvent.- Utilize the Boc-protection method to avoid the formation of the bis-acylated product.- If direct acylation is performed, careful column chromatography with a shallow gradient may be required.- After reaction completion, try precipitating the product by adding a non-solvent or by cooling the reaction mixture.
Poor Reproducibility - Inconsistent reaction conditions (temperature, time).- Variable quality of starting materials or reagents.- Presence of moisture.- Strictly control reaction parameters.- Use reagents from a reliable source and ensure their purity.- Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

Table 1: Comparison of Direct vs. Boc-Protected Acylation of 2-Amino-4-halothiazoles

Acylation Strategy Substrate Yield of Mono-acylated Product Key Observations Reference
Direct Acylation2-Amino-4-bromothiazole~17%Slow, complex reaction with the formation of multiple byproducts.[1]
Direct Acylation2-Amino-4-chlorothiazole~19%Formation of a significant amount of a bis-acylated byproduct.[1]
Boc-Protected StrategyBoc-protected 2-amino-4-halothiazolesGood to high yieldsClean reaction affording the desired product after deprotection.[1]

Experimental Protocols

Experimental Protocol 1: Direct Acylation of this compound (Problematic Method)

This protocol is provided for illustrative purposes to highlight the challenges.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Base Addition: Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add the desired acyl chloride (1.2 eq) dropwise to the cooled solution while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel. The desired mono-acylated product is often isolated in a low yield (approx. 17-19%) along with the bis-acylated byproduct.[1]

Experimental Protocol 2: Boc-Protection Strategy for Acylation (Recommended Method)

Step 1: Boc-Protection of this compound

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and water.

  • Base Addition: Add a base such as sodium bicarbonate or triethylamine (1.5 eq).

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Work-up and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography to yield tert-butyl (2-bromo-4-thiazolyl)carbamate.

Step 2: Acylation of Boc-Protected Amine

  • Reaction Setup: Dissolve the Boc-protected amine (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Base and Acylating Agent: Add a suitable base (e.g., triethylamine, 1.5 eq) and the acyl chloride (1.2 eq).

  • Reaction: Stir at room temperature until the reaction is complete as monitored by TLC.

  • Work-up: Perform an aqueous work-up as described in Protocol 1, Step 5. The acylated, Boc-protected intermediate is typically obtained in high yield and purity.

Step 3: Deprotection of the Boc Group

  • Reaction Setup: Dissolve the acylated, Boc-protected intermediate in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) and stir at room temperature.

  • Reaction: Monitor the reaction by TLC (usually complete within 1-3 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Dry the organic layer and concentrate to obtain the final mono-acylated product in high yield.

Visualizations

direct_acylation_workflow cluster_start Starting Materials cluster_reaction Direct Acylation cluster_workup Work-up & Purification cluster_products Products start_amine This compound reaction Mix and Stir (0°C to RT) start_amine->reaction start_acyl Acyl Chloride start_acyl->reaction start_base Base (e.g., Et3N) start_base->reaction start_solvent Anhydrous Solvent (e.g., THF) start_solvent->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product Desired Mono-acylated Product (Low Yield) purification->product byproduct Bis-acylated Byproduct purification->byproduct

Caption: Workflow for the problematic direct acylation of this compound.

boc_protection_workflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Acylation cluster_step3 Step 3: Deprotection start_amine This compound step1_reaction Protection Reaction start_amine->step1_reaction boc_anhydride (Boc)2O boc_anhydride->step1_reaction base1 Base base1->step1_reaction boc_protected Boc-Protected Amine step1_reaction->boc_protected step2_reaction Acylation Reaction boc_protected->step2_reaction acyl_chloride Acyl Chloride acyl_chloride->step2_reaction base2 Base base2->step2_reaction acylated_boc Acylated Boc-Protected Intermediate step2_reaction->acylated_boc step3_reaction Deprotection Reaction acylated_boc->step3_reaction tfa TFA / DCM tfa->step3_reaction final_product Mono-acylated Product (High Yield) step3_reaction->final_product

Caption: Recommended three-step workflow using a Boc-protection strategy.

troubleshooting_flowchart start Low Yield in Acylation? q1 Are multiple products observed (e.g., bis-acylation)? start->q1 a1_yes Implement Boc-Protection Strategy (See Protocol 2) q1->a1_yes Yes a1_no Optimize Direct Acylation (See Protocol 1 & Troubleshooting Guide) q1->a1_no No q2 Are starting materials pure and conditions anhydrous? a1_no->q2 a2_no Purify starting materials. Use anhydrous solvents and inert atmosphere. q2->a2_no No a2_yes Consider Boc-Protection for improved robustness. q2->a2_yes Yes a2_yes->a1_yes

Caption: Troubleshooting decision tree for low yield in acylation reactions.

References

Technical Support Center: Purification of Polar 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions related to the purification of polar 2-aminothiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: Why are polar 2-aminothiazole derivatives often difficult to purify?

A1: The purification challenges associated with polar 2-aminothiazole derivatives stem from several intrinsic properties:

  • High Polarity: The presence of the 2-amino group, the thiazole ring's nitrogen and sulfur atoms, and other polar functional groups makes these compounds highly polar. This can lead to strong interactions with polar stationary phases like silica gel, resulting in poor mobility (streaking or sticking to the baseline) during chromatography.[1][2]

  • Basic Nature: The amino group confers basic properties, which can cause strong, sometimes irreversible, binding to the acidic silanol groups on standard silica gel, leading to tailing and poor separation.[2] The pKBH+ values of 2-aminothiazole derivatives indicate they generally exist in the amino form and are protonated at the aza-nitrogen.[3]

  • Solubility Issues: These compounds often exhibit poor solubility in common non-polar or moderately polar organic solvents used for chromatography, making sample loading difficult.[4] Conversely, they can be highly soluble in very polar solvents, which complicates their elution from reversed-phase columns.[1]

  • Potential for Tautomerism: 2-aminothiazoles can exist in tautomeric forms (amino-imino), which can affect their interaction with stationary phases and lead to broadened peaks or multiple spots on TLC.[3]

Q2: What are the primary purification methods for polar 2-aminothiazole derivatives?

A2: The most common laboratory-scale techniques include:

  • Column Chromatography: This is the most frequently used method.[5][6] Success often requires modifying standard conditions, such as using alternative stationary phases (alumina, amino- or cyano-functionalized silica) or adding modifiers to the mobile phase.[1][2]

  • Recrystallization: This is a viable option if a suitable solvent system can be found. It is particularly effective for removing minor impurities from a solid product.[6][7] For basic compounds like 2-aminothiazoles, crystallization of their salt form (e.g., hydrochloride) can be an effective strategy.[7]

  • Acid-Base Extraction: This classic technique can be used to separate basic 2-aminothiazole derivatives from neutral or acidic impurities by partitioning them between an aqueous acid and an organic solvent.

  • Preparative HPLC: Reversed-phase High-Performance Liquid Chromatography (HPLC) is a powerful tool for purifying highly polar compounds, offering high resolution and purity assessment.[5]

Q3: What are common impurities in the synthesis of 2-aminothiazole derivatives?

A3: Impurities often arise from the starting materials or side reactions during synthesis. The Hantzsch thiazole synthesis, a common route, involves condensing an α-haloketone with a thiourea derivative.[3][8] Potential impurities include unreacted starting materials, byproducts from self-condensation of the ketone, and products from side reactions of the thiourea.

Troubleshooting Guide

Chromatography Issues

Problem: My compound streaks severely or remains at the baseline on a silica gel TLC plate.

Cause & Solution:

This is a classic sign of a highly polar, often basic, compound interacting too strongly with the acidic silica gel.

  • Solution 1: Modify the Mobile Phase. Add a basic modifier to the eluent to neutralize the acidic silanol groups and reduce tailing. A common approach is to add a small percentage of triethylamine (Et₃N) or ammonium hydroxide (NH₄OH).[2]

  • Solution 2: Change the Stationary Phase. If modifying the mobile phase is insufficient, switch to a more suitable stationary phase.

    • Alumina (basic or neutral): Often performs better than silica for basic compounds.[2]

    • Amino- or Cyano-functionalized Silica: These are less acidic and can provide better peak shape.[1]

    • Reversed-Phase Silica (C18): In this case, the compound will elute earlier with more polar solvents. This is a very effective technique for purifying polar compounds.[9]

Problem: My compound is not soluble in the solvents I want to use for column chromatography loading.

Cause & Solution:

The high polarity of the derivative limits its solubility in less polar solvents typically used for loading onto a silica column.

  • Solution 1: "Dry" Loading. Dissolve the crude product in a minimal amount of a strong, polar solvent (like methanol or DCM) in which it is soluble. Add a small amount of silica gel to this solution to create a slurry. Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder. This powder can then be carefully loaded onto the top of the packed column.[5]

  • Solution 2: Use a Stronger Loading Solvent. Dissolve the compound in a minimal volume of the most polar component of your mobile phase (e.g., methanol) and load it directly. Be aware that this can sometimes compromise the resolution of compounds that elute early.

Recrystallization Issues

Problem: I cannot find a suitable single solvent for recrystallization.

Cause & Solution:

The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but well at high temperatures. Polar compounds are often too soluble in polar solvents and insoluble in non-polar ones.

  • Solution: Use a Two-Solvent System. Find a pair of miscible solvents where your compound is soluble in one ("solvent") and insoluble in the other ("anti-solvent").

    • Dissolve the compound in the minimum amount of the hot "solvent."

    • Slowly add the "anti-solvent" dropwise until the solution becomes faintly cloudy (turbid).

    • Add a few drops of the "solvent" to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

Common Solvent Pairs for Polar Compounds
Ethanol / Water
Methanol / Diethyl Ether
Acetone / Hexane[7]
Ethyl Acetate / Hexane[7]
Tetrahydrofuran (THF) / Hexane[7]

Problem: My compound "oils out" instead of forming crystals during recrystallization.

Cause & Solution:

"Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice, often because the solution is supersaturated or the boiling point of the solvent is lower than the melting point of the solute.

  • Solution 1: Slow Down Cooling. Allow the flask to cool very slowly to room temperature before placing it in an ice bath. Rapid cooling encourages precipitation over crystallization.

  • Solution 2: Reduce Initial Concentration. Use a larger volume of the solvent to dissolve the compound initially. This lowers the saturation point.

  • Solution 3: Add a Seed Crystal. If you have a small amount of pure solid, add a tiny crystal to the cooled solution to initiate crystallization.

  • Solution 4: Scratch the Flask. Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Experimental Protocols

Protocol 1: General Purpose Column Chromatography on Silica Gel

This protocol is a general guideline and requires optimization based on the specific derivative.[5]

  • Mobile Phase Selection:

    • Use Thin Layer Chromatography (TLC) to determine a suitable solvent system.

    • Start with common mixtures like Dichloromethane/Methanol or Ethyl Acetate/Hexane.

    • For highly polar or basic compounds that streak, add 0.5-2% triethylamine or ammonium hydroxide to the mobile phase. A system of Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 80:18:2) can be effective for very polar basic compounds.[2]

    • Aim for an Rf value of 0.2-0.4 for the target compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the least polar solvent of your mobile phase (e.g., hexane).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle into a packed bed, and then run 1-2 column volumes of the mobile phase through it to equilibrate.

  • Sample Loading:

    • Dissolve the crude compound in a minimal amount of the mobile phase. If solubility is an issue, use the "dry loading" method described in the troubleshooting section.[5]

    • Carefully apply the sample to the top of the silica bed.

  • Elution and Fraction Collection:

    • Begin elution with the selected mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased, is often necessary for complex mixtures.[5]

    • Collect the eluent in fractions and monitor them by TLC to identify those containing the pure compound.[5]

Protocol 2: Purification via Bisulfite Adduct Precipitation (for 2-aminothiazole)

This method is described for the parent 2-aminothiazole and may be adaptable for certain derivatives. It relies on the formation of a water-insoluble bisulfite adduct.[10]

  • Preparation: Start with a crude aqueous solution of the 2-aminothiazole, which may be in its hydrochloride salt form. Neutralize the solution to a pH of approximately 4 using sodium carbonate or sodium hydroxide.[10]

  • Adduct Formation:

    • To the neutralized solution, add sodium bisulfite or sodium metabisulfite. An excess is recommended.[10]

    • Heat the mixture slowly. An exothermic reaction may begin around 70°C.[10]

    • Maintain the temperature between 70-90°C for a short period to ensure the reaction is complete. This will form a slurry of the aminothiazole-bisulfite reaction product.[10]

  • Isolation:

    • Cool the slurry to 20°C or lower and filter the precipitate.[10]

    • Wash the collected solid thoroughly with cold water.

    • Dry the product at 50-70°C.[10]

  • Liberation of Pure Amine: The purified 2-aminothiazole can be liberated from the bisulfite adduct by boiling with a strong mineral acid, such as sulfuric acid.[10]

Visual Guides

Purification_Workflow General Purification Workflow for 2-Aminothiazole Derivatives crude Crude Product is_solid Is Product a Solid? crude->is_solid check_sol Assess Solubility & Polarity (TLC) chrom Column Chromatography check_sol->chrom Moderate Polarity Good Separation on TLC extract Acid-Base Extraction check_sol->extract Basic Compound Neutral/Acidic Impurities is_solid->check_sol  No / Impure recryst Recrystallization / Salt Formation is_solid->recryst  Yes recryst->check_sol Failure (oils out, impure) pure_solid Pure Solid recryst->pure_solid Success pure_oil Pure Product (Oil/Solid) chrom->pure_oil further_purify Requires Further Purification extract->further_purify further_purify->chrom

Caption: A decision-making workflow for selecting an appropriate purification strategy.

TLC_Troubleshooting Troubleshooting Compound Streaking on Silica TLC cluster_1 cluster_2 problem Problem: Compound streaks or stays at baseline (Rf ~ 0) cause Potential Cause: Highly polar/basic compound interacting strongly with acidic silica problem->cause solution1 Solution 1: Modify Mobile Phase cause->solution1 solution2 Solution 2: Change Stationary Phase cause->solution2 s1_detail1 Add 0.5-2% Triethylamine (Et3N) or Ammonium Hydroxide (NH4OH) to eluent solution1->s1_detail1 s2_detail1 Use Alumina (Neutral/Basic) solution2->s2_detail1 s2_detail2 Use Amino/Cyano-Phase Silica s2_detail3 Use Reversed-Phase (C18) Silica

Caption: A logical guide to resolving poor separation on silica TLC plates.

References

Technical Support Center: Optimizing Suzuki Coupling of Bromothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki coupling reactions involving bromothiazole substrates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of bromothiazoles, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my Suzuki coupling reaction with a bromothiazole unexpectedly low?

Low yields in the Suzuki coupling of bromothiazoles can stem from several factors, primarily related to the catalyst system, reaction conditions, and substrate stability. Thiazoles are electron-rich heteroaryl compounds, which can make the oxidative addition of the palladium catalyst to the C-Br bond a rate-limiting step.[1][2]

Potential Causes and Solutions:

  • Suboptimal Catalyst System: The chosen palladium catalyst and ligand may not be active enough for the specific bromothiazole substrate.

    • Solution: Screen a variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands.[2] For electron-rich heteroaryl halides like bromothiazoles, bulky and electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are often more effective.[2] Pre-formed palladium complexes like Pd(PPh₃)₄ can also be a good starting point.[1][3] A small-scale screen of several catalyst systems is highly recommended to identify the most efficient one for your specific reaction.[2]

  • Improper Reaction Conditions: Temperature, solvent, and the choice of base are critical parameters that significantly influence reaction outcomes.

    • Solution: Optimization of the reaction temperature is crucial; in some cases, higher temperatures (e.g., refluxing in dioxane or toluene) may be necessary.[2] The base plays a key role in activating the boronic acid; common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[2][4] The solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF) should be selected to ensure the solubility of all reactants.[2][3]

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air and moisture, leading to deactivation.

    • Solution: Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon).[1][2] This can be achieved by thoroughly degassing the reaction mixture before adding the catalyst.[2]

  • Protodeboronation of the Boronic Acid: Boronic acids, especially heteroaryl boronic acids, can be susceptible to hydrolysis, a side reaction known as protodeboronation, which consumes the boronic acid and reduces the yield.

    • Solution: Use a slight excess of the boronic acid (1.1-1.5 equivalents).[1][5] Ensure anhydrous conditions and consider using boronic esters (e.g., pinacol esters), which are generally more stable.

Q2: I am observing significant amounts of side products. What are they and how can I minimize them?

Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture.

Common Side Products and Mitigation Strategies:

  • Homocoupling of the Boronic Acid: This side reaction forms a biaryl product from two molecules of the boronic acid.

    • Cause: The presence of oxygen can promote the oxidative homocoupling of boronic acids.[6] Also, if a Pd(II) precatalyst is used, its reduction to Pd(0) can sometimes be accompanied by homocoupling.[2]

    • Solution: Thoroughly degas the reaction mixture with an inert gas (argon or nitrogen) before adding the catalyst and maintain a positive pressure of inert gas throughout the reaction.[2] Using a Pd(0) precatalyst like Pd(PPh₃)₄ can also minimize this side reaction.[2]

  • Dehalogenation of the Bromothiazole: The bromo group on the thiazole is replaced by a hydrogen atom.

    • Cause: This can occur if the palladium complex, after oxidative addition, abstracts a hydride from another species in the reaction mixture (like a solvent or base) followed by reductive elimination.[6]

    • Solution: Optimize the choice of solvent and base. Using a non-protic solvent and a weaker base might reduce the incidence of dehalogenation.

  • Formation of Palladium Black: The palladium catalyst precipitates out of the solution as an inactive black solid.

    • Cause: This can be a sign of catalyst decomposition, often due to high temperatures or the presence of impurities.

    • Solution: Ensure the purity of all reagents and solvents. If precipitation occurs at high temperatures, try running the reaction at a lower temperature for a longer duration. The choice of ligand is also critical for stabilizing the palladium catalyst in solution.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst is the most effective for the Suzuki coupling of bromothiazoles?

There is no single "best" catalyst, as the optimal choice depends on the specific bromothiazole substrate and the coupling partner. However, catalyst systems that are effective for other electron-rich heteroaryl halides are a good starting point. Palladium precatalysts combined with bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), are often successful.[2] Palladacycle precatalysts are also known to be highly active.[2] It is highly recommended to perform a small-scale screen of several catalyst systems to identify the most efficient one for your specific reaction.[2]

Q2: What is the role of the base in the Suzuki coupling reaction?

The base plays a crucial role in the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species, which then facilitates the transmetalation step with the palladium complex.[2][4] Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[2][4] The strength and nature of the base can significantly impact the reaction rate and yield and should be carefully chosen and optimized.[2]

Q3: Can I perform a Suzuki coupling on a bromothiazole that has other functional groups?

A major advantage of the Suzuki coupling is its excellent functional group tolerance.[2] Many functional groups such as esters, ketones, amides, nitriles, and ethers are well-tolerated.[2] However, substrates with acidic protons (e.g., unprotected amines or alcohols) may require protection or the use of a stronger base to deprotonate them first.[2] Always check the compatibility of your specific functional groups with the chosen reaction conditions.

Q4: Is it necessary to use a phosphine ligand?

While phosphine ligands are very common and often essential for achieving high yields with challenging substrates like bromothiazoles, ligand-free Suzuki couplings have been reported, particularly for activated aryl halides.[2] In some cases, the solvent or the substrate itself can act as a ligand.[2] For bromothiazoles, a well-chosen phosphine ligand is generally recommended to enhance catalyst stability and activity.[2]

Data Presentation

The following tables summarize representative data for Suzuki coupling reactions of various bromo-heterocycles, which can serve as a guide for optimizing conditions for bromothiazole substrates.

Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Heteroaryl Bromides

EntryHeteroaryl BromideBoronic AcidCatalyst SystemBaseSolventTemp. (°C)Yield (%)
12-BromopyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃DME8095
23-Bromopyridine4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O10092
32-BromothiopheneN-Boc-pyrrole-2-boronic acidPd(dppf)Cl₂K₂CO₃DME8085
45-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME8075[2]
52'-Bromo-2-aryl benzothiazolePhenylboronic acidPd₂(dba)₃Na₂CO₃Dioxane/H₂O10083[2]

This table is illustrative, and optimal conditions may vary depending on the specific substrates.[2]

Table 2: Performance of Palladium Catalysts in the Suzuki Coupling of 5-Bromo-2-chlorobenzo[d]thiazole with Arylboronic Acids [3]

Catalyst SystemArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄Phenylboronic acidK₂CO₃Toluene/H₂O1001285
"Catalyst System 2"4-Methoxyphenylboronic acidCs₂CO₃1,4-Dioxane90892
"Catalyst System 3"3-Fluorophenylboronic acidK₃PO₄DMF110678

Experimental Protocols

General Procedure for Suzuki Coupling of a Bromothiazole with an Arylboronic Acid [1][2]

This protocol provides a general starting point. Optimization of reagents and conditions may be necessary for specific substrates.

Materials:

  • Bromothiazole derivative (1.0 mmol)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 5 mL)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or microwave vial, add the bromothiazole (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).[1][5]

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to establish an inert atmosphere.[1]

  • Under the inert atmosphere, add the anhydrous solvent via syringe, followed by the palladium catalyst.[1]

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (2-24 hours).[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.[5]

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Ar-X Transmetalation Transmetalation (Ar'-B(OR)2) PdII_ArX->Transmetalation PdII_ArAr Ar-Pd(II)L_n-Ar' Transmetalation->PdII_ArAr Ar'-B(OR)2 Base RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Bromothiazole - Arylboronic Acid - Base start->setup inert Establish Inert Atmosphere (Evacuate & Backfill with N2/Ar) setup->inert add_reagents Add Anhydrous Solvent and Palladium Catalyst inert->add_reagents reaction Heat and Stir (e.g., 80-110 °C, 2-24 h) add_reagents->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Cool to RT - Dilute with Organic Solvent - Wash with Water and Brine monitoring->workup Complete purification Purification: - Dry Organic Layer - Filter and Concentrate - Column Chromatography workup->purification product Isolated Product purification->product

Caption: A step-by-step experimental workflow for the Suzuki coupling of bromothiazoles.

References

Navigating Hantzsch Thiazole Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Hantzsch thiazole synthesis, a cornerstone in heterocyclic chemistry, is widely employed for the preparation of thiazole derivatives, which are pivotal scaffolds in numerous pharmaceutical agents. While celebrated for its robustness and generally high yields, the synthesis is not without its complexities. Undesired side reactions can arise, leading to product mixtures that complicate purification and reduce overall efficiency. This technical support center provides a comprehensive guide to troubleshooting these challenges, offering detailed insights into common side reactions, preventative measures, and purification strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Hantzsch synthesis is yielding a mixture of products, resulting in a lower than expected yield of the desired 2-aminothiazole. What could be the cause?

A1: A common issue leading to product mixtures is a change in the regioselectivity of the reaction, particularly when conducted under acidic conditions. Instead of the exclusive formation of the anticipated 2-aminothiazole, a constitutional isomer, a 3-substituted 2-imino-2,3-dihydrothiazole, may also be formed.

The reaction's acidity plays a crucial role in directing the cyclization step. In neutral or basic media, the reaction reliably produces the 2-aminothiazole. However, the presence of strong acid can lead to the protonation of the thiourea-derived intermediate at different sites, enabling a competing cyclization pathway that results in the imino isomer.

Troubleshooting Workflow: Addressing Isomeric Impurities

start Low Yield of 2-Aminothiazole check_pH Check Reaction pH start->check_pH acidic_cond Is the reaction medium acidic? check_pH->acidic_cond neutralize Neutralize reaction mixture before workup acidic_cond->neutralize Yes monitor_TLC Monitor reaction by TLC for multiple spots acidic_cond->monitor_TLC No neutralize->monitor_TLC purification Purification Required monitor_TLC->purification separation Separate isomers via column chromatography or recrystallization purification->separation end_product Pure 2-Aminothiazole separation->end_product

Caption: Troubleshooting workflow for low yields due to isomeric byproduct formation.

Quantitative Data on Regioselectivity:

The following table, adapted from studies on the influence of reaction conditions, illustrates the significant impact of acidity on the product distribution.

α-HaloketoneThioureaConditionsYield of 2-Aminothiazole (%)Yield of 2-Iminothiazole Isomer (%)
ChloroacetoneN-MethylthioureaEthanol, reflux850
ChloroacetoneN-Methylthiourea10M HCl-EtOH (1:2), 80°C, 20 min1573
Phenacyl bromideN-PhenylthioureaEthanol, reflux920
Phenacyl bromideN-PhenylthioureaAcetic Acid, reflux7025

Experimental Protocol: Neutralization and Workup

  • Reaction Monitoring: Carefully monitor the reaction progress using Thin Layer Chromatography (TLC). The desired 2-aminothiazole and the 2-iminothiazole isomer will likely have different Rf values, allowing for visualization of the product mixture.

  • Cooling: Once the reaction is deemed complete, cool the reaction mixture to room temperature.

  • Neutralization: Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to the reaction mixture with stirring until the pH is neutral (pH ~7). This step is crucial to prevent further acid-catalyzed side reactions during workup.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The choice of solvent will depend on the solubility of your specific thiazole derivative.

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product mixture.

Q2: I observe multiple spots on my TLC plate even after running the reaction under neutral conditions. What other side reactions could be occurring?

A2: Besides the formation of regioisomers, other side reactions can lead to a complex product mixture. These often stem from the reactivity of the starting materials themselves.

  • Favorskii Rearrangement of α-Haloketone: In the presence of a strong base, α-haloketones can undergo a Favorskii rearrangement to form carboxylic acid derivatives. While the Hantzsch synthesis is typically not performed under strongly basic conditions, localized high concentrations of base or the use of a strongly basic thioamide could potentially trigger this side reaction.

  • Formation of Di-halogenated Byproducts: The synthesis of the α-haloketone starting material, often through direct halogenation of a ketone, can sometimes yield small amounts of di-halogenated species. These can react with the thioamide to form undesired bis-thiazole or other complex heterocyclic systems.

  • Over-alkylation: The nitrogen atoms in the newly formed aminothiazole ring are nucleophilic and can potentially react with any remaining α-haloketone, leading to N-alkylation byproducts.

Logical Relationship of Side Reactions

cluster_reactants Reactant-based Side Reactions cluster_product Product-based Side Reactions a_haloketone α-Haloketone favorskii Favorskii Rearrangement (strong base) a_haloketone->favorskii dihalogenation Di-halogenated Impurity a_haloketone->dihalogenation from synthesis aminothiazole 2-Aminothiazole (Desired Product) a_haloketone->aminothiazole thioamide Thioamide thioamide->aminothiazole dihalogenation->aminothiazole forms bis-thiazole over_alkylation N-Alkylation aminothiazole->over_alkylation over_alkylation->aminothiazole

Caption: Potential side reactions originating from reactants and the product.

Q3: How can I effectively purify my target 2-aminothiazole from the isomeric iminothiazole and other byproducts?

A3: The purification strategy will depend on the physical properties of your specific thiazole derivative and the nature of the impurities.

Purification Strategy Selection

start Crude Product Mixture solid_check Is the crude product a solid? start->solid_check recrystallization Recrystallization solid_check->recrystallization Yes column_chromatography Column Chromatography solid_check->column_chromatography No / Impure Solid pure_solid Pure Crystalline Product recrystallization->pure_solid pure_oil Pure Product (Oil or Solid) column_chromatography->pure_oil

Caption: Decision tree for selecting a suitable purification method.

Experimental Protocol: Purification by Column Chromatography

  • Adsorbent: Silica gel is the most common stationary phase for the separation of thiazole derivatives.

  • Solvent System (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio will need to be determined by TLC analysis of the crude mixture. Start with a higher proportion of the non-polar solvent and gradually increase the polarity to elute the compounds.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture and carefully pack it into a glass column.

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the solvent system, collecting fractions. Monitor the separation by TLC. The less polar compounds will typically elute first.

  • Fraction Analysis: Combine the fractions containing the pure desired product (as determined by TLC) and concentrate the solvent under reduced pressure to yield the purified 2-aminothiazole.

Experimental Protocol: Purification by Recrystallization

  • Solvent Selection: The ideal recrystallization solvent is one in which your desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurities should either be very soluble or insoluble in the chosen solvent at all temperatures. Common solvents for recrystallizing 2-aminothiazoles include ethanol, methanol, or mixtures of ethanol and water.

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of the pure product.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly. For instance, 2-amino-4-phenylthiazole can be effectively recrystallized from methanol.[1]

References

Improving the yield of the halogen dance rearrangement for 4-bromothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to improve the yield of the halogen dance rearrangement for 4-bromothiazoles.

Frequently Asked Questions (FAQs)

Q1: What is the halogen dance rearrangement in the context of 4-bromothiazoles?

A1: The halogen dance is a base-catalyzed isomerization reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring.[1][2] For 4-bromothiazole, this typically involves deprotonation at the C5 position by a strong base, followed by a series of intermolecular bromine-lithium exchanges that ultimately lead to the thermodynamically more stable 5-lithio-4-bromothiazole intermediate. This intermediate can then be trapped with an electrophile to yield a 5-substituted-4-bromothiazole.

Q2: Why would I perform a halogen dance on 4-bromothiazole instead of a direct C-H lithiation/bromination sequence?

A2: A key advantage of the halogen dance is its ability to install functionality at positions that are difficult to access through classical methods.[1][2] Direct deprotonation of a substituted thiazole might occur at a different, more acidic site. The halogen dance allows for the formation of an organometallic intermediate at a specific location, directed by the initial halogen position, which can then be functionalized.

Q3: Which bases are most effective for inducing the halogen dance on 4-bromothiazoles?

A3: Strong, non-nucleophilic lithium amide bases are typically used to initiate the halogen dance through deprotonation. Lithium diisopropylamide (LDA) is a common choice.[3][4] Alkyllithiums like n-BuLi or t-BuLi can also be used, but they may introduce side reactions such as lithium-halogen exchange at the C4 position or nucleophilic attack.

Q4: What is the main driving force for the halogen migration in this reaction?

A4: The primary driving force for the halogen dance rearrangement is thermodynamics. The reaction proceeds towards the formation of the most stable organolithium intermediate.[1] In the case of 4-bromothiazole, the 5-lithio species is often thermodynamically favored over other possible lithiated intermediates.

Troubleshooting Guide

This guide addresses common issues encountered during the halogen dance rearrangement of 4-bromothiazoles.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product 1. Ineffective Deprotonation: The base may be degraded or not strong enough. 2. Incorrect Temperature: The reaction may be too warm, leading to base decomposition or side reactions.[1] 3. Poor Quenching: The electrophile may be unreactive or added at the wrong temperature.1. Use freshly prepared or titrated LDA. Ensure all reagents and solvents are strictly anhydrous. 2. Maintain a low temperature (typically -78 °C) during deprotonation and electrophilic quench.[3] 3. Use a highly reactive electrophile. Add the electrophile at -78 °C and allow the reaction to warm slowly.
Mixture of Isomers (Incomplete "Dance") 1. Insufficient Reaction Time/Temperature: The rearrangement may not have reached thermodynamic equilibrium. 2. Premature Quenching: The electrophile was added before the halogen migration was complete.1. After the initial deprotonation at low temperature, consider allowing the reaction to warm slightly (e.g., to -40 °C or 0 °C) for a defined period to facilitate the migration before re-cooling for the quench. Monitor reaction progress via timed aliquots if possible. 2. Increase the time between base addition and electrophile addition.
Formation of Debrominated Byproduct 1. Proton Source: Presence of adventitious water or other proton sources in the reaction. 2. Reductive Dehalogenation: The lithiated intermediate is quenched by a proton source instead of the desired electrophile.1. Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and reagents. 2. Quench the reaction at low temperature (-78 °C) with the electrophile. Ensure the electrophile is also anhydrous.
Formation of Butylated or Other Alkylated Byproducts 1. Use of Alkyllithium Base: n-BuLi or t-BuLi can act as both a base and a nucleophile, or the resulting butyl bromide can be reactive.1. Switch to a non-nucleophilic amide base like LDA or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). This minimizes the risk of adding an alkyl group to the thiazole ring.

Data Presentation: Influence of Reaction Parameters

Parameter Condition A Yield (A) Condition B Yield (B) Rationale & Comments
Base LDAModerateLiTMPPotentially HigherLiTMP is more sterically hindered, which can sometimes lead to cleaner deprotonations with fewer side reactions.
Temperature -78 °C throughoutLow to Moderate-78 °C then warm to -40 °C before quenchPotentially HigherA brief warming period can accelerate the migration to the thermodynamic product before quenching at low temperature.[1]
Solvent THFBaselineTHF with TMEDAPotentially HigherThe additive TMEDA can break up lithium aggregates, increasing the effective basicity and potentially improving the rate of deprotonation.
Electrophile CO₂ModerateI₂Moderate to HighThe reactivity of the electrophile plays a role. Highly reactive electrophiles can trap the lithiated species more efficiently.

Note: Yields are illustrative and will be highly dependent on the specific substrate, electrophile, and precise reaction conditions.

Experimental Protocols

General Protocol for the Halogen Dance of 4-Bromothiazole and Electrophilic Quench

This protocol is adapted from procedures for similar heterocyclic systems.[3][5]

Materials:

  • 4-Bromothiazole

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (typically 1.6 M or 2.5 M in hexanes)

  • Electrophile (e.g., iodine, N,N-dimethylformamide, etc.)

  • Standard oven-dried glassware for anhydrous, inert-atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • LDA Preparation: To a stirred solution of diisopropylamine (1.2 equivalents) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.1 equivalents) dropwise.

  • Stir the mixture at -78 °C for 20 minutes, then warm to 0 °C for 15-20 minutes to ensure complete formation of the LDA solution.

  • Deprotonation: Cool the freshly prepared LDA solution back to -78 °C. Add a solution of 4-bromothiazole (1.0 equivalent) in anhydrous THF dropwise.

  • Halogen Dance: Stir the reaction mixture at -78 °C for 1-2 hours. Optional optimization: for a more complete migration, the reaction can be allowed to warm to a higher temperature (e.g., -40 °C) for 30-60 minutes.

  • Electrophilic Quench: Cool the reaction mixture back to -78 °C (if warmed). Add the electrophile (1.2-1.5 equivalents) dropwise.

  • Stir at -78 °C for 1 hour, then allow the reaction to warm slowly to room temperature.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction Mechanism

G cluster_start Starting Material cluster_deprotonation Deprotonation cluster_dance Halogen Dance (Equilibrium) cluster_product Electrophilic Trapping 4-Bromothiazole 4-Bromothiazole Kinetic Lithiation 5-Lithio-4-bromothiazole (Thermodynamically Favored) 4-Bromothiazole->Kinetic Lithiation + LDA -78 °C Intermediate [Thiazole-Br] + [Thiazole-Li] Kinetic Lithiation->Intermediate Intermolecular Br/Li Exchange Final_Product 5-Substituted-4-bromothiazole Intermediate->Final_Product + Electrophile (E+) -78 °C to RT G start Setup Anhydrous Reaction Flask lda Prepare LDA Solution (-78°C to 0°C) start->lda add_sub Add 4-Bromothiazole (at -78°C) lda->add_sub dance Stir for Halogen Dance (1-2h at -78°C) add_sub->dance quench Add Electrophile (at -78°C) dance->quench warm Warm to Room Temperature quench->warm workup Aqueous Work-up & Extraction warm->workup purify Column Chromatography workup->purify end Characterize Product purify->end G start Low Yield? check_reagents Reagents Anhydrous? Base Active? start->check_reagents Yes side_products Major Side Products? start->side_products No check_reagents->side_products Yes fix_reagents Use fresh, dry solvents & base. check_reagents->fix_reagents No debrom Debrominated Product side_products->debrom Yes isomers Mixture of Isomers side_products->isomers No check_quench Ensure quench is at -78°C and electrophile is pure. debrom->check_quench no_rxn Starting Material Only isomers->no_rxn No inc_time Increase dance time or warm slightly. isomers->inc_time Yes no_rxn->fix_reagents

References

Technical Support Center: Cross-Coupling Reactions with Sulfur-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions involving sulfur-containing heterocycles. Catalyst poisoning by sulfur is a significant hurdle in organic synthesis, leading to low yields and reaction failures. This guide offers practical solutions and preventative measures to ensure successful outcomes in your experiments.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions with sulfur-containing substrates.

Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling

  • Scenario: You are attempting a Suzuki-Miyaura coupling between a sulfur-containing heteroaryl halide (e.g., 2-bromothiophene) and an arylboronic acid, but you observe a low yield or no product formation.

Potential Cause Troubleshooting Steps
Catalyst Poisoning by Sulfur The sulfur atom in the heterocycle can irreversibly bind to the palladium catalyst, deactivating it.[1] 1. Increase Catalyst Loading: A simple first step is to increase the palladium catalyst loading to 3-5 mol%. 2. Select a Robust Ligand: Switch to bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can stabilize the palladium center and promote the desired catalytic cycle over deactivation pathways. N-heterocyclic carbene (NHC) ligands are also a good alternative. 3. Use a Pre-formed Catalyst: Employ a well-defined palladium pre-catalyst, such as a palladacycle, which can be more resistant to poisoning than catalysts generated in situ.
Inefficient Oxidative Addition The C-X bond of the sulfur-containing heterocycle may be difficult to activate.
1. Change the Halide: If possible, use a more reactive halide (I > Br > Cl). 2. Optimize Reaction Temperature: Gradually increase the reaction temperature in 10 °C increments. Microwave heating can also be effective in driving the reaction forward.
Protodeboronation of Boronic Acid The boronic acid may be degrading, especially if it is electron-deficient.
1. Use a Milder Base: Switch from strong bases like NaOH or KOH to milder options such as K₃PO₄ or Cs₂CO₃. 2. Convert to a Boronate Ester: Protect the boronic acid as a pinacol or MIDA ester to improve its stability.

Issue 2: Incomplete Conversion in Buchwald-Hartwig Amination

  • Scenario: You are performing a Buchwald-Hartwig amination with a sulfur-containing heteroaryl halide (e.g., 2-chlorothiazole) and an amine, but the reaction stalls, leaving unreacted starting material.

Potential Cause Troubleshooting Steps
Progressive Catalyst Deactivation The catalyst is initially active but is slowly poisoned by the sulfur-containing substrate over time.
1. Slow Addition of the Substrate: Instead of adding the sulfur-containing heterocycle all at once, add it portion-wise or via a syringe pump over several hours. This maintains a low concentration of the poisoning species at any given time. 2. Employ a Dual Ligand System: In some cases, a combination of a strongly coordinating phosphine ligand and a secondary ligand can enhance catalyst stability and activity.[2]
Inappropriate Base The choice of base is critical and can influence the rate of both the desired reaction and catalyst decomposition.
1. Screen Different Bases: Test a range of bases, from strong (NaOtBu, LiHMDS) to weaker (K₂CO₃, Cs₂CO₃), to find the optimal balance for your specific substrates. 2. Ensure Base Solubility: Use a solvent system in which the base is at least partially soluble to ensure its availability for the catalytic cycle.
Poor Ligand Choice The ligand may not be suitable for the specific combination of substrates.
1. Consult Ligand Selection Guides: Refer to literature on Buchwald-Hartwig aminations for recommended ligands for your class of substrates. For heteroaromatic substrates, ligands like BrettPhos and Josiphos are often effective.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of palladium catalyst poisoning by sulfur-containing heterocycles?

A1: The primary mechanism of catalyst poisoning involves the strong coordination of the sulfur atom's lone pair of electrons to the palladium metal center. This forms a stable palladium-sulfur bond, which blocks the active sites of the catalyst, preventing the substrate from binding and participating in the catalytic cycle.[1][3] In some cases, this can lead to the formation of catalytically inactive palladium sulfide species.

Q2: Are all sulfur-containing heterocycles equally problematic?

A2: No, the degree of catalyst poisoning can vary depending on the structure of the heterocycle. Thiophenes and thiazoles are well-known catalyst poisons. The electron density on the sulfur atom and its steric accessibility play a significant role. For instance, substituents near the sulfur atom may hinder its ability to coordinate to the palladium center, reducing its poisoning effect.

Q3: How can I choose the best ligand to overcome catalyst poisoning?

A3: The ideal ligand should be a strong electron donor and sterically bulky.

  • Electron-donating ligands increase the electron density on the palladium center, which can weaken the Pd-S bond and make the catalyst less susceptible to poisoning.

  • Sterically bulky ligands can create a "protective pocket" around the palladium atom, sterically hindering the approach of the sulfur-containing substrate to the metal center.

  • Recommended Ligands: For Suzuki-Miyaura reactions, Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs) are often excellent choices. For Buchwald-Hartwig aminations, ligands such as BrettPhos, Josiphos, and Xantphos have shown good performance with challenging substrates.

Q4: Can using a different metal catalyst, other than palladium, be a solution?

A4: Yes, in some cases, switching to a different transition metal catalyst can be a viable strategy. Nickel catalysts, for example, are often more tolerant to sulfur-containing functional groups than palladium catalysts.[4] Copper-catalyzed cross-coupling reactions can also be an alternative for the formation of C-S bonds.[5] However, the reaction conditions and substrate scope for these alternative metals may differ significantly from palladium-catalyzed reactions, requiring substantial optimization.

Q5: Are there any general preventative measures I can take to minimize catalyst poisoning?

A5: Absolutely. Adhering to good laboratory practices is crucial.

  • Use High-Purity Reagents: Ensure that your substrates, solvents, and other reagents are free from sulfur-containing impurities.

  • Maintain an Inert Atmosphere: Oxygen can degrade both the palladium catalyst and the phosphine ligands. Always perform your reactions under an inert atmosphere of argon or nitrogen and use degassed solvents.

  • Optimize Reaction Conditions: Use the lowest possible catalyst loading that gives a reasonable reaction rate. Also, try to keep the reaction temperature as low as possible to minimize catalyst decomposition.

Quantitative Data Summary

The following tables provide a summary of quantitative data for Suzuki-Miyaura and Buchwald-Hartwig reactions with representative sulfur-containing heterocycles, highlighting the impact of different catalyst systems on reaction yield.

Table 1: Suzuki-Miyaura Coupling of 2-Bromothiophene with Phenylboronic Acid

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O100<10
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄Dioxane10085
PEPPSI-IPr (2)-K₃PO₄Dioxane8092

Table 2: Buchwald-Hartwig Amination of 2-Chlorothiazole with Morpholine

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
Pd(OAc)₂ (2)BINAP (3)NaOtBuToluene11045
Pd₂(dba)₃ (2)BrettPhos (4)LiHMDSTHF8091
XPhos-G3 (2)-K₂CO₃t-AmylOH10088

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 2-Iodobenzothiophene with 4-Methoxyphenylboronic Acid

  • Reaction Setup: To a flame-dried Schlenk tube, add 2-iodobenzothiophene (260 mg, 1.0 mmol), 4-methoxyphenylboronic acid (167 mg, 1.1 mmol), and potassium phosphate (K₃PO₄, 424 mg, 2.0 mmol).

  • Catalyst Addition: Add the palladium pre-catalyst SPhos-G3 (3 mol%, 22.7 mg).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) via syringe.

  • Reaction: Place the reaction mixture in a preheated oil bath at 100 °C and stir for 12 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite. Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired product.

Protocol 2: Buchwald-Hartwig Amination of 2-Bromothiazole with Aniline

  • Reaction Setup: In a glovebox, add 2-bromothiazole (164 mg, 1.0 mmol), aniline (112 mg, 1.2 mmol), and sodium tert-butoxide (115 mg, 1.2 mmol) to an oven-dried vial.

  • Catalyst Addition: Add the palladium pre-catalyst BrettPhos-G3 (2 mol%, 18.2 mg).

  • Solvent Addition: Add anhydrous and degassed toluene (5 mL).

  • Reaction: Seal the vial and heat the reaction mixture at 100 °C for 16 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a short plug of silica gel.

  • Purification: Concentrate the filtrate and purify the residue by preparative thin-layer chromatography to obtain the desired N-phenylthiazol-2-amine.

Visualizations

Catalyst_Poisoning_Mechanism Pd_L2 Active Pd(0) Catalyst (PdL₂) Poisoned_Complex Poisoned Catalyst (L₂Pd-S-R) Pd_L2->Poisoned_Complex Coordination Sulfur_Heterocycle Sulfur-Containing Heterocycle (R-S) Sulfur_Heterocycle->Poisoned_Complex Inactive_Catalyst Inactive Catalyst Poisoned_Complex->Inactive_Catalyst Irreversible Deactivation

Caption: Mechanism of Palladium Catalyst Poisoning by a Sulfur-Containing Heterocycle.

Troubleshooting_Workflow Start Low Yield in Cross-Coupling with Sulfur Heterocycle Check_Catalyst Optimize Catalyst System - Increase Loading - Change Ligand (XPhos, SPhos) - Use Pre-catalyst Start->Check_Catalyst Check_Conditions Modify Reaction Conditions - Increase Temperature - Change Base (K₃PO₄, Cs₂CO₃) - Slow Substrate Addition Start->Check_Conditions Check_Reagents Verify Reagent Quality - Fresh Substrates - Anhydrous/Degassed Solvent - Stable Boronate Ester Start->Check_Reagents Success Improved Yield Check_Catalyst->Success Successful Re_evaluate Re-evaluate Approach - Consider Ni or Cu Catalyst - Alternative Synthetic Route Check_Catalyst->Re_evaluate No Improvement Check_Conditions->Success Successful Check_Conditions->Re_evaluate No Improvement Check_Reagents->Success Successful Check_Reagents->Re_evaluate No Improvement

Caption: Troubleshooting Workflow for Low-Yielding Cross-Coupling Reactions.

Ligand_Selection_Logic Problem Catalyst Poisoning by Sulfur Heterocycle Goal Mitigate Poisoning & Increase Yield Problem->Goal Strategy1 Increase Electron Density on Palladium Goal->Strategy1 Strategy2 Steric Shielding of Palladium Center Goal->Strategy2 Ligand_Type1 Use Electron-Rich Phosphine Ligands (e.g., SPhos, XPhos) Strategy1->Ligand_Type1 Ligand_Type3 Use N-Heterocyclic Carbene (NHC) Ligands (e.g., PEPPSI-IPr) Strategy1->Ligand_Type3 Ligand_Type2 Use Bulky Biaryl Phosphine Ligands (e.g., RuPhos, BrettPhos) Strategy2->Ligand_Type2 Strategy2->Ligand_Type3

Caption: Logic Diagram for Ligand Selection to Counteract Catalyst Poisoning.

References

Managing the exothermic nature of 2-aminothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aminothiazole. The content focuses on managing the exothermic nature of the reaction, particularly in the context of the widely used Hantzsch thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the Hantzsch synthesis for 2-aminothiazole?

The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives. In the case of 2-aminothiazole, the synthesis involves the reaction of an α-haloketone (or an equivalent thereof, such as chloroacetaldehyde) with thiourea.[1][2] The reaction proceeds via an initial S-alkylation of the thiourea followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring.

Q2: Is the Hantzsch synthesis of 2-aminothiazole an exothermic reaction?

Yes, the Hantzsch synthesis of 2-aminothiazole is known to be an exothermic reaction. While specific calorimetric data such as the heat of reaction (ΔHr) is not widely published in readily available literature, the formation of new bonds and the aromatization of the thiazole ring contribute to the release of heat. As with many exothermic reactions, there is a potential for thermal runaway if the reaction is not properly controlled, especially on a larger scale.

Q3: What are the typical solvents and reaction temperatures for this synthesis?

A variety of solvents can be used, with alcohols such as ethanol and methanol being common choices.[1] Some procedures also utilize aqueous solutions or solvent-free conditions.[3] Reaction temperatures can range from room temperature to the reflux temperature of the chosen solvent. For instance, some protocols suggest temperatures between 45°C and 70°C, while microwave-assisted syntheses may be conducted at higher temperatures, such as 90°C.

Q4: What are the main safety concerns associated with 2-aminothiazole synthesis?

The primary safety concerns are:

  • Exothermic Reaction: The potential for a rapid increase in temperature and pressure if the reaction rate becomes uncontrolled.

  • Hazardous Reactants: α-haloketones are often lachrymatory and corrosive. Thiourea is a suspected carcinogen.

  • Byproducts: The reaction can produce hydrogen halides (e.g., HCl or HBr) as byproducts.

Q5: Can this reaction be performed under "green" or more environmentally friendly conditions?

Yes, there is growing interest in developing greener synthetic routes for 2-aminothiazole. This includes the use of less hazardous solvents (like water), catalysts to improve efficiency at lower temperatures, and methods like ultrasonic or microwave irradiation to reduce reaction times.

Troubleshooting Guide

Issue 1: Rapid and Uncontrolled Temperature Increase (Thermal Runaway)

Symptoms:

  • A sudden and sharp rise in the reaction mixture's temperature, exceeding the target temperature.

  • Vigorous boiling of the solvent, even if the external heating is removed.

  • Noticeable increase in pressure within the reaction vessel.

  • Evolution of fumes.

Possible Causes:

  • Rapid addition of reactants: Adding the α-haloketone to the thiourea solution too quickly can lead to a rapid release of heat.

  • Inadequate cooling: Insufficient cooling capacity of the ice bath or cooling jacket for the scale of the reaction.

  • Poor stirring: Inefficient mixing can lead to localized "hot spots" where the reaction accelerates.

  • High concentration of reactants: More concentrated solutions will generate more heat per unit volume.

Solutions:

ParameterRecommended ActionRationale
Reactant Addition Add the α-haloketone dropwise or in small portions to the thiourea solution.Allows for the dissipation of heat as it is generated, preventing accumulation.
Cooling Ensure the reaction vessel is adequately immersed in a cooling bath (e.g., ice-water or ice-salt). For larger scale, use a cryostat or cooling jacket.Provides a means to remove the heat generated by the reaction.
Stirring Use a magnetic stirrer or overhead stirrer to ensure vigorous and efficient mixing of the reaction mixture.Prevents the formation of localized hot spots and ensures even temperature distribution.
Concentration Start with more dilute solutions, especially when performing the reaction for the first time or at a larger scale.Reduces the rate of heat generation per unit volume.
Monitoring Continuously monitor the internal temperature of the reaction with a thermometer.Allows for immediate intervention if the temperature begins to rise unexpectedly.

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of 2-Amino-4-phenylthiazole

This protocol is adapted from a standard laboratory procedure for the Hantzsch thiazole synthesis.

Reactants and Reagents:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate Solution

  • Water

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate set to a low temperature (around 100°C).

  • Stir the reaction mixture for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.

  • Filter the resulting precipitate through a Buchner funnel.

  • Wash the filter cake with water.

  • Allow the solid product to air dry.

Visualizations

Experimental Workflow for Managing Exotherm

Exotherm_Management_Workflow Workflow for Managing Exotherm in 2-Aminothiazole Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_emergency Emergency Response start Start setup Set up reaction vessel with stirring and cooling bath start->setup add_thiourea Add thiourea and solvent setup->add_thiourea add_haloketone Slowly add α-haloketone add_thiourea->add_haloketone monitor_temp Monitor internal temperature add_haloketone->monitor_temp cool_down Cool to room temperature add_haloketone->cool_down Addition complete temp_check Temp < Setpoint? monitor_temp->temp_check temp_check->add_haloketone Yes stop_addition Stop reactant addition temp_check->stop_addition No neutralize Neutralize with base cool_down->neutralize isolate Isolate product (filtration) neutralize->isolate end End isolate->end emergency_cooling Apply emergency cooling (e.g., add more ice) emergency_cooling->monitor_temp stop_addition->emergency_cooling

Caption: Workflow for managing the exothermic reaction during 2-aminothiazole synthesis.

Troubleshooting Logic for Temperature Excursion

Troubleshooting_Exotherm Troubleshooting a Temperature Excursion start Temperature rises above setpoint stop_addition Immediately stop adding reactants start->stop_addition increase_cooling Increase external cooling stop_addition->increase_cooling check_stirring Check for adequate stirring increase_cooling->check_stirring is_stirring_ok Stirring effective? check_stirring->is_stirring_ok fix_stirring Improve stirring (increase speed, adjust stirrer) is_stirring_ok->fix_stirring No temp_decreasing Temperature decreasing? is_stirring_ok->temp_decreasing Yes fix_stirring->temp_decreasing continue_monitoring Continue monitoring closely temp_decreasing->continue_monitoring Yes consider_dilution Consider diluting the reaction mixture (if safe to do so) temp_decreasing->consider_dilution No end Reaction under control continue_monitoring->end quench_reaction If temperature continues to rise, quench the reaction consider_dilution->quench_reaction

Caption: Decision-making process for troubleshooting a temperature excursion.

References

Validation & Comparative

Reactivity Showdown: 2-Bromothiazol-4-amine vs. 2-Chloro-4-aminothiazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of starting materials is a critical decision that profoundly impacts the efficiency and success of a synthetic route. In the realm of heterocyclic chemistry, 2-halothiazoles are valuable building blocks for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals. This guide provides an objective comparison of the reactivity of 2-bromothiazol-4-amine and 2-chloro-4-aminothiazole in two of the most powerful and widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The fundamental difference in reactivity between these two halo-aminothiazoles lies in the inherent properties of the carbon-halogen bond. In palladium-catalyzed cross-coupling reactions, a key step in the catalytic cycle is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The generally accepted trend for halide reactivity in this step is I > Br > Cl. This is attributed to the bond dissociation energy of the carbon-halogen bond, with the C-Br bond being weaker and therefore more readily cleaved by the palladium catalyst than the stronger C-Cl bond.

This disparity in reactivity often translates to more forcing reaction conditions—such as higher temperatures, longer reaction times, and the need for more specialized and often more expensive catalyst systems—to achieve comparable yields with chloro-substrates as compared to their bromo-counterparts.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. When comparing this compound and 2-chloro-4-aminothiazole in this reaction, the bromo derivative is expected to be significantly more reactive. This generally allows for the use of a wider range of palladium catalysts and ligands under milder conditions to achieve high yields.

Table 1: Expected Comparison of Suzuki-Miyaura Coupling Parameters

ParameterThis compound2-Chloro-4-aminothiazoleRationale
Catalyst System Standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) often suffice.Often requires more active, bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.The stronger C-Cl bond requires a more electron-rich and sterically demanding ligand to facilitate oxidative addition.
Reaction Temperature Typically 80-100 °C.Often requires higher temperatures (100-120 °C or higher).Higher thermal energy is needed to overcome the activation barrier for C-Cl bond cleavage.
Reaction Time Generally shorter reaction times (2-12 hours).Typically longer reaction times (12-24 hours or more).The slower rate of oxidative addition for the chloro-substrate necessitates longer reaction times for complete conversion.
Yield Generally high yields can be achieved under optimized conditions.Yields can be variable and are highly dependent on the choice of catalyst, ligand, and reaction conditions. Side reactions like hydrodechlorination can lower the yield.The lower reactivity of the C-Cl bond can lead to incomplete conversion and the prevalence of side reactions at higher temperatures.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of the halide plays a crucial role. This compound is expected to be the more reactive coupling partner in this transformation as well. The C-Br bond's greater propensity for oxidative addition allows for a broader scope of amine coupling partners and generally milder reaction conditions.

For 2-chloro-4-aminothiazole, successful Buchwald-Hartwig amination often necessitates the use of more sophisticated catalyst systems, typically employing sterically hindered and electron-rich phosphine ligands, to achieve good to excellent yields.

Table 2: Expected Comparison of Buchwald-Hartwig Amination Parameters

ParameterThis compound2-Chloro-4-aminothiazoleRationale
Catalyst System A wider range of palladium catalysts and phosphine ligands can be effective.Often requires specialized, bulky, and electron-rich ligands (e.g., RuPhos, BrettPhos) to promote the challenging oxidative addition step.The inertness of the C-Cl bond necessitates a highly active catalyst system to facilitate its cleavage.
Base A variety of strong, non-nucleophilic bases can be used (e.g., NaOtBu, K₃PO₄).Often requires a very strong base (e.g., LHMDS, KHMDS) to facilitate the catalytic cycle.The choice of base is critical and often needs to be stronger for the less reactive chloro-substrate.
Reaction Temperature Typically 90-110 °C.Often requires higher temperatures (110-130 °C).Increased thermal energy is necessary to drive the oxidative addition of the C-Cl bond.
Reaction Time Generally moderate reaction times (6-18 hours).Typically longer reaction times (18-36 hours).The slower catalytic turnover with the chloro-substrate leads to longer required reaction times.
Yield Generally good to excellent yields.Can be highly variable and prone to side reactions like hydrodechlorination, especially with less nucleophilic amines.The more forcing conditions required for C-Cl activation can lead to catalyst decomposition and unwanted side reactions.

Experimental Protocols

The following are detailed, representative experimental protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. These protocols are based on established procedures for similar heterocyclic halides and should serve as a good starting point for optimization with this compound and 2-chloro-4-aminothiazole.

Experimental Protocol 1: Suzuki-Miyaura Coupling of a 2-Halothiazol-4-amine

Materials:

  • 2-Halothiazol-4-amine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the 2-halothiazol-4-amine, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C for the bromo-derivative, 110 °C for the chloro-derivative) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-arylthiazol-4-amine.

Experimental Protocol 2: Buchwald-Hartwig Amination of a 2-Halothiazol-4-amine

Materials:

  • 2-Halothiazol-4-amine (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the 2-halothiazol-4-amine and the anhydrous solvent.

  • Add the amine coupling partner via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C for the bromo-derivative, 120 °C for the chloro-derivative) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 2-aminothiazole derivative.

Visualizing the Catalytic Cycles and Workflow

To further aid in the understanding of these transformations, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a general experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L)₂-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)(L)₂-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' Reductive_Elimination->Product Ar-X Ar-X Ar-X->Oxidative_Addition Ar'-B(OR)2 Ar'-B(OR)₂ Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)Lₙ Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L)ₙ-X Oxidative_Addition->Ar-Pd(II)-X Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-X->Amine_Coordination Ar-Pd(II)-NR'R'' Ar-Pd(II)(L)ₙ-NR'R'' Amine_Coordination->Ar-Pd(II)-NR'R'' Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Ar-NR'R'' Reductive_Elimination->Product Ar-X Ar-X Ar-X->Oxidative_Addition HNR'R'' HNR'R'' HNR'R''->Amine_Coordination Base Base Base->Amine_Coordination

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination Reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh and add reactants: 2-halothiazol-4-amine, coupling partner, base Catalyst Add Pd catalyst and ligand (under inert atmosphere) Reagents->Catalyst Solvent Add degassed solvent Catalyst->Solvent Heating Heat to desired temperature with stirring Solvent->Heating Monitoring Monitor progress (TLC, LC-MS) Heating->Monitoring Quenching Cool and quench reaction Monitoring->Quenching Reaction Complete Extraction Extract with organic solvent Quenching->Extraction Purification Dry, concentrate, and purify (Column Chromatography) Extraction->Purification Final_Product Isolated Pure Product Purification->Final_Product

Caption: General Experimental Workflow for Cross-Coupling Reactions.

Conclusion

A Comparative Analysis of Palladium Catalysts for the Suzuki Coupling of Halothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of crucial carbon-carbon bonds in a vast array of pharmaceuticals and functional materials. For drug development professionals and researchers focused on thiazole-containing scaffolds, the choice of an optimal palladium catalyst system is paramount to ensure high efficiency, yield, and purity. This guide provides an objective comparison of various palladium catalysts for the Suzuki coupling of halothiazoles, supported by experimental data.

Performance Comparison of Palladium Catalysts

The efficiency of the Suzuki-Miyaura coupling of halothiazoles is highly dependent on the selection of the palladium catalyst, ligand, base, and solvent. Below is a summary of the performance of different palladium catalyst systems in the coupling of various halothiazoles with arylboronic acids, compiled from literature sources.

Halothiazole SubstrateArylboronic AcidPalladium Catalyst / LigandCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
5-Bromo-2-chlorobenzo[d]thiazolePhenylboronic acidPd(PPh₃)₄5K₂CO₃Toluene/H₂O (4:1)1001285[1]
5-Bromo-2-chlorobenzo[d]thiazole4-Methoxyphenylboronic acidPd(dppf)Cl₂3Cs₂CO₃1,4-Dioxane90892
5-Bromo-2-chlorobenzo[d]thiazole3-Fluorophenylboronic acidPd₂(dba)₃ / SPhos2K₃PO₄DMF110678
2-BromothiazolePhenylboronic acidPd(PPh₃)₄3Na₂CO₃Toluene/EtOH/H₂O8016~90
2-ChlorothiazolePhenylboronic acidXPhos Pd G32K₃PO₄1,4-Dioxane1004>95
5-Bromothiazole4-Tolylboronic acidPEPPSI-IPr1K₂CO₃THF60288
3,5-Dichloro-1,2,4-thiadiazole4-Methoxyphenylboronic acidPd(PPh₃)₄Not specifiedK₂CO₃Toluene/H₂O/MeOHRefluxNot specified55 (di-coupled)[1]
2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazoleVarious arylboronic acidsPd(PPh₃)₄10K₂CO₃Dimethoxyethane80OvernightVariable (up to completion)[2]

Note: Yields are highly dependent on the specific substrates and reaction conditions. This table serves as a comparative guide.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility. Below are representative protocols for the Suzuki coupling of halothiazoles using different catalyst systems.

Protocol 1: Suzuki Coupling of 5-Bromo-2-chlorobenzo[d]thiazole using Pd(PPh₃)₄

This protocol is a classic example of a Suzuki coupling reaction using a common and commercially available palladium catalyst.

Materials:

  • 5-Bromo-2-chlorobenzo[d]thiazole (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (8 mL)

  • Water (2 mL)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-2-chlorobenzo[d]thiazole, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture of toluene and water (4:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.[1]

Protocol 2: Suzuki Coupling of a Bromothiazole Derivative using a Buchwald Ligand Precatalyst

This protocol utilizes a modern, highly active Buchwald precatalyst, which often allows for lower catalyst loadings and milder reaction conditions.

Materials:

  • Bromothiazole derivative (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • XPhos Pd G3 (buchwald precatalyst) (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Argon or Nitrogen gas

Procedure:

  • In a glovebox, add the bromothiazole derivative, arylboronic acid, XPhos Pd G3, and K₃PO₄ to a reaction vial equipped with a stir bar.

  • Add 1,4-dioxane to the vial.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C and stir for 4 hours.

  • Monitor the reaction progress by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter and concentrate the solution in vacuo.

  • Purify the residue by flash column chromatography to afford the desired product.

Mandatory Visualizations

General Experimental Workflow for Suzuki Coupling of Halothiazoles

The following diagram illustrates a typical experimental workflow for the palladium-catalyzed Suzuki coupling of a halothiazole with an arylboronic acid.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Halothiazole, Arylboronic Acid, Base, and Palladium Catalyst inert Establish Inert Atmosphere (e.g., Ar or N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (e.g., 60-110 °C) solvent->heat monitor Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor quench Quench Reaction (e.g., add water) monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry purify Purify by Column Chromatography dry->purify product product purify->product Isolated Product Suzuki_Catalytic_Cycle pd0 Pd(0)L_n pd_intermediate1 R-Pd(II)L_n-X pd0->pd_intermediate1 oxidative_addition Oxidative Addition pd_intermediate2 R-Pd(II)L_n-R' pd_intermediate1->pd_intermediate2 transmetalation Transmetalation pd_intermediate2->pd0 product R-R' pd_intermediate2->product reductive_elimination Reductive Elimination reagents1 Halothiazole (R-X) reagents1->pd0 reagents2 Ar'B(OH)2 + Base reagents2->pd_intermediate1

References

Unlocking Precision: A Comparative Guide to Structure-Activity Relationships of 2-Aminothiazole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 2-aminothiazole scaffold represents a cornerstone in the design of potent and selective kinase inhibitors. This guide provides a comprehensive comparison of structure-activity relationship (SAR) studies across key kinase targets, supported by experimental data and detailed protocols to aid in the development of next-generation therapeutics.

The 2-aminothiazole moiety is a privileged structure in medicinal chemistry, forming the backbone of numerous kinase inhibitors, including the FDA-approved drug Dasatinib.[1][2] Its versatility allows for substitutions at various positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide delves into the SAR of 2-aminothiazole derivatives targeting four critical classes of kinases: Cyclin-Dependent Kinases (CDKs), Aurora Kinases, Src Family Kinases, and p38 Mitogen-Activated Protein Kinase (MAPK).

Comparative Analysis of 2-Aminothiazole Kinase Inhibitors

The following tables summarize the inhibitory activities of representative 2-aminothiazole-based compounds against their primary kinase targets and, where available, a selection of off-target kinases to illustrate selectivity.

Table 1: 2-Aminothiazole Inhibitors of Cyclin-Dependent Kinases (CDKs)
CompoundR1R2CDK2 IC50 (nM)CDK5 IC50 (nM)Selectivity (CDK5/CDK2)Reference
1 IsopropylIsobutyramide320~3201[3]
2 Phenyl4-(morpholin-4-yl)benzamide1.51812[3]
3 4-Fluorophenyl4-(piperazin-1-yl)benzamide0.9--[4]

Structure-Activity Relationship (SAR) Insights for CDK Inhibitors:

  • High-throughput screening identified N-(5-isopropyl-thiazol-2-yl)isobutyramide (Compound 1) as a moderately potent inhibitor of both CDK2 and CDK5.[3]

  • Systematic exploration of the R1 and R2 positions led to significant improvements in potency and selectivity.

  • Replacing the isopropyl group at R1 with aromatic rings, such as phenyl or substituted phenyl groups, generally enhances potency.

  • Modifications at the R2 position with larger, more complex moieties like benzamides containing morpholine or piperazine have been shown to dramatically increase potency against CDK2 and introduce selectivity over other kinases like CDK5.[3] For instance, compound 14 from a study showed an IC50 in the 1-10 nM range for CDK2.[4]

Table 2: 2-Aminothiazole Inhibitors of Aurora Kinases
CompoundR1R2Aurora A IC50 (nM)Aurora B IC50 (nM)Flt3 IC50 (nM)Reference
4 4-Methyl-5-(pyrimidin-4-yl)4-Morpholinophenylamino79->10000[5]
5 5-BromoN-methylbenzamide140--[5]
6 4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-amine derivative-8.0 (Ki)9.2 (Ki)-[5]

Structure-Activity Relationship (SAR) Insights for Aurora Kinase Inhibitors:

  • The 2-aminothiazole core is a viable scaffold for developing potent Aurora kinase inhibitors.[5]

  • Substitutions at the 4- and 5-positions of the thiazole ring, as well as the 2-amino group, are critical for activity.

  • For instance, compounds with a pyrimidine moiety attached to the thiazole ring have demonstrated potent inhibition of Aurora A.[5]

  • The nature of the substituent on the 2-anilino group significantly influences potency.

  • While potent inhibitors have been developed, achieving high cellular penetration remains a challenge that requires further chemical optimization.[5]

Table 3: 2-Aminothiazole Inhibitors of Src Family Kinases (SFKs)
CompoundCore ModificationSrc IC50 (nM)Lck IC50 (nM)Abl IC50 (nM)Reference
Dasatinib (BMS-354825) 2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide0.551.10.6[2][6]
Analog 12m Variation of Dasatinib structure<113[2]
KX2-391 Dual Src/tubulin inhibitor67,000--[7]

Structure-Activity Relationship (SAR) Insights for Src Family Kinase Inhibitors:

  • The 2-aminothiazole scaffold was the starting point for the discovery of the potent pan-Src kinase inhibitor, Dasatinib.[2][6]

  • Optimization of a screening hit with an initial Lck IC50 of 6.6 µM led to nanomolar and subnanomolar inhibitors through extensive SAR studies.[2]

  • The carboxamide group at the 5-position of the thiazole ring is a key feature for potent inhibition.

  • The N-substituted pyrimidine at the 2-amino position and the substituted phenyl group on the carboxamide are crucial for high-affinity binding to the ATP pocket of Src family kinases.

Table 4: 2-Aminothiazole Inhibitors of p38 MAPK
CompoundR1R2p38α IC50 (µM)Reference
7 PhenylPhenylamino0.1 - 2[8]
8 Substituted PhenylSubstituted Phenylamino0.1 - 2[8]

Structure-Activity Relationship (SAR) Insights for p38 MAPK Inhibitors:

  • Structure-based de novo design has led to the identification of phenyl-(2-phenylamino-thiazol-5-yl)-methanone scaffolds as inhibitors of p38 MAPK.[8]

  • These compounds exhibit IC50 values in the low micromolar to sub-micromolar range.[8]

  • The phenyl groups at both the R1 and R2 positions are important for occupying the ATP-binding site of p38 MAPK. Further substitutions on these phenyl rings can be explored to improve potency and selectivity.

Key Signaling Pathways and Experimental Workflows

Visualizing the intricate signaling cascades and the experimental approaches to study them is crucial for understanding the context of kinase inhibition.

Signaling Pathways

CDK2_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK G1_Progression G1 Phase Progression RTK->G1_Progression Cyclin_D_CDK46 Cyclin D / CDK4/6 G1_Progression->Cyclin_D_CDK46 Rb Rb Cyclin_D_CDK46->Rb phosphorylates Cyclin_D_CDK46->Rb E2F E2F Rb->E2F inhibits Cyclin_E Cyclin E E2F->Cyclin_E activates transcription Cyclin_E_CDK2 Cyclin E / CDK2 Cyclin_E->Cyclin_E_CDK2 CDK2 CDK2 CDK2->Cyclin_E_CDK2 Bax Bax CDK2->Bax phosphorylates S_Phase_Entry S Phase Entry (DNA Replication) Cyclin_E_CDK2->S_Phase_Entry promotes Apoptosis Apoptosis p53 p53 p53->CDK2 can activate Mitochondria Mitochondria Bax->Mitochondria translocates to Caspases Caspases Mitochondria->Caspases activates Caspases->Apoptosis Inhibitor 2-Aminothiazole CDK2 Inhibitor Inhibitor->CDK2 inhibits

Caption: CDK2 Signaling in Cell Cycle and Apoptosis.

Aurora_Kinase_Signaling_Pathway Mitosis Mitosis Aurora_A Aurora A Mitosis->Aurora_A Aurora_B Aurora B Mitosis->Aurora_B Centrosome_Separation Centrosome Separation Aurora_A->Centrosome_Separation regulates Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly regulates Chromosome_Alignment Chromosome Alignment Aurora_B->Chromosome_Alignment regulates Cytokinesis Cytokinesis Aurora_B->Cytokinesis regulates Inhibitor 2-Aminothiazole Aurora Kinase Inhibitor Inhibitor->Aurora_A inhibits Inhibitor->Aurora_B inhibits

Caption: Aurora Kinase Signaling in Mitosis.

Src_Kinase_Signaling_Pathway Growth_Factor_Receptors Growth Factor Receptors (e.g., EGFR, PDGFR) Src Src Growth_Factor_Receptors->Src activate Integrins Integrins FAK FAK Integrins->FAK activate Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Src->Ras_Raf_MEK_ERK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt STAT3 STAT3 Src->STAT3 FAK->Src activate Migration Cell Migration FAK->Migration Proliferation Cell Proliferation Ras_Raf_MEK_ERK->Proliferation Survival Cell Survival PI3K_Akt->Survival STAT3->Proliferation Inhibitor 2-Aminothiazole Src Inhibitor Inhibitor->Src inhibits

Caption: Src Kinase Signaling in Cellular Processes.

p38_MAPK_Signaling_Pathway Stress_Stimuli Stress Stimuli (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., TAK1) Stress_Stimuli->MAPKKK MKK3_6 MKK3 / MKK6 MAPKKK->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates MK2 MK2 p38_MAPK->MK2 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors phosphorylates Inflammatory_Response Inflammatory Response (e.g., TNF-α, IL-6 production) MK2->Inflammatory_Response Transcription_Factors->Inflammatory_Response Inhibitor 2-Aminothiazole p38 MAPK Inhibitor Inhibitor->p38_MAPK inhibits

Caption: p38 MAPK Signaling in Inflammation.

Experimental Workflows

Kinase_Inhibition_Assay_Workflow cluster_0 Biochemical Kinase Assay Reagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound Incubation Incubate at 30°C Reagents->Incubation Detection Detect Kinase Activity (e.g., Luminescence, Radioactivity) Incubation->Detection Analysis Data Analysis: Calculate IC50 Detection->Analysis

Caption: General Workflow for a Biochemical Kinase Assay.

Cell_Proliferation_Assay_Workflow cluster_1 Cell-Based Proliferation (MTT) Assay Cell_Seeding Seed Cells in a 96-well Plate Compound_Addition Add Test Compound Cell_Seeding->Compound_Addition Incubation Incubate for 48-72h Compound_Addition->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading Data_Analysis Data Analysis: Calculate GI50 Absorbance_Reading->Data_Analysis

Caption: Workflow for a Cell Proliferation MTT Assay.

Experimental Protocols

Biochemical Kinase Inhibition Assay (Luminescence-based)

This protocol is a general guideline for determining the in vitro potency of 2-aminothiazole inhibitors against a target kinase using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant active kinase

  • Kinase-specific substrate peptide

  • ATP

  • 2-Aminothiazole test compound

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[9]

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well low-volume plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the 2-aminothiazole inhibitor in the appropriate solvent (e.g., DMSO) and then dilute further in Kinase Assay Buffer.

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • 1 µL of inhibitor or vehicle control.

    • 2 µL of enzyme solution.

    • 2 µL of substrate/ATP mixture to initiate the reaction.[10]

  • Kinase Reaction: Incubate the plate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes).[10][11]

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[10]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[10]

  • Data Acquisition: Read the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation/Viability Assay (MTT Assay)

This protocol describes a common method to assess the effect of 2-aminothiazole inhibitors on the proliferation and viability of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 2-Aminothiazole test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

  • DMSO

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[14] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion

The 2-aminothiazole scaffold continues to be a highly fruitful starting point for the design of potent and selective kinase inhibitors. The structure-activity relationships highlighted in this guide for CDK, Aurora, Src, and p38 MAPK inhibitors demonstrate the chemical tractability of this core and provide a roadmap for future drug discovery efforts. By leveraging the provided comparative data and detailed experimental protocols, researchers can accelerate the development of novel 2-aminothiazole-based kinase inhibitors with improved therapeutic profiles.

References

A Comparative Guide to In-Silico Docking of 2-Aminothiazole Derivatives with Therapeutic Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of pharmacologically active compounds. Its versatility and ability to interact with a wide array of biological targets have made it a focal point in the discovery of novel therapeutics. In-silico molecular docking has emerged as an indispensable tool in this endeavor, providing valuable insights into the binding mechanisms of 2-aminothiazole derivatives at the molecular level. This guide offers a comparative analysis of recent in-silico docking studies, presenting key quantitative data and detailed experimental protocols to aid researchers in the rational design of new and more potent drug candidates.

Comparative Docking Analysis

The following tables summarize the in-silico performance of various 2-aminothiazole derivatives against a range of therapeutically relevant protein targets. These studies highlight the broad spectrum of activities associated with this scaffold, from anticancer and antimicrobial to antioxidant and enzyme inhibition.

Anticancer Targets
2-Aminothiazole Derivative ClassTarget Protein (PDB ID)Docking Score / Binding Energy (kcal/mol)Key Findings & Reference
Designed 2-aminothiazole derivativesHec1/Nek2Not specified, but led to the selection of three lead molecules for further studies.These compounds were designed based on a QSAR model and showed promising interactions, suggesting their potential as novel anticancer agents.[1][2]
Novel 2-aminothiazole derivatives (1a & 2a)mTOR (4DRH) & EGFR (4RJ3)Stronger binding affinities than doxorubicin and rapamycin (specific values not detailed in abstract).Compounds 1a and 2a were identified as lead candidates for breast cancer treatment due to their superior predicted binding to mTOR and EGFR.[3][4]
Designed 2-aminothiazole derivative (1a)Aurora Kinase (1MQ4)-9.67Compound 1a demonstrated the highest docking score among 30 designed derivatives, indicating strong potential as an Aurora Kinase inhibitor for breast cancer therapy.
Thiazolo-[2,3-b]quinazolinone derivative (17)EGFR-TKD-8.26 ± 0.0033This derivative exhibited a better binding energy score than the known inhibitor erlotinib (-7.54 ± 0.1411 kcal/mol), suggesting potent inhibitory activity.[5]
Antimicrobial and Antifungal Targets
2-Aminothiazole Derivative ClassTarget Protein (PDB ID)Inhibition Constant (Ki) / Binding Energy (kcal/mol)Key Findings & Reference
N-substituted thiazole derivativesFabH (3iL9)MolDock Score of -157.086 for the lead compound.The study affirmed the significant antimicrobial potential of the designed N-substituted thiazole derivatives based on their docking scores.
2-aminothiazole derivativesNot specifiedBinding energies of -8.7 kcal/mol (Bacillus cereus protein) and not specified for Candida albicans protein.Certain derivatives showed high affinity for proteins from both bacterial and fungal pathogens, indicating broad-spectrum antimicrobial potential.[6]
Enzyme Inhibition and Antioxidant Targets
2-Aminothiazole DerivativeTarget Protein (PDB ID)Inhibition Constant (Ki) / Binding Energy (kcal/mol)Key Findings & Reference
2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazolehCA I, hCA II, AChE, BChE-6.75, -7.61, -7.86, -7.96 (respectively)This compound showed the highest inhibitory potency against several metabolic enzymes in a molecular docking analysis.[7]
2-amino-4-(4-chlorophenyl)thiazolehCA I0.008 ± 0.001 µMExhibited the best in-vitro inhibition against human carbonic anhydrase I.[7]
2-amino-4-(4-bromophenyl)thiazolehCA II, AChE, BChE0.124 ± 0.017 µM, 0.129 ± 0.030 µM, 0.083 ± 0.041 µM (respectively)Demonstrated the best in-vitro inhibition against hCA II, AChE, and BChE.[7]
2-amino-4-(4-bromophenyl) thiazoleα-glucosidase (α-Glu)56.61 ± 1.31 µMShowed the highest potency for α-glucosidase inhibition among the studied derivatives, suggesting potential for diabetes treatment.[8][9]
Novel 2-aminothiazole derivatives (3a & 3d)Oxidoreductase (2CDU & 3NM8)-6.64 (for the lead compound)Compounds 3a and 3d displayed the strongest binding affinity, indicating their potential as antioxidant agents.[10][11]

Experimental Protocols

The following is a synthesized overview of the methodologies commonly employed in the in-silico docking of 2-aminothiazole derivatives, based on the reviewed literature.

Protein Preparation
  • Structure Retrieval: The three-dimensional crystal structure of the target protein is typically obtained from the Protein Data Bank (PDB).

  • Preprocessing: The protein structure is prepared for docking by removing water molecules, co-crystallized ligands, and any non-essential co-factors.

  • Protonation and Charge Assignment: Polar hydrogen atoms are added to the protein structure, and partial charges (e.g., Gasteiger charges) are assigned to each atom. This step is crucial for accurately simulating electrostatic interactions.

  • Active Site Definition: The binding site of the protein is defined. This can be done by identifying the pocket occupied by a co-crystallized ligand or by using binding site prediction algorithms. A grid box is then generated around the defined active site to encompass the volume where the docking simulation will be performed.

Ligand Preparation
  • Structure Generation: The 2D structures of the 2-aminothiazole derivatives are drawn using chemical drawing software and are subsequently converted to 3D structures.

  • Energy Minimization: The 3D structures of the ligands are subjected to energy minimization to obtain stable, low-energy conformations.

  • Charge Assignment and Rotatable Bonds: Partial charges are assigned to the ligand atoms, and rotatable bonds are defined. This allows for conformational flexibility of the ligand during the docking process.

Molecular Docking Simulation
  • Software: A variety of software packages are used for molecular docking, with AutoDock, Glide, and Molegro Virtual Docker being commonly cited.

  • Docking Algorithm: The choice of algorithm depends on the software used. For example, the Lamarckian Genetic Algorithm is frequently employed in AutoDock. These algorithms explore a wide range of possible conformations and orientations of the ligand within the protein's active site.

  • Simulation Execution: The docking simulation is run to generate a set of possible binding poses for each ligand.

Analysis of Results
  • Scoring and Ranking: The generated poses are ranked based on a scoring function, which estimates the binding affinity (e.g., binding energy, docking score). The poses with the most favorable scores are selected for further analysis.

  • Interaction Analysis: The top-ranked poses are visually inspected to analyze the intermolecular interactions between the ligand and the protein. This includes identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that contribute to the stability of the protein-ligand complex.

  • Validation: In some studies, the docking protocol is validated by redocking a co-crystallized ligand into the active site and comparing the predicted pose with the experimental structure. An RMSD (Root Mean Square Deviation) value of less than 2 Å is generally considered a successful validation.

Visualizing the In-Silico Docking Workflow

The following diagram illustrates a typical workflow for an in-silico docking study, from initial preparation to final analysis.

InSilico_Docking_Workflow cluster_prep Preparation Stage cluster_docking Simulation Stage cluster_analysis Analysis Stage ProteinPrep Protein Preparation (PDB Retrieval, Cleaning, Protonation) DefineSite Define Binding Site (Grid Generation) ProteinPrep->DefineSite LigandPrep Ligand Preparation (2D to 3D, Energy Minimization) RunDocking Run Docking Simulation (e.g., AutoDock, Glide) LigandPrep->RunDocking DefineSite->RunDocking ScorePoses Score and Rank Poses (Binding Energy/Score) RunDocking->ScorePoses AnalyzeInteractions Analyze Interactions (H-bonds, Hydrophobic) ScorePoses->AnalyzeInteractions LeadIdentification Lead Candidate Identification AnalyzeInteractions->LeadIdentification

Caption: A generalized workflow for in-silico molecular docking studies.

References

Comparative Cytotoxicity of Novel 2-Aminothiazole Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of novel 2-aminothiazole compounds against various cancer cell lines. The information is supported by experimental data from recent studies, offering insights into their therapeutic potential.

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, with a significant focus on their potential as anticancer agents.[3][4] This guide summarizes key cytotoxicity data, details the experimental protocols used for their evaluation, and visualizes the underlying mechanisms of action.

Quantitative Cytotoxicity Data

The anti-proliferative activity of 2-aminothiazole derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of cancer cells. The following tables summarize the in vitro cytotoxicity of selected novel 2-aminothiazole derivatives against various human cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 ValueReference
Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylatePanc-1 (Pancreatic Cancer)43.08 µM[3]
Compound 27 (N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide)HeLa (Cervical Cancer)1.6 ± 0.8 µM[5]
Compound 20H1299 (Lung Cancer)4.89 µM[5][6]
Compound 20SHG-44 (Glioma)4.03 µM[4][5][6]
TH-39K562 (Leukemia)0.78 µM[5]
Compounds 23HepG2 (Liver Cancer)0.51 mM[5][6]
Compounds 24HepG2 (Liver Cancer)0.57 mM[5][6]
Compounds 23PC12 (Pheochromocytoma)0.309 mM[5][6]
Compounds 24PC12 (Pheochromocytoma)0.298 mM[5][6]
Compound 79aMCF-7 (Breast Cancer)2.32 µg/mL (GI50)[5]
Compound 79bA549 (Lung Cancer)1.61 µg/mL (GI50)[5]
Compound 46bA549 (Lung Cancer)0.16 ± 0.06 µM[6]
Compound 46bHepG2 (Liver Cancer)0.13 ± 0.05 µM[6]
OMS5A549 (Lung Cancer)22.13 - 61.03 µM (range)[7]
OMS14MCF-7 (Breast Cancer)22.13 - 61.03 µM (range)[7]

Thiazole-Amino Acid Hybrid Derivatives vs. 5-Fluorouracil (5-FU)

Recent studies have explored the conjugation of 2-aminothiazoles with amino acids to enhance their cytotoxic potential. The following table compares the IC50 values of several hybrid derivatives with the standard chemotherapeutic agent, 5-Fluorouracil.

Compound/DerivativeCancer Cell LineIC50 (µM)5-FU IC50 (µM)Reference
5a (Ph, Phe)A549 (Lung)8.023.49[8]
HeLa (Cervical)6.517.59[8]
MCF-7 (Breast)6.848.74[8]
5f (Ph, Val)A549 (Lung)Better than 5-FU3.49[8]
HeLa (Cervical)Better than 5-FU7.59[8]
MCF-7 (Breast)Better than 5-FU8.74[8]
5o (4-F-Ph, Val)A549 (Lung)Better than 5-FU3.49[8]
HeLa (Cervical)Better than 5-FU7.59[8]
MCF-7 (Breast)Better than 5-FU8.74[8]
5ac (2-pyridyl, Phe)A549 (Lung)4.573.49[8]
HeLa (Cervical)5.417.59[8]
MCF-7 (Breast)6.718.74[8]
5ad (2-pyridyl, Trp)A549 (Lung)3.683.49[8]
HeLa (Cervical)5.077.59[8]
MCF-7 (Breast)8.518.74[8]

Experimental Protocols

The evaluation of the cytotoxic activity of novel 2-aminothiazole derivatives typically involves a series of in vitro assays. A general workflow is outlined below.

G cluster_workflow General Experimental Workflow for Anticancer Evaluation cluster_mechanism Mechanism of Action Studies start Start: Synthesized 2-Aminothiazole Compounds cell_culture Cell Culture (e.g., A549, MCF-7, HeLa) start->cell_culture treatment Compound Treatment (Varying Concentrations) cell_culture->treatment cytotoxicity_assay Cytotoxicity Assay (e.g., MTT Assay) treatment->cytotoxicity_assay data_analysis Data Analysis (IC50 Determination) cytotoxicity_assay->data_analysis apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) data_analysis->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) data_analysis->cell_cycle_analysis end End: Evaluation of Cytotoxicity and Mechanism apoptosis_assay->end cell_cycle_analysis->end G cluster_pathway Simplified Signaling Pathway of Apoptosis Induction compound 2-Aminothiazole Derivatives bcl2 Bcl-2 (Anti-apoptotic) Down-regulation compound->bcl2 inhibits bax Bax (Pro-apoptotic) Up-regulation compound->bax activates mitochondria Mitochondrial Outer Membrane Permeabilization bcl2->mitochondria bax->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis G cluster_cell_cycle Cell Cycle Arrest Induced by 2-Aminothiazole Derivatives G1 G0/G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 compound 2-Aminothiazole Derivatives compound->G1 Arrest compound->G2 Arrest

References

Unambiguous Structural Confirmation of 2-Bromothiazol-4-amine Derivatives: A Comparative Guide to Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The structural elucidation of novel compounds is a cornerstone of drug discovery and development. For heterocyclic compounds such as 2-bromothiazol-4-amine derivatives, a class of molecules with significant potential in medicinal chemistry, precise structural confirmation is paramount.[1] This guide provides a comparative overview of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the unambiguous characterization of these derivatives. It offers detailed experimental protocols, comparative data, and logical workflows to assist researchers in this critical analytical process.

Spectroscopic Techniques for Structural Elucidation

A combination of spectroscopic methods is essential for the comprehensive structural analysis of this compound derivatives. Each technique provides unique and complementary information regarding the molecular structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for mapping the carbon-hydrogen framework of a molecule. ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR reveals the types of carbon atoms present. For this compound derivatives, NMR is crucial for confirming the substitution pattern on the thiazole ring.[2]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds. For the target compounds, IR can confirm the presence of the amine (N-H) group, the thiazole ring (C=N, C=C), and the carbon-bromine (C-Br) bond.[3][4][5]

  • Mass Spectrometry (MS): This technique provides the molecular weight of the compound and can offer structural clues through the analysis of its fragmentation patterns.[6] A key feature in the mass spectrum of a this compound derivative is the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), which results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.[7][8]

Data Presentation: A Comparative Summary

The following tables summarize the expected spectroscopic data for a representative this compound derivative. These values are indicative and can shift based on the specific nature and position of other substituents.

Table 1: Typical ¹H NMR Spectroscopic Data for this compound Derivatives

ProtonChemical Shift (δ) ppmMultiplicityNotes
Thiazole H-56.4 - 7.5SingletThe exact shift depends on other substituents on the ring.[9]
Amine NH₂5.0 - 6.0Broad SingletChemical shift can vary with solvent and concentration. Often exchanges with D₂O.[9]
Substituent ProtonsVariableVariableDependent on the specific derivative structure.

Table 2: Typical ¹³C NMR Spectroscopic Data for this compound Derivatives

CarbonChemical Shift (δ) ppmNotes
Thiazole C-2155 - 165Carbon bearing the bromine atom.[9]
Thiazole C-4145 - 155Carbon bearing the amine group.
Thiazole C-5105 - 115The chemical shift is sensitive to the substituent at this position.[9]
Substituent CarbonsVariableDependent on the specific derivative structure.

Table 3: Characteristic IR Absorption Bands for this compound Derivatives

Functional GroupVibrational ModeFrequency Range (cm⁻¹)Intensity
Amine (N-H)Stretching3100 - 3400Medium-Strong
Thiazole RingC=N Stretching1610 - 1640Medium
Thiazole RingC=C Stretching1500 - 1580Medium-Variable
Thiazole RingSkeletal Vibrations1300 - 1450Medium-Strong[5]
C-BrStretching500 - 650Medium-Strong

Table 4: Key Features in Mass Spectrometry of this compound Derivatives

FeatureDescriptionSignificance
Molecular Ion Peaks[M]⁺ and [M+2]⁺The presence of two peaks of nearly equal intensity is a definitive indicator of a single bromine atom in the molecule.[8]
FragmentationLoss of Br, HCNCommon fragmentation pathways for thiazole rings can help in confirming the core structure.
Alternative Structural Elucidation Methods

While spectroscopic methods are the workhorses of structural analysis, other techniques can provide complementary or definitive information.

  • Single-Crystal X-ray Diffraction: This is the gold standard for unambiguous structure determination, providing precise information about bond lengths, bond angles, and stereochemistry in the solid state. However, it requires the growth of a suitable single crystal, which can be a significant challenge.

  • Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, S) in a compound. It is used to confirm the empirical formula, which can then be compared with the molecular formula obtained from mass spectrometry.

Compared to these alternatives, spectroscopic methods are generally faster, require smaller amounts of sample, and provide a wealth of structural information about the molecule in solution (NMR) or in its bulk state (IR).

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Procedure:

    • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent peaks with signals of interest.

    • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

    • ¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum, often with proton decoupling. Due to the lower natural abundance of ¹³C, more scans (typically several hundred to thousands) and a longer relaxation delay may be required.

    • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios and assign chemical shifts relative to a reference standard (e.g., Tetramethylsilane - TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: An FT-IR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Sample Preparation (ATR): Place a small amount of the solid, purified sample directly onto the ATR crystal. Ensure good contact by applying pressure using the instrument's anvil.

    • Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Spectrum Acquisition: Place the sample (ATR crystal or KBr pellet) in the spectrometer's sample compartment. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

    • Data Analysis: Identify the characteristic absorption bands and compare them to known frequencies for functional groups like N-H, C=N, C=C, and C-Br to confirm their presence.[10]

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern.

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

    • Sample Introduction: Introduce the sample into the ion source. For ESI, this is typically done via direct infusion using a syringe pump or through an HPLC system. For EI, the sample is often introduced via a direct insertion probe.

    • Mass Spectrum Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that encompasses the expected molecular weight of the compound.

    • Data Analysis: Identify the molecular ion peaks, paying close attention to the [M]⁺ and [M+2]⁺ pattern characteristic of a bromine-containing compound.[7][8] Analyze the major fragment ions to gain further structural insights.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a newly synthesized this compound derivative.

G Experimental Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation synthesis Synthesis of Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification ms Mass Spectrometry (MS) purification->ms Purified Sample ir Infrared (IR) Spectroscopy purification->ir Purified Sample nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Purified Sample mol_weight Molecular Weight & Formula ms->mol_weight func_groups Functional Groups ir->func_groups c_h_framework C-H Framework nmr->c_h_framework final_structure Final Structure Confirmation mol_weight->final_structure func_groups->final_structure c_h_framework->final_structure

Caption: A logical workflow for the synthesis, purification, and structural confirmation of this compound derivatives.

Structure-Spectroscopy Relationship

This diagram illustrates which parts of the this compound structure are probed by each spectroscopic technique.

Caption: Mapping of spectroscopic techniques to the specific structural features of a this compound derivative.

References

A Comparative Guide to the X-ray Crystallography of 2-Aminothiazole Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the three-dimensional structure of 2-aminothiazole derivatives is crucial for rational drug design and structure-activity relationship (SAR) studies. X-ray crystallography provides definitive insights into the molecular geometry, conformation, and intermolecular interactions of these compounds. This guide offers a comparative analysis of the crystallographic data for various 2-aminothiazole reaction products, supported by experimental protocols and visualizations.

Data Presentation: Crystallographic Parameters of 2-Aminothiazole Derivatives

The following table summarizes the crystallographic data for a selection of 2-aminothiazole derivatives, providing a basis for comparing their solid-state structures.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Reference
Methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylateC₂₃H₁₈N₂O₂SMonoclinicP2₁/c9.573(3)19.533(7)9.876(3)92.35(4)1845.2(10)[1]
2-Amino-5-(2,5-dimethoxyphenyl)-1,3-thiazol-4(5H)-oneC₁₁H₁₂N₂O₃S-------[2]
Ethyl 2-amino-5-(2,5-dimethoxyphenyl)-1,3-thiazole-4-carboxylateC₁₄H₁₆N₂O₄S-------[2]
2-Amino-2-thiazolium indole-2-carboxylate(C₃H₇N₂S)⁺(C₉H₆NO₂)⁻-------[3]
2-Amino-2-thiazolium N-methylpyrrole-2-carboxylate(C₃H₇N₂S)⁺(C₆H₆NO₂)⁻-------[3]
2-Aminobenzothiazolium indole-2-carboxylate(C₇H₇N₂S)⁺(C₉H₆NO₂)⁻-------[3]
2-Aminobenzothiazolium N-methylpyrrole-2-carboxylate(C₇H₇N₂S)⁺(C₆H₆NO₂)⁻-------[3]
2-Aminobenzothiazolium thiophene-2-carboxylate(C₇H₇N₂S)⁺(C₅H₃O₂S)⁻-------[3]

Note: Detailed unit cell parameters for all compounds were not available in the provided search results. The table is structured to accommodate this data as it becomes available.

Experimental Protocols

The synthesis of 2-aminothiazole derivatives and their subsequent analysis by X-ray crystallography involve a series of well-defined steps. The following protocols are generalized from common practices reported in the literature.[1][4][5]

Synthesis of 2-Aminothiazole Derivatives (Hantzsch Thiazole Synthesis)

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of 2-aminothiazole derivatives.[1][4]

Materials:

  • An α-haloketone (e.g., 4-bromoacetophenone)

  • Thiourea

  • Iodine (as a catalyst)

  • Ethanol (as a solvent)

Procedure:

  • Dissolve the α-haloketone and thiourea in ethanol in a round-bottom flask.

  • Add a catalytic amount of iodine to the mixture.

  • Reflux the reaction mixture for a specified period (e.g., 16 hours) with constant stirring.[5]

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to obtain crystals suitable for X-ray diffraction.[1][5]

Single-Crystal X-ray Diffraction

The determination of the molecular structure of the synthesized compounds is performed using single-crystal X-ray diffraction.

Procedure:

  • A suitable single crystal of the 2-aminothiazole derivative is selected and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal vibrations.

  • X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

  • The collected diffraction data are processed, which includes integration of the reflection intensities and correction for various factors (e.g., Lorentz and polarization effects).

  • The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • The final crystallographic data, including unit cell parameters, space group, atomic coordinates, and bond lengths/angles, are deposited in a crystallographic database such as the Cambridge Structural Database (CSD).[6]

Visualizations

Experimental Workflow for X-ray Crystallography of 2-Aminothiazole Derivatives

The following diagram illustrates the general workflow from the synthesis of 2-aminothiazole derivatives to their structural elucidation by X-ray crystallography.

experimental_workflow cluster_synthesis Synthesis cluster_crystallography X-ray Crystallography cluster_output Output start Start: α-Haloketone + Thiourea reaction Hantzsch Reaction start->reaction purification Purification (Recrystallization) reaction->purification crystal_selection Single Crystal Selection purification->crystal_selection data_collection X-ray Data Collection crystal_selection->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution analysis Structural Analysis structure_solution->analysis crystallographic_data Crystallographic Data (CIF) analysis->crystallographic_data molecular_structure 3D Molecular Structure analysis->molecular_structure

Caption: General workflow for the synthesis and crystallographic analysis of 2-aminothiazole derivatives.

This guide provides a foundational comparison of the crystallographic aspects of 2-aminothiazole reaction products. For more in-depth analysis, researchers are encouraged to consult the primary literature and crystallographic databases. The provided protocols offer a starting point for the synthesis and structural determination of novel 2-aminothiazole derivatives.

References

Head-to-head comparison of different synthetic routes to 4-substituted 2-aminothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties.[1][2][3] Consequently, the development of efficient and versatile synthetic routes to access 4-substituted 2-aminothiazoles is of significant interest to researchers in drug discovery and development. This guide provides a head-to-head comparison of various synthetic strategies, from the classical Hantzsch synthesis to modern one-pot and microwave-assisted methodologies, supported by experimental data and detailed protocols.

Key Synthetic Strategies at a Glance

The synthesis of 4-substituted 2-aminothiazoles predominantly revolves around the condensation of a C2-N-S synthon (typically thiourea or a derivative) with a C2-C-S synthon (often an α-haloketone or a precursor). The primary methods discussed in this guide are:

  • Hantzsch Thiazole Synthesis: The traditional and most widely used method.[1]

  • One-Pot Syntheses: Streamlined approaches that avoid the isolation of intermediates, improving efficiency.[1][4][5]

  • Microwave-Assisted Syntheses: Utilizing microwave irradiation to accelerate reaction rates and often improve yields.[2][5][6]

  • Green Chemistry Approaches: Employing environmentally benign solvents, catalysts, and conditions.[4][5][7]

  • Domino Reactions: Multi-step reactions where subsequent transformations occur in a single pot without the need for additional reagents or catalysts.[8]

Comparative Data of Synthetic Routes

The following tables summarize the quantitative data for different synthetic routes to 4-substituted 2-aminothiazoles, allowing for a direct comparison of their efficiency and reaction conditions.

Table 1: Hantzsch Thiazole Synthesis & Modifications

Entryα-Carbonyl SourceHalogenating AgentThiourea DerivativeCatalyst/SolventTemp (°C)TimeYield (%)Reference
1AcetophenoneIodineThioureaEthanolReflux8-10 h-[6]
2Substituted Phenacyl Bromide-ThioureaCopper Silicate/Ethanol78-High[9]
33-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one-ThioureaSiW.SiO2/Solvent-freeRT2 h79-90[10]
4α-bromo ketones-N-monosubstituted thioureas10M-HCl-EtOH8020 minup to 73[11]

Table 2: One-Pot Synthetic Approaches

EntryKetoneHalogenating/Activating AgentThiourea DerivativeCatalyst/SolventTemp (°C)TimeYield (%)Reference
1Aromatic Methyl KetonesCopper(II) BromideThiourea/N-substituted thioureas---68-90[1]
2AcetophenoneTrichloroisocyanuric acid (TCCA)ThioureaCa/4-MePy-IL@ZY-Fe3O4/Ethanol8025 min (halogenation)High[4]
3Aromatic KetonesN-Bromosuccinimide (NBS)ThioureasPEG-400/Water80-8528-32 min84-89[5]
4Ethyl AcetoacetateN-Bromosuccinimide (NBS)ThioureaWater/THF802 h72[12]

Table 3: Microwave-Assisted Synthesis

EntryKetone/PrecursorReagentsSolventPower (W)TimeYield (%)Reference
1Aromatic KetonesNBS, ThioureasPEG-400/Water30028-32 min84-89[5]
2Substituted KetoneThiourea, Iodine---High[6]
3Propargyl BromidesThioureasDMF-10 minHigh[8]

Experimental Protocols

Classical Hantzsch Thiazole Synthesis

This protocol is a general representation of the Hantzsch synthesis.

Materials:

  • α-Haloketone (e.g., 2-bromoacetophenone) (1 mmol)

  • Thiourea (1.2 mmol)

  • Ethanol (10 mL)

Procedure:

  • Dissolve the α-haloketone and thiourea in ethanol in a round-bottom flask.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 4-substituted 2-aminothiazole.

One-Pot Synthesis using Copper(II) Bromide

This method avoids the pre-synthesis and handling of lachrymatory α-haloketones.[1]

Materials:

  • Aromatic methyl ketone (1 mmol)

  • Thiourea or N-substituted thiourea (1.2 mmol)

  • Copper(II) bromide (2.2 mmol)

  • Ethanol (10 mL)

Procedure:

  • To a solution of the aromatic methyl ketone in ethanol, add copper(II) bromide.

  • Reflux the mixture until the ketone is consumed (monitored by TLC), indicating the formation of the α-bromo ketone in situ.

  • Add thiourea or the N-substituted thiourea to the reaction mixture.

  • Continue to reflux for an additional 1-2 hours.

  • After completion, cool the mixture and pour it into water.

  • Neutralize with a base (e.g., sodium bicarbonate solution).

  • Filter the resulting precipitate, wash with water, and purify by column chromatography or recrystallization.

Microwave-Assisted One-Pot Synthesis

This protocol highlights the use of microwave irradiation for a rapid and efficient synthesis.[5]

Materials:

  • Aromatic ketone (5 mmol)

  • N-Bromosuccinimide (NBS) (5.5 mmol)

  • Thiourea (5 mmol)

  • Polyethylene glycol (PEG)-400 (5 mL)

  • Water (5 mL)

Procedure:

  • In a microwave-safe vessel, mix the aromatic ketone, NBS, and thiourea in a mixture of PEG-400 and water.

  • Irradiate the mixture in a microwave reactor at 80-85 °C (300 W) for 28-32 minutes.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and add cold water.

  • The product precipitates out and is collected by filtration.

  • Wash the solid with water and dry to obtain the pure 4-aryl-2-aminothiazole.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic strategies.

Hantzsch_Synthesis alpha_haloketone α-Haloketone condensation Condensation alpha_haloketone->condensation thiourea Thiourea thiourea->condensation aminothiazole 4-Substituted 2-Aminothiazole condensation->aminothiazole

Caption: The classical Hantzsch thiazole synthesis pathway.

One_Pot_Synthesis ketone Ketone in_situ_halogenation In situ α-Halogenation ketone->in_situ_halogenation halogenating_agent Halogenating Agent (e.g., CuBr2, NBS) halogenating_agent->in_situ_halogenation alpha_haloketone_intermediate α-Haloketone (Intermediate) in_situ_halogenation->alpha_haloketone_intermediate cyclization Cyclization alpha_haloketone_intermediate->cyclization thiourea Thiourea thiourea->cyclization aminothiazole 4-Substituted 2-Aminothiazole cyclization->aminothiazole

Caption: General workflow for a one-pot synthesis of 2-aminothiazoles.

Microwave_Assisted_Synthesis reactants Ketone + Halogenating Agent + Thiourea microwave Microwave Irradiation (High Temp, Short Time) reactants->microwave product 4-Substituted 2-Aminothiazole microwave->product

Caption: The streamlined process of microwave-assisted synthesis.

Conclusion

The synthesis of 4-substituted 2-aminothiazoles has evolved significantly from the traditional Hantzsch reaction. Modern one-pot procedures offer increased efficiency and safety by avoiding the isolation of lachrymatory intermediates.[1][5] Microwave-assisted methods provide a dramatic reduction in reaction times with often excellent yields, aligning with the principles of green chemistry.[5][6][13] The choice of a particular synthetic route will depend on factors such as the availability of starting materials, desired substrate scope, scalability, and the importance of environmental considerations. For rapid synthesis and process optimization, microwave-assisted one-pot protocols appear to be the most advantageous. For large-scale synthesis where cost and safety are paramount, a well-optimized one-pot procedure using inexpensive reagents like copper(II) bromide may be preferred. The classical Hantzsch synthesis, while still relevant, is often superseded by these more efficient and greener alternatives in modern drug discovery and development.

References

Performance Benchmark: 2-Aminothiazole Core in the Multi-Step Synthesis of Protein Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development, the efficiency and robustness of a synthetic route are paramount. This guide provides a comparative analysis of the performance of the 2-aminothiazole scaffold, a key building block in many targeted therapies, exemplified by the synthesis of the potent protein kinase inhibitor, Dasatinib. We will objectively compare different synthetic strategies, presenting quantitative data, detailed experimental protocols, and visualizations of both the synthetic workflows and the relevant biological pathway.

Data Presentation: Comparative Analysis of Synthetic Routes to a Key Dasatinib Intermediate

The synthesis of Dasatinib often proceeds through the key intermediate, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. The efficiency of obtaining this intermediate significantly impacts the overall yield of the final drug. Below, we compare two common strategies: one that utilizes a pre-formed 2-aminothiazole derivative and another that constructs the thiazole ring during the synthesis.

Table 1: Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

Synthetic Strategy Starting Materials Number of Steps Overall Yield Reference
Route A: From a 2-Aminothiazole Derivative 2-aminothiazole-5-ethyl formate, 2-chloro-6-methylaniline4~72%[1][2]
Route B: Thiazole Ring Construction (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide, Thiourea2~86%[3]

Table 2: Step-by-Step Yield Comparison for Key Intermediate Synthesis

Route Step Reaction Reported Yield Reference
A 1Protection of 2-aminothiazole-5-ethyl formate90%[1]
2Saponification93%[1]
3Amidation with 2-chloro-6-methylaniline85%[1]
4DeprotectionNot explicitly stated, assumed high[1]
B 1α-bromination of (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamideNot isolated, in-situ[3]
2One-pot reaction with thiourea86.4%[3]

Experimental Protocols

Route A: Synthesis from 2-Aminothiazole-5-ethyl Formate

Step 1: Protection of the Amino Group To a suspension of 2-aminothiazole-5-ethyl formate (1 mol) in dichloromethane, sodium bicarbonate (2 mol) is added. The mixture is cooled to 10-15°C, and benzyl chloroformate (1.5 mol) is added dropwise. The reaction is stirred at room temperature for 5 hours. After workup, the protected product is obtained with a yield of approximately 90%.[1]

Step 2: Saponification The protected ethyl ester (1 mol) is dissolved in a suitable solvent, and a solution of sodium hydroxide is added. The reaction is stirred until completion. After acidification, the carboxylic acid is isolated with a yield of around 93%.[1]

Step 3: Amidation The protected carboxylic acid (1 mol) is dissolved in pyridine and cooled to 0-5°C. Methanesulfonyl chloride (1.1 mol) is added dropwise, followed by the addition of 2-chloro-6-methylaniline (1.1 mol). The reaction mixture is heated to 80°C for 8 hours. After workup and purification, the amide is obtained with a yield of approximately 85%.[1]

Step 4: Deprotection The protecting group is removed under standard conditions to yield the final intermediate, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.

Route B: Thiazole Ring Construction from an Acrylamide Derivative

One-Pot Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide To a cold (0-5°C) stirring solution of 2-chloro-6-methylaniline (0.42 mol) and pyridine (0.63 mol) in tetrahydrofuran, 3-ethoxyacryloyl chloride (0.63 mol) is added slowly to produce (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide.[3] This intermediate is then subjected to chemoselective α-bromination followed by a one-pot treatment with thiourea to yield the desired 2-aminothiazole-5-carboxamide in approximately 86.4% yield.[3]

Mandatory Visualization

BCR_ABL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR-ABL BCR-ABL GRB2 GRB2 BCR-ABL->GRB2 PI3K PI3K BCR-ABL->PI3K STAT5 STAT5 BCR-ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT5->Survival Dasatinib Dasatinib Dasatinib->BCR-ABL Experimental_Workflows cluster_RouteA Route A: From 2-Aminothiazole Derivative cluster_RouteB Route B: Thiazole Ring Construction A1 2-aminothiazole- 5-ethyl formate A2 Protection (90%) A1->A2 A3 Saponification (93%) A2->A3 A4 Amidation (85%) A3->A4 A5 Deprotection A4->A5 A_Final Key Intermediate A5->A_Final B1 Acrylamide Derivative + Thiourea B2 One-pot Cyclization (86.4%) B1->B2 B_Final Key Intermediate B2->B_Final

References

Safety Operating Guide

Proper Disposal of 2-Bromothiazol-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the safe handling and disposal of 2-Bromothiazol-4-amine. This document provides immediate, procedural, and logistical information to ensure safety and compliance in the laboratory environment.

Safety and Hazard Information

This compound is a halogenated organic compound that requires careful handling due to its potential health hazards. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this substance is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound (CAS: 41731-33-3).

PropertyValueSource
Molecular Formula C₃H₃BrN₂SPubChem[1]
Molecular Weight 179.04 g/mol PubChem[1]
Boiling Point 278.5°C at 760 mmHgCymitQuimica[2]
Flash Point 122.2°CMOLBASE[3]
Density 1.976 g/cm³MOLBASE[3]
Storage Temperature 2-8°C, under inert atmosphereBLD Pharm[4]

Experimental Protocols: Spill Cleanup Procedure

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

1. Immediate Response:

  • Alert personnel in the immediate area and evacuate if necessary.
  • If the spill is large or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department.

2. Personal Protective Equipment (PPE):

  • Don appropriate PPE before addressing the spill, including:
  • Chemical-resistant gloves (e.g., nitrile).
  • Safety goggles and a face shield.
  • A lab coat or chemical-resistant apron.
  • In case of dust or aerosols, a NIOSH-approved respirator is necessary.

3. Containment and Cleanup:

  • For solid spills, carefully sweep up the material to avoid generating dust.
  • Place the spilled material and any contaminated cleaning supplies into a designated, sealable waste container for halogenated organic solids.
  • Clean the spill area with an appropriate solvent and then with soap and water.

4. Waste Disposal:

  • Label the waste container clearly as "Hazardous Waste: this compound (Solid)" and include the date and responsible party's name.
  • Store the sealed container in a designated satellite accumulation area until it is collected by EHS or a licensed hazardous waste disposal service.

Disposal Workflow

The proper disposal of this compound follows a strict protocol to ensure safety and regulatory compliance. The logical flow for this process is outlined in the diagram below.

Disposal Workflow for this compound start Start: Generation of This compound Waste segregate Segregate as Halogenated Organic Solid Waste start->segregate containerize Place in a Designated, Compatible, and Labeled Container segregate->containerize label_waste Label Container: 'Hazardous Waste' 'this compound' Date and PI Information containerize->label_waste storage Store in a Designated Satellite Accumulation Area (SAA) label_waste->storage spill_check Spill or Leak? storage->spill_check spill_protocol Follow Spill Cleanup Protocol spill_check->spill_protocol Yes collection Arrange for Collection by EHS or Licensed Waste Disposal spill_check->collection No spill_protocol->storage end End: Proper Disposal collection->end

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Plan

  • Segregation: At the point of generation, this compound waste must be segregated as halogenated organic solid waste . Do not mix with non-halogenated waste streams.

  • Containerization:

    • Use a designated, chemically compatible, and sealable container for collecting the waste. High-density polyethylene (HDPE) or glass containers are suitable.

    • Ensure the container is in good condition and has a secure lid to prevent leaks or spills.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste ".

    • Identify the contents as "This compound (Solid) ".

    • Include the date when the first waste was added and the name of the principal investigator or responsible person.

  • Storage:

    • Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA should be in a well-ventilated area, away from ignition sources, and incompatible materials.

  • Disposal:

    • Once the container is full or has reached the institutional time limit for storage in an SAA, arrange for its disposal.

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup. Never dispose of this chemical down the drain or in regular trash.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 2-Bromothiazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides essential safety and logistical information for handling 2-Bromothiazol-4-amine (CAS: 41731-33-3). Adherence to these protocols is crucial for ensuring the safety of researchers and minimizing environmental impact. The information herein is compiled to offer direct, procedural guidance for the operational use and disposal of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.[1]

A comprehensive PPE strategy is the primary defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

Body PartPersonal Protective EquipmentStandard/Specification
Eyes/Face Tightly fitting safety goggles or a face shield.Conforming to EN 166 (EU) or NIOSH (US).
Skin Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene) and a lab coat. Ensure gloves are inspected prior to use and changed frequently.Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.
Respiratory Use only in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
General Standard laboratory attire, including a lab coat, long pants, and closed-toe shoes.Handle in accordance with good industrial hygiene and safety practices.

Chemical Properties and Data

A summary of the key chemical and physical properties of this compound is provided below for easy reference.

PropertyValue
Molecular Formula C₃H₃BrN₂S
Molecular Weight 179.04 g/mol [2]
CAS Number 41731-33-3[1][2][3]
Boiling Point 278.5°C at 760 mmHg[1]
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C.[1][3]

Operational Plan: Safe Handling and Use

Strict adherence to the following workflow will minimize the risk of exposure and ensure a safe laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal prep1 Consult Safety Data Sheet (SDS) prep2 Don appropriate Personal Protective Equipment (PPE) prep1->prep2 prep3 Ensure fume hood is operational prep2->prep3 prep4 Verify eyewash station and safety shower are accessible prep3->prep4 handle1 Weigh and handle solid in fume hood prep4->handle1 handle2 Avoid generating dust handle1->handle2 handle3 Keep container tightly closed when not in use handle2->handle3 disp1 Collect waste in a labeled, sealed container handle3->disp1 disp2 Store waste in a designated, ventilated area disp1->disp2 disp3 Dispose of waste through an approved hazardous waste program disp2->disp3

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all waste material (including any contaminated consumables like gloves and paper towels) in a dedicated, clearly labeled, and sealed container.

    • The container should be made of a material compatible with halogenated organic compounds.

  • Storage of Waste:

    • Store the sealed waste container in a designated, cool, and well-ventilated secondary containment area, away from incompatible materials.

  • Decontamination:

    • Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., ethanol or acetone) followed by soap and water.

    • Collect the decontamination rinsate as hazardous waste.

  • Final Disposal:

    • Dispose of the chemical waste through your institution's designated hazardous waste disposal program.

    • Do not dispose of this compound down the drain or in the regular trash. All waste must be handled by a licensed hazardous waste disposal company.

By implementing these safety and handling protocols, researchers can confidently work with this compound while maintaining a high standard of laboratory safety and environmental responsibility.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.